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  • Product: 1-Stearoyl-2-oleoylglycerol
  • CAS: 21059-30-3

Core Science & Biosynthesis

Foundational

Decoding 1-Stearoyl-2-oleoylglycerol (18:0/18:1 DAG): Mechanistic Functions, Membrane Dynamics, and Experimental Workflows

Executive Summary 1-Stearoyl-2-oleoyl-sn-glycerol (commonly referred to as SOG or 18:0/18:1 DAG) is a highly prevalent, biologically active diacylglycerol (DAG) species in mammalian cells. Structurally characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Stearoyl-2-oleoyl-sn-glycerol (commonly referred to as SOG or 18:0/18:1 DAG) is a highly prevalent, biologically active diacylglycerol (DAG) species in mammalian cells. Structurally characterized by a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position, SOG functions at the critical intersection of biophysical membrane remodeling and intracellular signal transduction.

For researchers and drug development professionals, understanding the precise spatiotemporal dynamics of SOG is paramount. Unlike synthetic, short-chain DAG analogs (e.g., 1,2-dioctanoyl-sn-glycerol or DOG), SOG faithfully replicates native membrane packing, leaflet-specific transbilayer movement, and physiological protein-lipid affinities[1]. This technical guide synthesizes the core functions of SOG, its downstream metabolic routing, and field-proven experimental protocols for interrogating its role in living cells.

Core Cellular Functions and Biophysical Mechanisms

Membrane Curvature and DAG-Rich Domain Formation

The biological function of SOG is inextricably linked to its biophysical properties. As a highly hydrophobic, cone-shaped lipid, SOG exerts profound effects on membrane architecture. When generated locally in the plasma membrane via Phospholipase C (PLC)-mediated hydrolysis of membrane phospholipids, SOG induces negative spontaneous curvature[2].

Because of the specific chain packing difficulties inherent to the mixed-chain 18:0/18:1 configuration, SOG exhibits marked polymorphism. When local SOG concentrations exceed the accommodation capacity of the fluid lipid bilayer, it drives the phase separation of the membrane, forming isotropic, DAG-rich fluid domains[2]. These microdomains act as localized signaling platforms, concentrating effector proteins and facilitating rapid signal amplification.

Activation of C1-Domain Containing Effectors

The most well-characterized signaling function of SOG is the recruitment and activation of proteins containing atypical C1 domains, predominantly Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs) [3].

  • PKC Activation: Upon localized generation of SOG at the inner leaflet of the plasma membrane, cytosolic PKC translocates to the membrane. The C1 domain of PKC inserts into the hydrophobic core of the bilayer, coordinating with the free hydroxyl group at the sn-3 position of SOG[4]. The specific membrane curvature induced by SOG facilitates this insertion, fully activating PKC to phosphorylate downstream targets involved in proliferation and apoptosis[3].

  • RasGRP Modulation: SOG directly binds the C1 domain of RasGRPs, translocating them to the plasma membrane where they act as exchange factors to activate Ras GTPases, driving MAPK/ERK signaling cascades[3].

Metabolic Routing and Precursor Functions

SOG is not a terminal signaling molecule; its signal is rapidly attenuated or repurposed through enzymatic conversion:

  • Phosphorylation to Phosphatidic Acid (PA): To terminate DAG signaling, Diacylglycerol Kinases (specifically isoforms like DGKζ) phosphorylate SOG to yield 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate (PA)[5][6]. This reaction is critical, as PA itself acts as a distinct lipid second messenger regulating mTOR signaling.

  • Conversion to SOPC for Nuclear Receptor Signaling: SOG serves as the direct diacylglycerol backbone for the synthesis of 1-stearoyl-2-oleoyl-sn-glycerol-3-phosphocholine (SOPC). Recent lipidomics reveal that SOPC acts as an endogenous, highly specific ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) in muscle cells, regulating fatty acid β-oxidation and systemic lipid metabolism[7][8].

Network Visualization: SOG Signaling and Metabolism

The following diagram maps the generation, effector binding, and metabolic fate of 1-Stearoyl-2-oleoylglycerol within the cellular network.

SOG_Signaling_Network PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) PIP2->PLC Receptor Activation SOG 1-Stearoyl-2-oleoylglycerol (18:0/18:1 DAG) PLC->SOG Hydrolysis (Inner Leaflet) PKC Protein Kinase C (PKC) [C1 Domain] SOG->PKC Membrane Translocation RasGRP RasGRP [Ras Activation] SOG->RasGRP Recruitment TRP TRPC3/6 Channels [Ca2+ Influx] SOG->TRP Allosteric Agonist DGK Diacylglycerol Kinase (DGK) SOG->DGK Signal Attenuation SOPC SOPC (18:0/18:1-GPC) [PPARα Ligand] SOG->SOPC Cholinephosphotransferase PA Phosphatidic Acid (18:0/18:1 PA) DGK->PA ATP-dependent Phosphorylation

Caption: Biosynthesis, effector recruitment, and metabolic routing of 1-Stearoyl-2-oleoylglycerol (SOG).

Quantitative Data: SOG vs. Synthetic DAG Analogs

Historically, researchers have utilized short-chain, water-soluble DAGs (like DOG) to study PKC activation due to ease of delivery. However, modern quantitative lipid biochemistry demonstrates that native species like SOG possess vastly different kinetic profiles[1].

Lipid SpeciesAcyl ChainsPhysiological RelevanceTransbilayer Movement (Flip-Flop)Effector Affinity (C1 Domain)Primary Experimental Use Case
SOG 18:0 / 18:1High (Endogenous)Slow / Highly RestrictedHighNative signaling dynamics, membrane curvature studies[1].
SAG 18:0 / 20:4High (Endogenous)SlowVery HighArchetypical signaling DAG, arachidonic acid precursor[1].
DOG 8:0 / 8:0None (Synthetic)Extremely FastModerateBulk PKC activation; lacks physiological spatial restriction[1].

Data synthesized from quantitative caged-lipid studies demonstrating that native long-chain DAGs (SOG/SAG) remain restricted to their parent leaflet, whereas DOG rapidly equilibrates across the bilayer, confounding spatial signaling data[1][9].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail how to isolate and measure the specific functions of SOG in vitro and in vivo.

Protocol 1: Spatiotemporal Control of PKC Translocation using Caged SOG (cgSOG)

Causality Rationale: Exogenous addition of SOG to cell culture media results in non-specific membrane partitioning and rapid metabolism. To study the true kinetics of SOG-mediated PKC activation at the plasma membrane, researchers must use a photo-cleavable "caged" SOG (cgSOG). Uncaging via UV light instantaneously generates native SOG strictly at the localized irradiation site, mimicking PLC activity[1][9].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HeLa or HEK293T cells with a fluorescent PKC-C1 domain reporter (e.g., C1b-EGFP) to visualize DAG binding. Plate on glass-bottom imaging dishes and culture for 24-48 hours.

  • Probe Loading: Prepare a 10 µM loading solution of cgSOG (1-stearoyl-2-oleoyl-sn-glycerol coupled to a coumarin-based photocage) in imaging buffer containing 0.1% Pluronic F-127 to facilitate membrane insertion.

  • Incubation: Incubate cells with the cgSOG solution for 15 minutes at 37°C. Wash three times with warm, dye-free imaging buffer to remove unincorporated lipids.

  • Baseline Imaging: Transfer to a confocal microscope equipped with a 405 nm laser. Acquire baseline EGFP fluorescence images (488 nm excitation) to confirm the cytosolic localization of the C1b-EGFP reporter.

  • Targeted Uncaging: Define a Region of Interest (ROI) at the plasma membrane. Irradiate the ROI with a 405 nm laser pulse (e.g., 500 ms, 20% power) to cleave the cage and release active SOG.

  • Kinetic Acquisition: Immediately resume 488 nm imaging at 1-second intervals for 2 minutes.

  • Validation: Quantify the membrane-to-cytosol fluorescence ratio. The rapid accumulation of EGFP at the plasma membrane confirms SOG-dependent PKC translocation. Self-validation step: Perform a parallel control using the inactive regioisomer cg1,3-DOG, which should yield no EGFP translocation upon uncaging[1].

Protocol 2: In Vitro Reconstitution of SOG-Rich Membrane Domains

Causality Rationale: To isolate the biophysical impact of SOG from complex cellular metabolism, Giant Unilamellar Vesicles (GUVs) composed of SOPC are treated with PLC. As PLC cleaves the choline headgroup, SOG is generated locally, driving spontaneous membrane curvature and phase separation[2].

Step-by-Step Methodology:

  • GUV Formation: Prepare SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) GUVs using the electroformation method. Dope the lipid mixture with 0.5 mol% of a fluorescent lipid probe (e.g., Rho-PE) that preferentially partitions into fluid bilayer phases.

  • Chamber Setup: Transfer the SOPC GUVs into a temperature-controlled observation chamber (25°C) containing a physiological buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Enzyme Introduction: Mount the chamber on a phase-contrast/fluorescence microscope. Microinject Phospholipase C (PLC) from Bacillus cereus (final concentration ~0.1 U/mL) directly adjacent to a target GUV using a micromanipulator.

  • Observation of Curvature: Monitor the GUV via phase-contrast microscopy. Within minutes of PLC activity, observe the asymmetric generation of SOG on the outer leaflet, which decreases spontaneous curvature and induces inward membrane bending/invagination[2].

  • Domain Phase Separation: Switch to fluorescence microscopy. As the local mole fraction of SOG increases beyond its solubility limit in the SOPC bilayer, observe the formation of dark, isotropic SOG-rich fluid domains (which exclude the Rho-PE dye) embedded within the fluorescent bilayer[2].

References

  • An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells - Benchchem. Benchchem.
  • 1-Oleoyl-2-linoleoyl-rac-glycerol - Benchchem. Benchchem.
  • Diacylglycerol-Rich Domain Formation in Giant Stearoyl-Oleoyl Phosphatidylcholine Vesicles Driven by Phospholipase C Activity. PMC / NIH.
  • 1-Stearoyl-2-oleoyl-sn-glycerol | 53702-48-0 | Benchchem. Benchchem.
  • The Road to Quantitative Lipid Biochemistry in Living Cells. PMC / NIH.
  • Phosphatidylcholine's functions beyond that of a membrane brick. Taylor & Francis.
  • Information on EC 2.7.1.107 - diacylglycerol kinase (ATP).
  • Metabolomics and Proteomics Characterizing Hepatic Reactions to Dietary Linseed Oil in Duck. MDPI.
  • Alternative splicing of the human diacylglycerol kinase ζ gene in muscle. PMC / NIH.
  • Physiological Functions of Peroxisome Proliferator-Activ
  • Integrated Proteomics and Metabolomics Link Acne to the Action Mechanisms of Cryptotanshinone Intervention. Frontiers.
  • STAC Gene - GeneCards | STAC Protein | STAC Antibody. GeneCards.
  • Multi-Omics Analysis of Transcriptomic and Metabolomics Profiles Reveal the Molecular Regulatory Network of Marbling in Early Castr
  • Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics. MDPI.
  • The Road to Quantitative Lipid Biochemistry in Living Cells | Accounts of Chemical Research.

Sources

Exploratory

Unraveling the 1-Stearoyl-2-oleoylglycerol (SOG) Biosynthesis Pathway: Mechanisms, Signaling, and Experimental Workflows

Executive Summary 1-Stearoyl-2-oleoylglycerol (SOG) is a structurally specific diacylglycerol (DAG) species characterized by a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Stearoyl-2-oleoylglycerol (SOG) is a structurally specific diacylglycerol (DAG) species characterized by a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. In mammalian cells, SOG operates at the intersection of two critical biological domains: it acts as a fundamental building block for complex glycerolipids and serves as a potent lipid second messenger in signal transduction cascades. This whitepaper provides an in-depth mechanistic analysis of SOG biosynthesis, details its metabolic regulation, and outlines field-proven experimental protocols for its quantification and enzymatic study.

The Core Biosynthetic Pathways

The cellular pool of SOG is dynamically maintained through two distinct, compartmentalized pathways: the de novo synthesis route and the signal-dependent hydrolysis of membrane phospholipids.

De Novo Synthesis (The Kennedy Pathway)

The de novo synthesis of SOG primarily occurs in the endoplasmic reticulum (ER) and the outer mitochondrial membrane via the 1[1]. This pathway builds the DAG backbone from glycerol-3-phosphate (G3P) through highly specific sequential acylations:

  • sn-1 Acylation : Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of G3P. GPAT isoforms exhibit a strong preference for saturated fatty acyl-CoAs, utilizing Stearoyl-CoA to generate 1-stearoyl-sn-glycero-3-phosphate (Lysophosphatidic acid, LPA)[2].

  • sn-2 Acylation : 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) subsequently acylates LPA. AGPATs are highly selective for unsaturated fatty acids, incorporating Oleoyl-CoA to produce 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate (Phosphatidic acid, PA)[1].

  • Dephosphorylation : The final, rate-limiting step is catalyzed by Phosphatidic acid phosphatase (PAP), also known as Lipin. Lipin removes the phosphate group from PA, yielding the neutral lipid 1-stearoyl-2-oleoyl-sn-glycerol (SOG)[2].

Hydrolysis of Membrane Phospholipids (The PLC Pathway)

While the Kennedy pathway provides a steady-state pool of SOG for structural needs, the2 generates rapid, localized spikes of SOG for signal transduction[2]. Upon activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Phospholipase C (PLC) translocates to the plasma membrane. PLC cleaves specific pools of phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylcholine (PC) containing the 1-stearoyl-2-oleoyl configuration, releasing SOG and inositol 1,4,5-trisphosphate (IP3)[2],[3].

G G3P Glycerol-3-Phosphate LPA 1-Stearoyl-LPA (Lysophosphatidic Acid) G3P->LPA GPAT + Stearoyl-CoA PA 1-Stearoyl-2-oleoyl-PA (Phosphatidic Acid) LPA->PA AGPAT + Oleoyl-CoA SOG 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) PA->SOG Lipin (PAP) - H2O SOG->PA DGK Signal Attenuation PC Phosphatidylcholine (PC) SOG->PC CEPT1/CPT1 + CDP-Choline PIP2 1-Stearoyl-2-oleoyl-PIP2 PIP2->SOG PLC Receptor Activated

Biosynthetic routes of 1-Stearoyl-2-oleoylglycerol via the Kennedy and PLC pathways.

Downstream Metabolism & Signal Attenuation

SOG is a highly bioactive molecule that recruits and activates Protein Kinase C (PKC) by binding to its C1 domain. To prevent chronic, oncogenic PKC activation, the SOG signal must be rapidly attenuated.

  • Phosphorylation : 4 act as the primary off-switches for DAG signaling by phosphorylating SOG back into 1-stearoyl-2-oleoyl-PA[4].

  • Lipid Assembly : SOG is also consumed by Choline/ethanolamine phosphotransferase 1 (CEPT1) or CPT1, which transfers a phosphobase from CDP-choline to the DAG backbone, synthesizing 5 and permanently removing the signaling lipid from the cytosolic interface[5],[6],[7].

Enzyme Kinetics and Regulatory Dynamics

Understanding the kinetic parameters of the enzymes involved in SOG metabolism is critical for drug discovery and lipidomic profiling.

Table 1: Key Enzymes in SOG Biosynthesis and Metabolism

EnzymeGene FamilySubcellular LocalizationPrimary FunctionKinetic/Regulatory Notes
GPAT GPAT1-4ER, Mitochondriasn-1 acylation of G3PRate-limiting step in de novo synthesis; high affinity for Stearoyl-CoA.
AGPAT AGPAT1-11ERsn-2 acylation of LPAHigh specificity for unsaturated acyl-CoAs (Oleoyl-CoA).
Lipin (PAP) LPIN1-3Cytosol / ERDephosphorylation of PATranslocates to ER membrane upon activation; strictly Mg²⁺-dependent.
PLC PLC β, γ, δ, εPlasma MembraneCleavage of PIP2/PCGenerates SOG as a second messenger; activated by GPCRs/RTKs.
DGK DGK α-κCytosol / MembranePhosphorylation of SOGAttenuates DAG signaling; converts SOG back to PA.
CEPT1 CEPT1ER / Nuclear EnvelopePC/PE synthesisUtilizes SOG and CDP-choline in the final Kennedy pathway step.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify the methodological choices.

Protocol 1: LC-MS/MS Quantification of Cellular SOG

Causality Note: DAGs are highly susceptible to artifactual generation during cell lysis due to the activation of endogenous lipases. Ice-cold organic solvents are mandatory to instantly quench enzymatic activity.

  • Cell Quenching : Wash cultured cells rapidly with ice-cold PBS. Immediately add 1 mL of ice-cold Methanol (-20°C) to denature lipases and halt lipid metabolism.

  • Lipid Extraction (Modified Bligh-Dyer) :

    • Transfer the methanol/cell lysate to a glass vial.

    • Add 1 mL of Chloroform and 0.9 mL of LC-MS grade Water.

    • Validation Checkpoint : Spike the mixture with 50 pmol of an unnatural internal standard, DAG(17:0/17:0). Because mammalian cells do not synthesize odd-chain lipids, this standard perfectly accounts for extraction efficiency and matrix effects.

  • Phase Separation : Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully collect the lower organic (chloroform) phase containing SOG.

  • LC-MS/MS Analysis :

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in Isopropanol:Methanol (1:1).

    • Separate lipids using a C18 reverse-phase column.

    • Detect SOG using Electrospray Ionization (ESI) in positive mode, targeting the [M+NH4]+ adduct via Multiple Reaction Monitoring (MRM) transitions specific to the 18:0 and 18:1 acyl chains.

Workflow S1 Cell Lysis & Quenching S2 Lipid Extraction (Bligh-Dyer) S1->S2 S3 Internal Standard Addition (DAG 17:0/17:0) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5 S6 Data Analysis & Quantification S5->S6

Step-by-step LC-MS/MS workflow for the precise quantification of cellular SOG.

Protocol 2: In Vitro Phosphatidic Acid Phosphatase (Lipin) Activity Assay

Causality Note: Lipins are interfacial enzymes that require their substrate (PA) to be presented in a lipid bilayer or micelle. Using aqueous PA leads to irreproducible kinetics.

  • Substrate Preparation : Prepare mixed micelles by drying down 1-stearoyl-2-oleoyl-PA and Triton X-100 (1:10 molar ratio) under nitrogen. Rehydrate in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Reaction Initiation : Add 2 mM MgCl₂ (Lipin is strictly Mg²⁺-dependent) and the cell lysate/purified Lipin to the micelle suspension. Incubate at 37°C for 20 minutes.

  • Validation Checkpoint : Run a parallel negative control containing 2 mM EDTA to chelate Mg²⁺, ensuring the measured activity is exclusively Lipin-derived and not due to lipid phosphatases.

  • Detection : Extract lipids via Bligh-Dyer and quantify the generated SOG via Thin-Layer Chromatography (TLC) or LC-MS/MS.

Implications in Drug Development

The precise regulation of SOG is of immense interest to drug development professionals. Because SOG acts as a direct activator of PKC, its dysregulation is heavily implicated in tumor promotion and metastasis. Furthermore, inhibitors targeting DGK are currently being investigated in immuno-oncology to artificially sustain DAG/SOG signaling in T-cells, thereby enhancing T-cell receptor (TCR) activation and overcoming tumor-induced immunosuppression. Conversely, modulating Lipin activity offers therapeutic avenues for metabolic syndromes, including non-alcoholic fatty liver disease (NAFLD), by redirecting lipid flux away from triglyceride storage and toward phospholipid synthesis.

Sources

Foundational

The Molecular Architecture of Lipid Signaling: The Role of 1-Stearoyl-2-oleoylglycerol (SOG) in Lipid Metabolism and Signal Transduction

Executive Summary In my tenure developing lipidomic assays and cellular models, a recurring pitfall I observe is the oversimplification of lipid species. Historically, diacylglycerols (DAGs) have been treated as a monoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure developing lipidomic assays and cellular models, a recurring pitfall I observe is the oversimplification of lipid species. Historically, diacylglycerols (DAGs) have been treated as a monolithic class of second messengers. However, the biological reality is far more nuanced. 1-Stearoyl-2-oleoylglycerol (SOG) —a specific mixed-chain DAG species containing a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position—exhibits distinct biophysical and kinetic properties that dictate cellular fate.

This whitepaper provides an in-depth technical analysis of SOG, detailing its biosynthesis, its unique biophysical causality in membrane packing, its pathophysiological role in insulin resistance via the Protein Kinase C (PKC) axis, and advanced live-cell methodologies for quantifying its signaling kinetics.

Biosynthesis and Biophysical Causality

The Genesis of SOG

SOG is primarily generated at the plasma membrane through the highly regulated hydrolysis of membrane phospholipids. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Phospholipase C (PLC) is activated. If the target substrate, Phosphatidylinositol 4,5-bisphosphate (PIP2), contains an 18:0/18:1 acyl chain configuration, PLC cleavage yields inositol 1,4,5-trisphosphate (IP3) and the specific second messenger 1-stearoyl-2-oleoyl-sn-glycerol (SOG)[1].

Alternatively, SOG can be synthesized de novo via the Kennedy pathway, where phosphatidic acid phosphatase (Lipin) dephosphorylates 1-stearoyl-2-oleoyl-phosphatidic acid. Once synthesized, SOG can be converted into triacylglycerols (TAGs) for storage by diacylglycerol acyltransferases (DGATs) or phosphorylated back into phosphatidic acid by diacylglycerol kinases (DGKs) to attenuate the signal[1].

Biophysical Causality: Why Acyl Chains Matter

The causality behind SOG's specific signaling profile is rooted in its biophysical structure. Naturally occurring DAGs typically feature a saturated chain at the sn-1 position and an unsaturated chain at the sn-2 position. X-ray diffraction and NMR studies have demonstrated that the saturated stearate and unsaturated oleate chains in SOG face significant difficulties in side-by-side packing. This steric hindrance results in complex chain conformations, local membrane disorder, and marked polymorphism[2].

This localized membrane instability is not a biological accident; it is a biophysical necessity. The "imperfect" packing of SOG creates membrane microenvironments that are highly favorable for the docking of C1 domain-containing effector proteins, such as PKC.

Pathophysiological Implications: The SOG-PKC Axis

SOG is a potent signaling molecule that activates conventional and novel isoforms of PKC, as well as TRPC3/6 calcium channels[3]. However, its most critical pathophysiological role lies in the development of lipid-induced insulin resistance.

In states of nutrient excess, ectopic lipid accumulation in the liver and skeletal muscle leads to elevated intracellular levels of specific DAG species, predominantly SOG. The accumulation of SOG at the plasma membrane recruits novel PKC isoforms (PKCε in the liver, PKCθ in skeletal muscle). Once translocated and activated, these kinases phosphorylate the Insulin Receptor Substrate (IRS-1/2) on inhibitory serine/threonine residues. This aberrant phosphorylation sterically blocks the normal tyrosine phosphorylation required for downstream PI3K/Akt signaling, effectively blinding the cell to insulin.

G FFA Free Fatty Acids (FFA) SOG 1-Stearoyl-2-oleoylglycerol (SOG) FFA->SOG DeNovo De Novo Lipogenesis DeNovo->SOG PKC Protein Kinase C (PKCε / PKCθ) SOG->PKC Membrane Translocation IRS Insulin Receptor Substrate (IRS-1/2) PKC->IRS Ser/Thr Phosphorylation (Inhibitory) IR Insulin Receptor (IR) IR->IRS Tyrosine Phosphorylation PI3K PI3K / Akt Pathway IRS->PI3K Metabolic Signaling InsulinRes Insulin Resistance IRS->InsulinRes Blocked Signaling

DAG-PKC axis mediating lipid-induced insulin resistance via IRS inhibition.

Quantitative Data: The Fallacy of Short-Chain Analogs

For decades, researchers have relied on synthetic, short-chain DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG) because they are cell-permeable. However, recent quantitative live-cell biochemistry has proven that structural differences in DAGs alter protein affinities and transbilayer flip-flop kinetics by orders of magnitude[4]. Relying on DOG fundamentally misrepresents native SOG kinetics.

Table 1: Kinetic and Thermodynamic Parameters of DAG Species

DAG SpeciesAcyl Chain 1Acyl Chain 2Relative PKC C1 AffinityTransbilayer Flip-Flop RatePhysiological Relevance
SOG 18:0 (Stearoyl)18:1 (Oleoyl)High Slow Major endogenous signaling lipid; drives insulin resistance.
POG 16:0 (Palmitoyl)18:1 (Oleoyl)High Slow Native signaling lipid; activates TRPC3/6 channels.
DOG 8:0 (Octanoyl)8:0 (Octanoyl)Low Extremely Fast Synthetic artifact; misrepresents native signaling kinetics.

Data synthesized from quantitative live-cell lipid biochemistry models demonstrating that acyl chain composition dictates biological function[4].

Advanced Experimental Methodology: Live-Cell Quantitative Lipid Biochemistry

Trustworthiness & Self-Validation: This protocol is inherently self-validating. The coumarin caging group is fluorescent. Upon UV photolysis, the caging group diffuses away, resulting in a quantifiable decrease in coumarin fluorescence that perfectly correlates stoichiometrically with the molar release of active SOG in the membrane.

Protocol: Live-Cell Quantitative Uncaging of cgSOG

Step 1: Cell Preparation and Transfection Seed target cells (e.g., HeLa or primary hepatocytes) onto 35mm glass-bottom imaging dishes. Transfect the cells with a plasmid encoding a fluorescent DAG sensor (e.g., GFP-tagged C1a/b domain of PKCε). Allow 24–48 hours for optimal sensor expression.

Step 2: Plasma Membrane Loading Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS). Incubate the cells with 2–5 µM of plasma-membrane-targeted cgSOG (functionalized with a sulfonated diethylaminocoumarin group to prevent spontaneous flip-flop prior to uncaging) for 10 minutes at 37°C in the dark.

Step 3: Wash and Baseline Acquisition Wash the cells three times with HBSS to remove any unbound caged probe. Transfer the dish to a Total Internal Reflection Fluorescence (TIRF) microscope equipped with environmental controls (37°C, 5% CO2). Acquire baseline images for both the coumarin channel (caged lipid) and the GFP channel (PKC sensor).

Step 4: UV Photolysis (Uncaging) Apply a localized 375 nm or 405 nm laser pulse (typically 1–2 seconds, optimized per system) to the target cell. This specific wavelength cleaves the coumarin group, releasing native, active SOG exclusively in the outer leaflet of the plasma membrane.

Step 5: Kinetic Quantification Continuously image the GFP channel at 1-second intervals for 3–5 minutes post-uncaging. The recruitment of the GFP-C1 domain to the plasma membrane provides a real-time, quantitative readout of SOG-protein binding kinetics. Simultaneously, monitor the decay of the coumarin signal to validate uncaging efficiency.

Workflow Prep 1. Cell Prep Express GFP-PKC Load 2. Lipid Loading Incubate with cgSOG Prep->Load Wash 3. Wash Remove excess probe Load->Wash Uncage 4. UV Uncaging 375nm Laser Pulse Wash->Uncage Image 5. TIRF Imaging Quantify Recruitment Uncage->Image

Live-cell quantitative workflow for photo-uncaging of cgSOG and TIRF imaging.

References

  • BenchChem. "An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells." BenchChem.
  • Di L, Small DM. "Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism." Journal of Lipid Research. 1993.
  • Schuhmacher M, et al. "Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities." Proceedings of the National Academy of Sciences (PNAS). 2020.
  • Carrillo C, et al. "Diacylglycerol-containing oleic acid induces increases in via TRPC3/6 channels in human T-cells." PubMed / NIH. 2012. URL:

Sources

Exploratory

Unveiling the Biological Activity of 1-Stearoyl-2-oleoylglycerol: A Comprehensive Technical Guide

Executive Summary In the complex landscape of lipid signaling, diacylglycerols (DAGs) serve as critical second messengers that translate extracellular stimuli into robust intracellular responses. Among the diverse DAG sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of lipid signaling, diacylglycerols (DAGs) serve as critical second messengers that translate extracellular stimuli into robust intracellular responses. Among the diverse DAG species, 1-Stearoyl-2-oleoylglycerol (SOG) —also designated as 1-stearoyl-2-oleoyl-sn-glycerol or DAG 18:0/18:1—stands out due to its specific mixed-chain architecture. Comprising a saturated stearic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position, SOG acts as a potent activator of Protein Kinase C (PKC) and a profound modulator of membrane biophysics[1][2].

This whitepaper provides an in-depth technical synthesis of SOG’s biological activity, detailing its biosynthesis, structural dynamics, downstream signaling cascades, and the rigorous analytical methodologies required for its quantification and study.

Physicochemical Profile and Structural Dynamics

The biological efficacy of SOG is intrinsically linked to its physicochemical properties. The mixed-chain configuration creates steric difficulties in chain packing, which leads to marked polymorphism and the induction of nonbilayer phases within lipid membranes[2][3]. This structural irregularity is not a biological accident; it is the fundamental biophysical mechanism by which SOG alters membrane curvature to recruit effector proteins.

Table 1: Physicochemical Properties of 1-Stearoyl-2-oleoylglycerol

PropertyValue / Description
IUPAC Name [(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Molecular Formula C39H74O5[4]
Molecular Weight 623.0 g/mol [4]
Monoisotopic Mass 622.5536 Da[4]
Predicted XLogP 15.3 (Highly hydrophobic)[4]
Common Synonyms sn-Sodg, DAG 18:0/18:1, 1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycerol[4]

Biosynthesis and Membrane Biophysics

SOG is primarily generated at the plasma membrane via the enzymatic hydrolysis of membrane phospholipids. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Phospholipase C (PLC) is activated. PLC specifically cleaves the phosphodiester bond of precursors like 1-stearoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate (PIP2) or 1-stearoyl-2-oleoyl-sn-glycerol 3-phosphocholine (SOPC), yielding SOG and a soluble headgroup (e.g., IP3 or phosphocholine)[1][2].

Because SOG lacks a bulky polar headgroup and possesses a conical molecular geometry, it exerts a negative spontaneous curvature on the lipid bilayer. As SOG accumulates, it cannot maintain a stable lamellar phase. Instead, it drives lateral phase separation, forming highly hydrophobic, DAG-rich isotropic domains embedded within the membrane[2]. This localized structural heterogeneity is the physical platform required for signal transduction.

SignalingPathway GPCR Receptor Activation (GPCR / RTK) PLC Phospholipase C (PLC) Activation GPCR->PLC Stimulates Phospholipids Membrane Phospholipids (PIP2 / SOPC) PLC->Phospholipids Hydrolyzes SOG 1-Stearoyl-2-oleoylglycerol (SOG) Phospholipids->SOG Cleaves headgroup PKC Protein Kinase C (PKC) Translocation & Activation SOG->PKC Binds C1 Domain RasGRP RasGRP Recruitment (Ras GTPase Activation) SOG->RasGRP Membrane anchoring Membrane Nonbilayer Phase Induction & Domain Formation SOG->Membrane Alters lipid packing

SOG biosynthesis via PLC hydrolysis and its downstream cellular signaling targets.

Downstream Signaling Cascades

Once generated, the localized pools of SOG act as docking sites for various intracellular proteins containing DAG-binding C1 domains:

  • Protein Kinase C (PKC) Activation: The most characterized function of SOG is the activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. SOG binding to the tandem C1 domains of PKC relieves autoinhibition and anchors the kinase to the plasma membrane, enabling the phosphorylation of downstream targets involved in proliferation and apoptosis[1][2].

  • RasGRP Modulation: SOG recruits Ras guanyl nucleotide-releasing proteins (RasGRPs) to the membrane. This translocation facilitates the exchange of GDP for GTP on Ras GTPases, driving MAPK signaling pathways[1].

  • TRP Channel Activation: SOG acts directly on Transient Receptor Potential (TRP) channels, specifically the TRPC (Canonical) subfamily, triggering the influx of Ca2+ and Na+ to modulate membrane potential[1].

Experimental Methodologies

To investigate SOG with high scientific integrity, researchers must employ robust, self-validating protocols that account for its extreme hydrophobicity and rapid metabolic turnover.

Protocol A: In Vitro Generation and Phase Separation Analysis of SOG

Causality & Rationale: To study the biophysical impact of SOG without the confounding variables of live-cell lipidomics, researchers utilize Giant Unilamellar Vesicles (GUVs) composed of SOPC. Treating these vesicles with exogenous PLC mimics physiological DAG generation, allowing direct visualization of SOG-induced membrane domain formation[2].

Step-by-Step Methodology:

  • Vesicle Preparation: Prepare GUVs composed of 1-stearoyl-2-oleoyl-sn-glycerol 3-phosphocholine (SOPC) using the electroformation method in a 0.1 M sucrose solution[2].

  • Fluorescent Probing: Dope the lipid mixture with 0.5 mol% of a fluorescent lipid probe (e.g., Rhodamine-PE) to visualize phase boundaries.

  • Enzymatic Cleavage: Introduce Bacillus cereus Phospholipase C (PLC) to the GUV suspension at a controlled concentration (e.g., 0.1 U/mL)[2].

  • Validation (Self-Validating Step): Maintain a control aliquot of GUVs treated with heat-inactivated PLC. This ensures that any observed domain formation is strictly dependent on active enzymatic hydrolysis of SOPC to SOG.

  • Microscopic Observation: Monitor the vesicles using phase-contrast and fluorescence microscopy. Active PLC will yield a binary mixture of SOPC and SOG, which phase separates into an SOPC-rich bilayer and a SOG-rich isotropic bulk-like domain embedded within the membrane[2].

Protocol B: LC-MS/MS Quantification of SOG in Biological Matrices

Causality & Rationale: Endogenous lipases can rapidly generate or degrade DAGs post-mortem. Therefore, cryogenic tissue lysis is mandatory to quench metabolism[5]. A biphasic extraction using Methanol/Acetonitrile/Water is chosen because it efficiently precipitates proteins while forcing the highly hydrophobic SOG into the organic phase[5].

LCMS_Workflow Lysis Tissue/Cell Lysis Cryogenic Homogenization Extraction Lipid Extraction MeOH:ACN:H2O Lysis->Extraction Precipitation Protein Precipitation Centrifugation Extraction->Precipitation Analysis LC-MS/MS Analysis Reverse-Phase C18 Precipitation->Analysis Quant Data Processing SOG Quantification Analysis->Quant

Step-by-step experimental workflow for the LC-MS/MS quantification of SOG.

Step-by-Step Methodology:

  • Cryogenic Homogenization: Immediately freeze tissue samples in liquid nitrogen. Homogenize 50-80 mg of tissue on dry ice using ceramic beads to prevent enzymatic degradation[5][6].

  • Internal Standardization (Self-Validating Step): Spike the sample with a known concentration of an unnatural DAG internal standard (e.g., DAG 17:0/17:0) to correct for extraction recovery and matrix ionization effects.

  • Lipid Extraction: Add 1 mL of a cold Methanol/Acetonitrile/Water (2:2:1, v/v/v) solution. Vortex vigorously for 30 seconds, followed by ultrasonic crushing for 30 minutes at 4°C[5][6].

  • Protein Precipitation: Centrifuge the mixture at 14,000 × g for 30 minutes at 4°C. Transfer the supernatant to a new tube and incubate at -20°C for 1 hour to precipitate residual proteins[5].

  • Lyophilization & Reconstitution: Centrifuge again, collect the supernatant, freeze-dry it, and reconstitute in 100 µL of Acetonitrile/Water (1:1, v/v)[5].

  • LC-MS/MS Analysis: Inject the sample into a High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer. Utilize a reverse-phase C18 column suitable for lipid analysis[1].

Table 2: High-Resolution Mass Spectrometry Adduct Profiles for SOG[7]

Adduct Speciesm/z (Mass-to-Charge Ratio)Predicted Collision Cross Section (CCS, Ų)
[M+H]+ 623.5609264.5
[M+NH4]+ 640.5874266.7
[M+Na]+ 645.5428269.1
[M-H]- 621.5463250.0

Pathological Implications and Therapeutic Potential

Dysregulation of SOG metabolism is heavily implicated in various pathological states:

  • Sepsis and Inflammation: During lipopolysaccharide (LPS)-induced sepsis, the metabolic profile of the plasma membrane shifts drastically. The precursor to SOG, 1-stearoyl-2-oleoyl-sn-glycerol 3-phosphocholine (SOPC), is significantly upregulated. Therapeutic interventions targeting the TLR4-NF-κB pathway have been shown to reverse these lipidomic abnormalities, highlighting the SOG pathway as a biomarker for inflammatory resolution[5][8].

  • Metabolic Homeostasis: SOG derivatives, such as 18:0/18:1-GPC, act as specific endogenous activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in skeletal muscle. This activation upregulates fatty acid uptake and utilization, demonstrating that SOG-related signaling is vital for maintaining systemic metabolic parameters[9].

References

  • An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells - Benchchem.
  • (1S)-1-(Hydroxymethyl)-2-((1-oxooctadecyl)oxy)ethyl (9Z)-9-octadecenoate | C39H74O5 | CID 6443547 - PubChem.
  • 1-stearoyl-2-oleoyl-sn-glycerol (C39H74O5) - PubChemLite.
  • Molecular organization and motions of crystalline monoacylglycerols and diacylglycerols: a C-13 MASNMR study - PMC.
  • Diacylglycerol-Rich Domain Formation in Giant Stearoyl-Oleoyl Phosphatidylcholine Vesicles Driven by Phospholipase C Activity - PMC.
  • In Vivo Metabolic Response upon Exposure to Gold Nanorod Core/Silver Shell Nanostructures: Modulation of Inflammation and Upregulation of Dopamine - MDPI.
  • Physiological Functions of Peroxisome Proliferator-Activated Receptor β - Physiology.org.
  • The interaction of MD-2 with small molecules in huanglian jiedu decoction play a critical role in the treatment of sepsis - Frontiers.
  • Integrated Proteomics and Metabolomics Link Acne to the Action Mechanisms of Cryptotanshinone Intervention - Frontiers.

Sources

Foundational

The Spatiotemporal Dynamics of 1-Stearoyl-2-oleoyl-sn-glycerol (SOG): A Comprehensive Guide to Cellular Localization and Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Diacylglycerols (DAGs) are not merely metabolic intermediates; they...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Diacylglycerols (DAGs) are not merely metabolic intermediates; they are highly specific lipid second messengers whose signaling outcomes are dictated by their acyl chain composition and precise subcellular localization. Among the diverse DAG species, 1-stearoyl-2-oleoyl-sn-glycerol (SOG or 18:0/18:1 DAG) stands out as one of the most prevalent and physiologically relevant species in mammalian cells[1].

As a Senior Application Scientist, I have observed that many laboratories rely on short-chain, soluble analogs like 1,2-dioctanoyl-sn-glycerol (DOG) for their assays. While convenient, DOG fails to replicate the native transbilayer dynamics and membrane retention of SOG, leading to artifactual signaling data. This whitepaper establishes the authoritative framework for studying SOG cellular localization, detailing the causal mechanisms of its signaling, and providing field-proven, self-validating protocols for quantifying its spatiotemporal dynamics in living cells.

The Architectural Significance of SOG (18:0/18:1 DAG)

The signaling fidelity of DAGs is governed by their structural architecture. SOG features a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. This specific configuration dictates its biophysical behavior within the lipid bilayer:

  • Membrane Retention & Flip-Flop Dynamics: Unlike short-chain DAGs, SOG is highly hydrophobic and strictly confined to cellular membranes. Its spontaneous transbilayer flip-flop rate is tightly regulated, ensuring that signals generated at the outer leaflet or inner leaflet remain compartmentalized until actively metabolized.

  • Protein Affinity: The acyl chain composition of SOG directly influences its binding affinity to C1 domain-containing effector proteins. Research utilizing photocaged SOG (cgSOG) has demonstrated that protein affinities for native DAGs can vary by up to an order of magnitude depending on chain length and saturation[1].

  • Ion Channel Modulation: At the plasma membrane, SOG specifically induces increases in intracellular calcium by acting as an agonist for transient receptor potential (TRP) channels, specifically TRPC3 and TRPC6[2].

Subcellular Localization and Compartmentalized Signaling

The cellular localization of SOG is not static; it is a highly dynamic parameter that dictates which downstream effector networks are activated.

The Plasma Membrane (PM) Pool

Following G-protein-coupled receptor (GPCR) activation, Phospholipase C-beta (PLCβ) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate SOG at the inner leaflet of the plasma membrane[3].

  • Effector Recruitment: This PM pool acts as a docking site for conventional and novel Protein Kinase C (cPKC and nPKC) isoforms, recruiting them from the cytosol via their C1 domains[4].

  • Causality in Signaling: The PM localization is transient. The signal is rapidly attenuated by Diacylglycerol Kinases (DGKs), which phosphorylate SOG into phosphatidic acid (PA), effectively terminating the C1-domain interaction[5].

The Golgi Apparatus Pool

A basal pool of DAG exists at the Golgi apparatus.

  • nPKC and PKD Targeting: The C1 domains of novel PKCs (nPKCs) and Protein Kinase D (PKD) possess an intrinsic affinity for DAG that is two orders of magnitude higher than that of cPKCs. A critical Tryptophan (Trp) residue at position 22 in the C1b domain of nPKCs targets these proteins to the Golgi under unstimulated conditions, driven by this basal SOG pool[4],[6].

G GPCR GPCR Activation PLC PLC-beta Cleavage GPCR->PLC SOG_PM 18:0/18:1 DAG (SOG) at Plasma Membrane PLC->SOG_PM PIP2 Membrane PIP2 PIP2->PLC PKC nPKC Activation (C1 Domain Binding) SOG_PM->PKC TRPC TRPC3/6 Calcium Channel Opening SOG_PM->TRPC DGK DGK Attenuation (Conversion to PA) SOG_PM->DGK SOG_Golgi Basal SOG Pool at Golgi Apparatus SOG_Golgi->PKC Basal Recruitment

Caption: Compartmentalized SOG signaling networks at the Plasma Membrane and Golgi Apparatus.

Quantitative Comparison of DAG Species

To understand why SOG must be the standard for physiological assays, we must compare its parameters against other commonly used DAG species.

Lipid SpeciesAcyl ChainsPhysiological RelevanceMembrane RetentionC1 Domain AffinityPrimary Experimental Use
SOG 18:0 / 18:1High (Prevalent native DAG)Strict (Bilayer confined)High (Native baseline)Precision signaling assays, C1 biosensors
SAG 18:0 / 20:4High (Arachidonic acid source)Strict (Bilayer confined)Very HighEicosanoid precursor studies
DOG 8:0 / 8:0None (Synthetic analog)Poor (Soluble, mislocalizes)Low/VariableLegacy bulk activation assays
PMA Phorbol EsterNone (Pathological mimetic)Irreversible bindingExtremely HighConstitutive PKC activation (Positive Control)

Table 1: Biophysical and physiological comparison of common Diacylglycerol species and mimetics.

Advanced Experimental Methodologies

To accurately study SOG localization and signaling, researchers must abandon soluble analogs and adopt techniques that preserve native lipid biophysics. The following protocols represent self-validating systems designed to ensure high-fidelity data.

Protocol A: Spatiotemporal Uncaging of Plasma-Membrane-Targeted cgSOG

Rationale: Standard lipid addition to cell media results in chaotic, non-specific integration into various organelles. By utilizing a photocaged SOG (cgSOG) equipped with a sulfonated diethylaminocoumarin (DEAC) group, the lipid is strictly localized to the outer leaflet of the plasma membrane. The negative charge of the sulfonate prevents spontaneous transbilayer flipping. Upon UV photolysis, the caging group is cleaved, allowing active SOG to flip to the intracellular leaflet and initiate signaling[1],[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa or MIN6 cells in glass-bottom 35mm imaging dishes. Grow to 70% confluency.

  • Probe Loading (Causality Check): Wash cells 3x with serum-free imaging buffer (e.g., HBSS). Why serum-free? Serum albumin will sequester the hydrophobic cgSOG probe, preventing membrane insertion.

  • Incubation: Add 5 µM sulfonated cgSOG to the cells. Incubate for 10 minutes at 37°C.

  • Wash Step: Wash cells 3x with imaging buffer to remove unincorporated probe. This eliminates background fluorescence and ensures the signal originates solely from the plasma membrane.

  • Validation of Localization: Image the cells using the coumarin fluorescence channel (Ex: 405nm / Em: 450nm) at low laser power to confirm exclusive plasma membrane localization prior to uncaging.

  • UV Photolysis (Uncaging): Apply a targeted 405nm laser pulse (e.g., 1-2 seconds at 100% power) to a specific region of interest (ROI) on the plasma membrane.

  • Observation: Monitor the diffusion of the cleaved coumarin group into the extracellular medium (loss of fluorescence) and the simultaneous recruitment of intracellular biosensors to the newly generated SOG at the inner leaflet[1].

Protocol B: Real-Time DAG Quantification via BRET Biosensors

Rationale: To quantify the localized production of SOG downstream of GPCR activation, Bioluminescence Resonance Energy Transfer (BRET) biosensors offer superior dynamic range over traditional FRET. The unimolecular DAG sensor utilizes the C1b DAG-binding domains fused between Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP)[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with a plasmid encoding the target GPCR (e.g., Bradykinin B2 receptor) and the unimolecular C1b-BRET biosensor[3].

  • Equilibration: 48 hours post-transfection, harvest cells and resuspend in Tyrode's buffer. Distribute into a white 96-well microplate.

  • Substrate Addition: Add 5 µM Coelenterazine h (the RLuc substrate). Self-Validating Step: Incubate for 10 minutes in the dark to allow luminescence to stabilize, establishing a reliable baseline before agonist addition.

  • Agonist Stimulation: Inject the GPCR agonist (e.g., Kallidin) to trigger PLCβ-mediated cleavage of PIP2 into SOG.

  • BRET Readout: As SOG is generated at the plasma membrane, the C1b domains bind to the lipid, causing a conformational change that brings RLuc and GFP into physical proximity. Measure the BRET ratio (Emission 515nm / Emission 410nm) continuously for 20 minutes[3]. The magnitude of the BRET signal is directly proportional to localized SOG levels.

G Load 1. Load cgSOG (Serum-Free) Wash 2. Wash & Equilibrate (Remove Background) Load->Wash UV 3. UV Photolysis (405nm Uncaging) Wash->UV Flip 4. Transbilayer Flip (Outer to Inner Leaflet) UV->Flip BRET 5. BRET Signal (Biosensor Recruitment) Flip->BRET

Caption: Experimental workflow for spatiotemporal cgSOG uncaging and BRET biosensor readout.

Conclusion

The cellular localization of 1-stearoyl-2-oleoyl-sn-glycerol is a primary determinant of its function as a lipid second messenger. By understanding its specific affinity for C1 domains[4], its ability to activate TRPC channels[2], and its compartmentalization between the plasma membrane and the Golgi apparatus, researchers can accurately map complex signaling networks. Moving forward, the integration of photocaged native lipids (like cgSOG) with high-resolution BRET/FRET biosensors will remain the gold standard for quantitative lipid biochemistry in living cells[1].

References

  • Diacylglycerol-containing oleic acid induces increases in via TRPC3/6 channels in human T-cells Source: PubMed (nih.gov) URL:[Link]

  • A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production Source: PubMed (nih.gov) URL:[Link]

  • Diacylglycerol Biosensors Source: Domain Therapeutics URL:[Link]

  • The Road to Quantitative Lipid Biochemistry in Living Cells Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production (Full Text) Source: Journal of Biological Chemistry (ucsd.edu) URL:[Link]

  • The Road to Quantitative Lipid Biochemistry in Living Cells (Live-Cell Lipid Biochemistry) Source: ACS Publications URL:[Link]

  • Alternative splicing of the human diacylglycerol kinase ζ gene in muscle Source: PNAS URL:[Link]

Sources

Exploratory

1-Stearoyl-2-oleoylglycerol (SOG): Mechanistic Insights and Cell-Type Specific Signaling Pathways

Executive Summary 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a primary endogenous diacylglycerol (DAG) species characterized by a saturated stearic acid at the sn-1 position and a mono-unsaturated oleic acid at the sn-2 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a primary endogenous diacylglycerol (DAG) species characterized by a saturated stearic acid at the sn-1 position and a mono-unsaturated oleic acid at the sn-2 position[1]. As a critical lipid second messenger, SOG is transiently generated at the plasma membrane via Phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) 2[2]. This technical guide explores the biophysical causality behind SOG's signaling efficacy, its differential roles across varying cell types, and provides self-validating protocols for interrogating SOG dynamics in live-cell assays.

Biophysical Causality: Why Membrane Fluidity Dictates PKC Activation

The biological activity of SOG is not merely a function of its DAG headgroup; it is strictly governed by its acyl chain composition. The C1B domains of classical and novel Protein Kinase C (PKC) isoforms (such as PKCγ, PKCδ, and PKCε) require specific membrane biophysics to dock successfully 3[3].

The Causality Principle: The cis-double bond in the sn-2 oleoyl chain of SOG prevents tight lipid packing, maintaining a localized fluid microenvironment. In contrast, fully saturated DAGs like 1,2-dipalmitoylglycerol (DPG) create rigid, non-fluid membrane domains. Thermodynamic studies reveal that PKC C1B domains cannot penetrate these rigid DPG domains. Thus, SOG's specific acyl structure is the causal factor that permits the C1B domain to insert into the hydrophobic core of the bilayer and coordinate with the DAG headgroup[3].

Cell-Type Specific Signaling Architectures

SOG elicits highly divergent responses depending on the cellular context and the expression profile of downstream effectors.

  • Human T-Cells (Jurkat): In T-lymphocytes, SOG acts as a direct agonist for Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6 4[4]. The application of SOG induces a dose-dependent increase in intracellular calcium [Ca2+]i​ . This pathway operates independently of PKC, driving the calcium signaling required for T-cell activation and proliferation[4].

  • Fibroblasts & HeLa Cells: In these models, SOG functions primarily as a spatial beacon for PKC translocation. Upon generation at the plasma membrane, SOG recruits cytosolic PKCε to the membrane, initiating phosphorylation cascades linked to cell survival and motility 5[5].

  • Skeletal Muscle & Endothelial Cells: The termination of the SOG signal is as critical as its initiation. In muscle tissues, SOG is rapidly phosphorylated into phosphatidic acid (PA) by specific splice variants of Diacylglycerol Kinase ζ (DGKζ) 6[6]. This conversion not only terminates PKC signaling but also generates PA, a distinct second messenger that regulates downstream metabolic pathways[6].

G GPCR Receptor Activation (GPCR / RTK) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 Membrane PIP2 PLC->PIP2 Hydrolyzes SOG 1-Stearoyl-2-oleoylglycerol (SOG) PIP2->SOG Cleavage PKC Protein Kinase C (C1 Domain) SOG->PKC Recruits TRPC TRPC3/6 Channels SOG->TRPC Agonist DGK Diacylglycerol Kinase (DGK) SOG->DGK Substrate Ca2 Calcium Influx TRPC->Ca2 Opens

SOG biosynthesis and downstream signaling via PKC and TRPC channels.

Quantitative Data Summaries

Table 1: Relative Binding Affinities of PKC C1B Domains to DAG Species (Data synthesized from liposome FRET assays[3])

DAG SpeciesAcyl Chain StructureMembrane StatePKCγ Affinity ( Kd​ )PKCε Affinity ( Kd​ )
1-Stearoyl-2-oleoyl-sn-glycerol (SOG) 18:0 / 18:1FluidHigh (+++)Very High (++++)
1,2-Dioleoyl-sn-glycerol (DOG)18:1 / 18:1FluidHigh (+++)High (+++)
1,2-Dipalmitoyl-sn-glycerol (DPG)16:0 / 16:0Rigid / GelLow (+)Low (+)

Table 2: Calcium Influx Kinetics in Jurkat T-Cells (Data synthesized from TRPC3/6 activation profiles[4])

StimulusTarget ChannelPeak [Ca2+]i​ IncreaseResponse Time
SOG (10 μM) TRPC3 / TRPC6~450 nM< 30 seconds
POG (10 μM)TRPC3 / TRPC6~420 nM< 30 seconds
Vehicle ControlNoneBaselineN/A

Self-Validating Experimental Protocols

Protocol 1: Spatiotemporal Control of SOG Signaling via Photorelease of cgSOG

To study SOG without the confounding artifacts of ubiquitous membrane insertion, researchers utilize caged SOG (cgSOG)[5]. Self-Validation Mechanism: This protocol includes a built-in negative control (an inactive caged regioisomer) and a real-time calcium sensor (RGECO) to ensure that the observed PKC translocation is strictly due to SOG release, not UV-induced phototoxicity or thermal artifacts[5].

Step-by-Step Methodology:

  • Cell Preparation: Plate HeLa cells expressing PKCε-GFP and the RGECO calcium sensor on glass-bottom imaging dishes.

  • Probe Loading: Incubate cells with 5 μM cgSOG in a serum-free imaging buffer for 15 minutes at 37°C. The lipophilic nature of cgSOG ensures spontaneous partitioning into the outer leaflet of the plasma membrane.

  • Washing: Wash cells three times with imaging buffer to remove unincorporated cgSOG, establishing a zero-background baseline.

  • Targeted Uncaging: Using a confocal microscope equipped with a 405 nm laser, apply a localized UV pulse (e.g., 500 ms duration, 10% laser power) to a specific region of the plasma membrane.

  • Data Acquisition: Monitor the translocation of PKCε-GFP from the cytosol to the irradiated membrane region at 1-second intervals. Concurrently monitor RGECO fluorescence to validate downstream calcium transients.

  • Validation Check: Repeat the uncaging protocol using the inactive caged regioisomer. A lack of PKCε-GFP translocation confirms the specificity of the cgSOG response.

Workflow Step1 1. Cell Loading (cgSOG) Step2 2. Wash Phase (Zero Background) Step1->Step2 Step3 3. UV Irradiation (405 nm Laser) Step2->Step3 Step4 4. SOG Release (Plasma Membrane) Step3->Step4 Step5 5. Live Imaging (PKC Translocation) Step4->Step5

Workflow for spatial-temporal uncaging of cgSOG in living cells.

Protocol 2: In Vitro PKC-C1B Domain Membrane Binding Assay (FRET)

This cell-free system isolates the biophysical interaction between SOG and PKC C1B domains[3]. Self-Validation Mechanism: The inclusion of DPG-liposomes serves as a structural negative control, proving that acyl-chain-driven membrane fluidity (causality), rather than mere DAG concentration, governs binding[3].

Step-by-Step Methodology:

  • Liposome Preparation: Prepare unilamellar vesicles containing 1-palmitoyl-2-oleoyl-sn-phosphatidic acid (POPA), phosphatidylcholine (PC), and 5 mol% SOG. Prepare a parallel batch substituting SOG with DPG (negative control).

  • Fluorophore Incorporation: Dope the liposomes with 1 mol% dansyl-PE (FRET acceptor).

  • Protein Incubation: Purify recombinant PKCε-C1B domain containing a native tryptophan residue (FRET donor). Add 1 μM of the protein to the liposome suspension in a quartz cuvette.

  • FRET Measurement: Excite the sample at 280 nm (tryptophan excitation). Measure the emission at 340 nm (tryptophan) and 510 nm (dansyl FRET signal).

  • Affinity Calculation: Titrate increasing concentrations of liposomes and plot the FRET ratio (510 nm / 340 nm) to calculate the dissociation constant ( Kd​ ). SOG liposomes will yield a high FRET signal, whereas DPG liposomes will remain near baseline.

References

  • PubChem . "1-Stearoyl-2-oleoyl-sn-glycerol (CID 6443547)." National Center for Biotechnology Information. 1

  • Benchchem . "An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells."2

  • Accounts of Chemical Research . "The Road to Quantitative Lipid Biochemistry in Living Cells." ACS Publications.5

  • PubMed . "A Comparison of the Membrane Binding Properties of C1B Domains of PKCgamma, PKCdelta, and PKCepsilon."3

  • PubMed . "Diacylglycerol-containing oleic acid induces increases in via TRPC3/6 channels in human T-cells." 4

  • PNAS . "Alternative splicing of the human diacylglycerol kinase ζ gene in muscle." 6

Sources

Foundational

The Physicochemical and Functional Dynamics of 1-Stearoyl-2-oleoylglycerol (SOG): A Technical Guide for Lipid Formulation and Signaling Research

As a Senior Application Scientist, I frequently encounter formulation failures and irreproducible cell-signaling assays that stem from a fundamental misunderstanding of lipid polymorphism. 1-Stearoyl-2-oleoylglycerol (SO...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation failures and irreproducible cell-signaling assays that stem from a fundamental misunderstanding of lipid polymorphism. 1-Stearoyl-2-oleoylglycerol (SOG, also known as sn-SODG or 18:0-18:1 DAG) is not merely an inert structural component; it is a highly dynamic, mixed-chain diacylglycerol that plays critical roles in both artificial membrane biophysics and biological signal transduction.

This whitepaper deconstructs the physicochemical properties of SOG, explaining the causality behind its complex solid-state behavior, its mechanistic role in cell signaling, and the precise methodologies required to harness it effectively in drug development and lipid nanoparticle (LNP) engineering.

Physicochemical Properties & The Causality of Polymorphism

SOG (C39H74O5, MW 623.01 g/mol ) consists of a glycerol backbone esterified with a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1, cis-9) at the sn-2 position ()[1].

The Causality of Packing Difficulties: In lipid biophysics, the thermodynamic stability of a lipid phase is dictated by van der Waals interactions between acyl chains. The saturated stearoyl chain is linear and flexible, favoring tight, highly ordered packing. Conversely, the cis-double bond in the oleoyl chain introduces a rigid 30-degree kink. When SOG is in a dry state, the stearate and oleate chains struggle to pack side-by-side. As the molecules attempt to minimize free energy, this structural mismatch results in marked polymorphism—the ability to exist in multiple crystalline states.

According to seminal X-ray diffraction and differential scanning calorimetry (DSC) studies (), dry SOG exhibits at least eight distinct polymorphic phases[2]. The metastable α phase features hexagonal chain packing, while the more stable β phases transition into triclinic parallel or orthorhombic perpendicular packing[2]. Hydration partially stabilizes these interactions by introducing hydrogen bonding at the glycerol interface, reducing the number of observable phases to three ( γw​,αw​,βw​ )[2].

Table 1: Key Physicochemical and Polymorphic Properties of SOG

Property / PhaseValue / Transition Temperature (°C)Enthalpy ( ΔH , kcal/mol)Chain Packing Architecture
Molecular Weight 623.01 g/mol N/AN/A
XlogP (Predicted) ~15.3 (Highly Lipophilic)N/AN/A
α phase (Dry) 16.4 °C6.8Hexagonal
β4​ phase (Dry) 20.7 °C13.8Triclinic Parallel
β′ phase (Dry) 25.7 °C11.9Orthorhombic Perpendicular
αw​ phase (Hydrated) 15.1 °C6.7Hexagonal
βw​ phase (Hydrated) 19.9 °C14.3Triclinic Parallel

(Data synthesized from Di & Small, J Lipid Res. 1993)[2]

Biological Mechanism: SOG as a Second Messenger

Beyond its physical chemistry, SOG is a potent endogenous second messenger. In vivo, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol triphosphate (IP3) and DAGs like SOG.

Mechanistic Insight: Because of its extreme lipophilicity, SOG remains laterally mobile within the inner leaflet of the plasma membrane. Its primary effector is Protein Kinase C (PKC). The C1 domain of classical and novel PKCs contains a hydrophobic cleft that specifically recognizes the diacylglycerol moiety. When SOG binds to the C1 domain, it alters the surface hydrophobicity of the kinase, anchoring it to the membrane and expelling the pseudosubstrate from the catalytic site, thereby fully activating the enzyme.

PKC_Activation SOG 1-Stearoyl-2-oleoylglycerol (Membrane Bound) PKC_active Active PKC (Membrane Bound) SOG->PKC_active C1 Domain Binding Ca2 Cytosolic Ca2+ Ca2->PKC_active C2 Domain Binding PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Targets Downstream Phosphorylation PKC_active->Targets Kinase Activity

Fig 1. Mechanistic pathway of PKC activation by SOG and Calcium ions at the cell membrane.

Formulation Dynamics in Drug Development

In modern drug delivery, DAGs and their derivatives (such as 1-Stearoyl-2-oleoyl-sn-glycerol-3-phosphoethanolamine) are utilized to modulate membrane curvature and fusogenicity in Lipid Nanoparticles (LNPs)[3].

Because SOG has a small headgroup (just a hydroxyl) and bulky, splayed acyl chains, it exhibits a cone-like molecular geometry. This induces negative spontaneous curvature in lipid bilayers, promoting the formation of inverted hexagonal ( HII​ ) phases.

Application Insight: When formulating liposomes for intracellular delivery, incorporating a calculated molar ratio of SOG can lower the energy barrier for membrane fusion between the liposome and the endosomal membrane, facilitating endosomal escape of the payload. However, exceeding 10-15 mol% can destabilize the lamellar phase, leading to catastrophic formulation precipitation.

Validated Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems.

Protocol A: Preparation of SOG-Doped Fusogenic Liposomes

Objective: To create unilamellar vesicles containing 10 mol% SOG for membrane fusion assays. Rationale: Thin-film hydration followed by extrusion ensures a monodisperse population. The hydration temperature must exceed the phase transition temperature ( Tm​ ) of the highest-melting lipid to prevent phase separation.

  • Lipid Mixing: In a glass test tube, combine DOPC (80 mol%), SOG (10 mol%), and Cholesterol (10 mol%) dissolved in chloroform to a final lipid mass of 10 mg.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas. Critical Step: Place the tube in a vacuum desiccator for at least 4 hours to remove trace chloroform, which can alter lipid packing and artificially lower the Tm​ .

  • Hydration: Add 1 mL of pre-warmed HEPES buffered saline (HBS, pH 7.4) at 40°C (well above the β′ transition of SOG). Vortex vigorously for 5 minutes until the film is completely suspended, forming multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder maintained at 40°C. Validation Check: The odd number of passes ensures the final extrudate ends up in the collection syringe, leaving large aggregates behind in the load syringe.

  • Characterization: Measure hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A successful formulation should yield a PDI < 0.15.

Liposome_Workflow Step1 1. Lipid Mixing (SOG + Phospholipids in CHCl3) Step2 2. Solvent Evaporation (N2 stream + Vacuum) Step1->Step2 Step3 3. Thin Film Hydration (Aqueous Buffer > Tm) Step2->Step3 Step4 4. Extrusion (Polycarbonate Membrane) Step3->Step4 Step5 5. Characterization (DLS & Zeta Potential) Step4->Step5

Fig 2. Step-by-step workflow for formulating SOG-doped fusogenic liposomes.

Protocol B: In Vitro PKC Activation Assay using SOG

Objective: To quantify the activation of PKC by SOG in a cell-free system. Rationale: Since SOG is highly hydrophobic, it must be presented to PKC in a mixed micelle format rather than an aqueous dispersion, which would result in irreproducible aggregation.

  • Micelle Preparation: Co-dry SOG (10 µM final) and Triton X-100 (0.3% w/v final) from organic solvent. Hydrate in kinase assay buffer (20 mM Tris-HCl, 5 mM MgCl2, 100 µM CaCl2, pH 7.4).

  • Enzyme Addition: Add 10 ng of purified recombinant PKC- α to the micelle suspension. Incubate for 5 minutes at 30°C to allow C1 domain membrane anchoring.

  • Substrate & ATP: Initiate the reaction by adding a fluorescently labeled PKC peptide substrate and 50 µM ATP.

  • Detection: Terminate the reaction after 15 minutes with EDTA. Measure substrate phosphorylation using a microplate reader (e.g., via TR-FRET). Validation Check: Include a vehicle control (Triton X-100 micelles without SOG) to establish baseline kinase activity. The signal-to-background ratio should exceed 5:1.

References
  • Di, L., & Small, D. M. (1993). Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism. Journal of Lipid Research, 34(9), 1611-1623. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13886990, 1-Stearoyl-2-oleoylglycerol. PubChem. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6443547, (1S)-1-(Hydroxymethyl)-2-((1-oxooctadecyl)oxy)ethyl (9Z)-9-octadecenoate. PubChem. URL: [Link]

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Exploratory

The Pivotal Role of 1-Stearoyl-2-Oleoylglycerol in Shaping Membrane Dynamics: A Technical Guide

This guide provides an in-depth exploration of 1-stearoyl-2-oleoylglycerol (SOG), a key diacylglycerol (DAG), and its profound impact on the dynamic landscape of cellular membranes. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 1-stearoyl-2-oleoylglycerol (SOG), a key diacylglycerol (DAG), and its profound impact on the dynamic landscape of cellular membranes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond foundational concepts to deliver a nuanced understanding of SOG's structural and signaling roles. We will delve into the biophysical consequences of SOG incorporation into lipid bilayers, detail robust experimental methodologies for its study, and illuminate its function in critical signaling cascades.

Introduction: Beyond a Simple Lipid Intermediate

1-Stearoyl-2-oleoylglycerol is a 1,2-diacyl-sn-glycerol, a class of lipids that, while minor in terms of overall membrane composition (typically around 1 mole%), wields significant influence over membrane properties and cellular signaling.[1] The unique structure of SOG, featuring a saturated stearic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position, imparts specific biophysical characteristics that are central to its function.[2] This asymmetric acyl chain composition is not merely a structural quirk; it is a critical determinant of how SOG integrates into and modulates the lipid bilayer.

SOG is a pivotal intermediate in lipid metabolism and a potent second messenger.[3][4] Its generation at the plasma membrane, most notably through the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), triggers a cascade of downstream signaling events.[5][6] Understanding the dual role of SOG as both a modulator of membrane architecture and a signaling hub is paramount for developing novel therapeutic strategies that target pathways governed by this multifaceted lipid.

Biophysical Impact of SOG on Membrane Properties

The introduction of SOG into a phospholipid bilayer initiates a cascade of changes in the membrane's physical properties. These alterations are a direct consequence of SOG's molecular geometry and its interactions with neighboring lipids.

Induction of Membrane Curvature

The conical shape of diacylglycerols, including SOG, is a key determinant of their influence on membrane curvature. This molecular geometry, with a smaller headgroup relative to the volume occupied by its acyl chains, favors the formation of non-lamellar lipid phases and induces negative curvature strain in the membrane.[1] This property is critical for a variety of cellular processes that require membrane bending and remodeling, such as vesicle budding, fusion, and fission.[5][7]

The propensity of SOG to induce membrane curvature can be experimentally investigated using various techniques. A commonly employed method involves the use of liposome-based assays where the morphology of vesicles containing SOG is monitored.

Experimental Protocol: Liposome-Based Membrane Curvature Assay

Objective: To qualitatively and quantitatively assess the ability of SOG to induce membrane curvature.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., a base phospholipid like POPC with varying molar percentages of SOG) by dissolving the lipids in chloroform, followed by solvent evaporation under a stream of nitrogen and subsequent vacuum desiccation.

    • Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).

    • Generate large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) from the MLVs using extrusion or electroformation, respectively.

  • Curvature Visualization and Measurement:

    • For GUVs, visualize the vesicles using phase-contrast or fluorescence microscopy (if a fluorescent lipid analog is included). Changes in vesicle shape from spherical to more complex, curved structures can be observed.

    • For LUVs, techniques such as cryo-electron microscopy (cryo-EM) can be used to visualize the morphology of the vesicles and any induced curvature.

    • Quantitative analysis of membrane curvature can be performed using methods like the single liposome curvature assay, which involves immobilizing vesicles and measuring their contours.[4]

Alterations in Membrane Fluidity and Lipid Packing

The presence of the unsaturated oleoyl chain in SOG introduces a "kink" in its structure, which disrupts the ordered packing of adjacent saturated acyl chains in the lipid bilayer.[8] This disruption leads to an increase in membrane fluidity, a critical parameter for the function of membrane-embedded proteins and for cellular processes requiring membrane deformability.

Fluorescence anisotropy is a powerful technique to probe changes in membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[9]

Experimental Protocol: Fluorescence Anisotropy Assay for Membrane Fluidity

Objective: To quantify the effect of SOG on the fluidity of a model lipid membrane.

Materials:

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH))

  • LUVs of a defined lipid composition (e.g., POPC) with and without SOG

  • Fluorometer equipped with polarizers

Methodology:

  • Probe Incorporation: Incubate the LUV suspension with the fluorescent probe (DPH or TMA-DPH) to allow for its insertion into the lipid bilayer.

  • Anisotropy Measurement:

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence emission intensity with polarizers oriented both vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for instrumental bias.

  • Data Analysis: Compare the anisotropy values of LUVs with and without SOG. A lower anisotropy value in the presence of SOG indicates an increase in membrane fluidity.[9]

Modulation of Lipid Phase Behavior

The incorporation of SOG can also influence the phase behavior of the lipid bilayer, particularly the gel-to-liquid crystalline phase transition. The disruptive effect of the unsaturated oleoyl chain of SOG on lipid packing can lower the main phase transition temperature (Tm) of the membrane.[10]

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing the thermotropic phase behavior of lipid membranes. It measures the heat capacity of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the effect of SOG on the main phase transition temperature (Tm) of a phospholipid bilayer.

Methodology:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DPPC with varying concentrations of SOG).

  • DSC Measurement:

    • Load the MLV suspension into the sample cell of the DSC instrument.

    • Use the same buffer as a reference.

    • Scan the sample over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis:

    • The phase transition will be visible as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum corresponds to the Tm.

    • Compare the Tm of the lipid mixture containing SOG to that of the pure phospholipid to determine the effect of SOG on the phase transition.[11]

SOG in Cellular Signaling: The Canonical and Beyond

The generation of SOG at the inner leaflet of the plasma membrane is a critical event in signal transduction. While its role as an activator of Protein Kinase C (PKC) is well-established, SOG's signaling functions are more diverse.

The Canonical PLC-DAG-PKC Signaling Axis

The most well-characterized signaling pathway involving SOG is its activation of PKC.[5] This process is initiated by the activation of phospholipase C (PLC) by various cell surface receptors. PLC then hydrolyzes PIP2, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG (including SOG). While IP3 diffuses into the cytosol to mobilize intracellular calcium, SOG remains in the plasma membrane.

SOG, in conjunction with calcium and phosphatidylserine, recruits and activates conventional and novel PKC isoforms.[6] Activated PKC then phosphorylates a wide array of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[5]

PLC_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor (GPCR/RTK) Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SOG 1-Stearoyl-2-oleoylglycerol (SOG) PIP2->SOG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC SOG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive Response Cellular Response Downstream->Response

Canonical PLC-DAG-PKC Signaling Pathway
Alternative Signaling Roles of SOG

Beyond the classical PKC pathway, SOG can engage in other signaling networks:

  • RasGRP Activation: SOG can directly bind to and activate Ras guanine nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-MAPK signaling cascade, influencing cell proliferation and differentiation.[6]

  • Diacylglycerol Kinase (DGK) Pathway: SOG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA). This conversion terminates SOG-mediated signaling while initiating PA-dependent signaling pathways that are involved in processes like cell growth and vesicular trafficking.[3][12]

SOG_Alternative_Pathways cluster_rasgrp RasGRP Pathway cluster_dgk DGK Pathway SOG 1-Stearoyl-2-oleoylglycerol (SOG) RasGRP RasGRP SOG->RasGRP Activates DGK Diacylglycerol Kinase (DGK) SOG->DGK Substrate for Ras Ras RasGRP->Ras Activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade Proliferation Cell Proliferation/ Differentiation MAPK_cascade->Proliferation PA Phosphatidic Acid (PA) DGK->PA Phosphorylates PA_signaling PA-mediated Signaling PA->PA_signaling Vesicular_trafficking Vesicular Trafficking PA_signaling->Vesicular_trafficking

Alternative Signaling Pathways of SOG

Quantitative Analysis of SOG's Impact on Membrane Properties

While specific quantitative data for the effects of 1-stearoyl-2-oleoylglycerol on membrane biophysical properties is not extensively available in the literature, data from molecular dynamics (MD) simulations and experiments on structurally similar lipids provide valuable insights. The following tables summarize expected trends and data from related systems. It is important to note that these values should be considered as approximations for SOG-containing membranes and experimental validation is crucial.

Table 1: Predicted Effects of SOG on Lipid Bilayer Structural Properties (Based on MD Simulations of similar lipids)

PropertyEffect of SOG IncorporationRationale
Bilayer Thickness DecreaseThe kink in the oleoyl chain disrupts tight packing, leading to a thinner bilayer.[8][13]
Area per Lipid IncreaseThe disordered packing caused by the unsaturated chain increases the lateral space occupied by each lipid.[8][13]
Acyl Chain Order Parameter (Scd) DecreaseThe presence of the double bond in the oleoyl chain reduces the conformational order of the acyl chains.[13]

Table 2: Influence of Acyl Chain Composition on Phospholipid Phase Transition Temperature (Tm)

Phospholipidsn-1 Acyl Chainsn-2 Acyl ChainTm (°C)
DSPCStearoyl (18:0)Stearoyl (18:0)55.6
SOPC (structurally similar to SOG headgroup) Stearoyl (18:0) Oleoyl (18:1) 6.7
DOPCOleoyl (18:1)Oleoyl (18:1)-40.3

Data for SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) and related lipids from[7]. The presence of an unsaturated oleoyl chain significantly lowers the phase transition temperature compared to the fully saturated DSPC.

Conclusion and Future Directions

1-Stearoyl-2-oleoylglycerol is a lipid of profound importance, acting as a critical regulator of both the physical properties of cellular membranes and intricate signaling networks. Its unique structure, with a combination of saturated and unsaturated acyl chains, allows it to modulate membrane curvature, fluidity, and phase behavior, thereby influencing the function of membrane-associated proteins and facilitating dynamic cellular processes. As a second messenger, SOG's role extends beyond the canonical activation of Protein Kinase C to include the modulation of other key signaling pathways.

For researchers and drug development professionals, a deep understanding of SOG's multifaceted roles is essential. The experimental protocols detailed in this guide provide a robust framework for investigating the biophysical and signaling functions of SOG. Future research should focus on obtaining more precise quantitative data on the effects of SOG on membrane properties to refine our models of membrane dynamics. Furthermore, elucidating the specific contributions of SOG to various disease states will undoubtedly open new avenues for therapeutic intervention.

References

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  • Nishizuka, Y. (1995). Protein kinase C and lipid signaling for sustained cellular responses. The FASEB journal, 9(7), 484-496.
  • Lyman, E., & Voth, G. A. (2010). The effect of lipid peroxidation on the properties of lipid bilayers: a molecular dynamics study. Biophysical journal, 99(5), 1437-1445.
  • van den Brink-van der Laan, E., Killian, J. A., & de Kruijff, B. (2004). Nonbilayer lipids affect peripheral and integral membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 275-288.
  • Szomek, M., Babik, E., & Szalontai, B. (2022). Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. International Journal of Molecular Sciences, 23(22), 13729.
  • Merida, I., Avila-Flores, A., & Merino, E. (2008). Diacylglycerol kinases: at the hub of cell signalling. Biochemical Journal, 409(1), 1-18.
  • Brose, N., & Rosenmund, C. (2002). Move over protein kinase C, there's a new DAG in town: RasGRPs. Journal of Cell Science, 115(13), 2609-2610.
  • Hatzakis, N. S., & Stamou, D. (2010). Single liposome curvature assay. Methods in enzymology, 467, 245-261.
  • Routledge, S. J., & Poyner, D. R. (2017). A novel method for measuring protein kinase C activity in a native membrane-associated state. Methods in molecular biology (Clifton, N.J.), 1647, 133-142.
  • Parsons, C. S., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 102948.
  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145.
  • Soubias, O., et al. (2006). The effect of cholesterol in SOPC lipid bilayers at low temperatures. Biophysical journal, 91(1), 175-184.
  • PubChem. (n.d.). 1-Stearoyl-2-oleoylglycerol. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipid bilayer phase behavior. Retrieved from [Link]

  • Leekumjorn, S., & Sum, A. K. (2006). Molecular simulation study of structural and dynamic properties of mixed stearic-oleic acid monolayers. Langmuir, 22(1), 48-55.
  • Baoukina, S., et al. (2008). The effect of cholesterol on the properties of a DOPC bilayer. Biophysical journal, 95(6), 2726-2738.
  • Kučerka, N., et al. (2011). The effect of cholesterol on the structure of a DPPC bilayer. Biophysical journal, 101(6), 1369-1377.
  • Shulga, Y. V., & Topham, M. K. (2011). Diacylglycerol kinase ζ and its role in phosphoinositide metabolism. Journal of lipid research, 52(8), 1431-1439.
  • CUSABIO. (n.d.). Phospholipase D signaling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Phospholipase D. Retrieved from [Link]

  • Róg, T., & Vattulainen, I. (2014). Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. Physical Chemistry Chemical Physics, 16(29), 15470-15480.
  • ResearchGate. (2015). Cholesterol and POPC segmental order parameters in lipid membranes: Solid state 1H-13C NMR and MD simulation studies. Retrieved from [Link]

  • CORE. (2009). A solid-state NMR study of changes in lipid phase induced by membrane-fusogenic LV-peptides. Retrieved from [Link]

  • Diva-portal.org. (2024). Molecular dynamics simulations of lipid composition and its impact on structural and dynamic properties of skin membrane. Retrieved from [Link]

  • National Institutes of Health. (2008). Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering. Retrieved from [Link]

  • National Institutes of Health. (2008). Sorting of Lipids and Proteins in Membrane Curvature Gradients. Retrieved from [Link]

  • National Institutes of Health. (2011). Sphingosine Increases the Permeability of Model and Cell Membranes. Retrieved from [Link]

  • ResearchGate. (2025). Molecular-dynamics-simulation-guided membrane engineering allows the increase of membrane fatty acid chain length in Saccharomyces cerevisiae. Retrieved from [Link]

  • ResearchGate. (n.d.). a The time-averaged area per lipid and bilayer thickness of each system... Retrieved from [Link]

  • National Institutes of Health. (2016). Assessment of Membrane Fluidity Fluctuations during Cellular Development Reveals Time and Cell Type Specificity. Retrieved from [Link]

  • National Institutes of Health. (2012). Molecular Dynamics Simulations of Membrane Permeability. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Quantification of 1-Stearoyl-2-oleoylglycerol by LC-MS/MS

Target Audience: Researchers, scientists, and drug development professionals. Biological Significance & Mechanistic Context 1-Stearoyl-2-oleoylglycerol, commonly denoted as DAG(18:0/18:1), is a critical lipid second mess...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Biological Significance & Mechanistic Context

1-Stearoyl-2-oleoylglycerol, commonly denoted as DAG(18:0/18:1), is a critical lipid second messenger and a central intermediate in glycerolipid metabolism. In cellular signal transduction, it is rapidly generated at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). Once generated, DAG(18:0/18:1) recruits and activates Protein Kinase C (PKC), driving downstream phosphorylation cascades that regulate cellular proliferation, differentiation, and apoptosis.

Understanding the precise concentration of this specific diacylglycerol species is vital for drug development targeting metabolic disorders, cancer, and inflammatory diseases.

DAG_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolyzes DAG 1,2-DAG (18:0/18:1) PIP2->DAG Membrane bound IP3 IP3 PIP2->IP3 Cytosolic PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca2 Ca2+ Release IP3->Ca2 ER Release Response Cellular Response PKC->Response Phosphorylation Cascade Ca2->PKC Co-activates

Phospholipase C-mediated generation of 18:0/18:1 DAG and subsequent PKC activation pathway.

Analytical Challenges & Causality in Method Design

Quantifying DAG(18:0/18:1) presents two primary analytical challenges. Our protocol is specifically engineered to address the underlying chemical causality of these issues.

Challenge 1: Thermodynamically Driven Acyl Migration

The Causality: Biologically active 1,2-DAGs are thermodynamically less stable than their 1,3-DAG isomers. The primary hydroxyl group at the sn-3 position is sterically unhindered and highly nucleophilic. Exposure to heat, extreme pH, or prolonged contact with protic solvents catalyzes an intramolecular transesterification, migrating the acyl chain from sn-2 to sn-3. The Solution: Traditional acidic Bligh & Dyer extractions cause severe isomerization. We utilize a modified Methyl tert-butyl ether (MTBE) extraction performed strictly at 4°C. MTBE provides a neutral extraction environment, effectively halting acyl migration while precipitating proteins .

Challenge 2: Poor Ionization Efficiency of Neutral Lipids

The Causality: DAGs are highly hydrophobic, neutral lipids that lack readily ionizable basic or acidic moieties. In standard positive electrospray ionization (ESI+), protonation ([M+H]+) is highly inefficient, leading to poor sensitivity. The Solution: We introduce ammonium formate into the LC mobile phase. This forces the formation of stable ammonium adducts ([M+NH4]+). During collision-induced dissociation (CID), these adducts fragment predictably by losing ammonia (17 Da) and a fatty acyl chain, yielding high-abundance product ions ideal for Multiple Reaction Monitoring (MRM) .

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a non-endogenous internal standard (e.g., DAG 17:0/17:0) prior to extraction, researchers can continuously monitor extraction recovery. Parallel processing of matrix blanks and post-extraction spikes allows for the precise calculation of matrix effects (ion suppression/enhancement), ensuring that every batch of data validates its own accuracy.

Materials & Reagents
  • Solvents: LC-MS grade Methanol, Isopropanol (IPA), Acetonitrile (ACN), MTBE, and Water.

  • Modifiers: LC-MS grade Ammonium Formate and Formic Acid.

  • Standards: 1-Stearoyl-2-oleoyl-sn-glycerol analytical standard; DAG(17:0/17:0) as Internal Standard (IS).

MTBE Extraction Workflow

Extraction_Workflow Sample Biological Sample (4°C) Spike Spike Internal Standard Sample->Spike Solvent Add MTBE/Methanol Spike->Solvent Vortex Vortex & Shake (10 min) Solvent->Vortex Phase Add H2O & Centrifuge Vortex->Phase Collect Collect MTBE Upper Layer Phase->Collect Dry Dry under N2 Gas Collect->Dry Recon Reconstitute for LC-MS Dry->Recon

Workflow for the extraction of diacylglycerols minimizing acyl migration and degradation.

Step-by-Step Procedure:

  • Aliquot & Spike: Transfer 50 µL of biological sample (e.g., plasma or cell lysate) into a pre-chilled 1.5 mL Eppendorf tube. Immediately spike with 10 µL of DAG(17:0/17:0) IS (1 µg/mL).

  • Solvent Addition: Add 225 µL of ice-cold Methanol. Vortex for 10 seconds. Add 750 µL of ice-cold MTBE.

  • Agitation: Shake the mixture continuously for 10 minutes at 4°C to partition the lipids into the organic phase.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C. Causality note: MTBE forms the upper organic layer, preventing the need to pipette through the protein pellet, thereby reducing contamination.

  • Collection & Drying: Carefully transfer 600 µL of the upper MTBE layer to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v). Transfer to an LC vial with a glass insert for analysis.

LC-MS/MS Parameters

Chromatography: Separation is achieved using a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 45°C. The use of Isopropanol in Mobile Phase B is critical; its low dielectric constant provides the necessary elution strength to wash highly hydrophobic DAGs off the column, preventing carryover .

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM ammonium formate + 0.1% formic acid.

Table 1: Optimized LC Gradient Conditions

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)
0.06040400
2.05743400
2.15050400
12.0199400
12.1199400
12.26040400
14.06040400

Mass Spectrometry (MRM): The mass spectrometer is operated in ESI+ mode. The collision energy (CE) is optimized at 15 eV. Lower energies fail to dissociate the ammonium adduct, while higher energies cause excessive fragmentation of the glycerol backbone, reducing the signal-to-noise ratio.

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion [M+NH4]+Product Ion (m/z)Collision Energy (eV)Fragment Lost
DAG(18:0/18:1)640.6339.315Stearic acid (18:0) + NH3
DAG(18:0/18:1)640.6341.315Oleic acid (18:1) + NH3
DAG(17:0/17:0) (IS)614.5327.315Margaric acid (17:0) + NH3

Note: Both product ions for DAG(18:0/18:1) should be monitored. The 339.3 m/z transition is typically used as the primary quantifier, while 341.3 m/z serves as the qualifier to ensure peak purity.

Data Presentation & Quality Control Metrics

To validate the robustness of the methodology, the following quantitative metrics must be established during method validation. The table below summarizes the expected performance criteria for this protocol.

Table 3: Validation Metrics & Acceptance Criteria

ParameterExpected Value for DAG(18:0/18:1)System Acceptance Criteria
Limit of Detection (LOD) 1.5 – 2.5 fmol on-columnSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 5.0 fmol on-columnS/N ≥ 10, RSD ≤ 20%
Linear Dynamic Range 1 – 1000 ng/mLR² > 0.995 (1/x weighting)
Extraction Recovery 88% – 94%Consistent across 3 QC levels (Low, Mid, High)
Matrix Effect < 12% ion suppressionCalculated via post-extraction spike vs. neat standard

References

  • A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver, Muscle and Heart as a Repository for Diacylglycerol and Ceramide Species in Non-Alcoholic Fatty Liver - National Center for Biotechnology Information (PMC) -[Link]

  • Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - National Center for Biotechnology Information (PMC) -[Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids - Agilent Technologies -[Link]

  • Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography - Periodica Polytechnica Chemical Engineering -[Link]

Application

Application Notes and Protocols for the Extraction of 1-Stearoyl-2-oleoylglycerol from Tissue

This comprehensive guide provides a detailed protocol for the extraction, purification, and analysis of 1-Stearoyl-2-oleoylglycerol (SOG), a specific diacylglycerol (DAG), from biological tissues. This document is intend...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the extraction, purification, and analysis of 1-Stearoyl-2-oleoylglycerol (SOG), a specific diacylglycerol (DAG), from biological tissues. This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics and signal transduction research. The methodologies described herein are grounded in established principles of lipid chemistry and analysis, with an emphasis on ensuring the integrity of the target analyte and the reliability of the obtained data.

Scientific Introduction: The Significance and Challenge of SOG Analysis

1-Stearoyl-2-oleoylglycerol is a key lipid intermediate and second messenger involved in a multitude of cellular processes. As a specific molecular species of 1,2-diacylglycerol, it plays a crucial role in the activation of protein kinase C (PKC) isoforms, thereby influencing signaling pathways that govern cell growth, differentiation, and apoptosis. The accurate quantification of SOG in tissues is paramount for understanding its physiological and pathological roles.

The primary challenge in the analysis of 1,2-diacylglycerols like SOG lies in their inherent chemical instability. They are prone to acyl migration, a non-enzymatic process that leads to the isomerization of the biologically active 1,2-DAG to the more stable, but biologically inactive, 1,3-DAG. This necessitates meticulous handling and specific analytical strategies to preserve the native isomeric state of the molecule throughout the extraction and analysis workflow.

Core Principles of the Extraction Strategy

The successful extraction of SOG from a complex tissue matrix hinges on several key principles:

  • Rapid Inactivation of Endogenous Enzymes: Lipases and phospholipases present in tissues can rapidly alter the lipid profile. Therefore, immediate homogenization in a cold solvent system is critical to quench enzymatic activity.

  • Efficient Lysis and Lipid Solubilization: The chosen solvent system must effectively disrupt cell membranes and solubilize lipids of varying polarities, including the relatively nonpolar SOG.

  • Phase Separation to Remove Non-Lipid Contaminants: A biphasic solvent system allows for the separation of the lipid-containing organic phase from the aqueous phase containing polar metabolites, proteins, and other cellular debris.

  • Prevention of Acyl Migration: Maintaining low temperatures and minimizing exposure to acidic or basic conditions are crucial to prevent the isomerization of 1,2-SOG to 1,3-SOG.

The protocol outlined below is based on the well-established Folch and Bligh & Dyer methods, which are considered gold standards for total lipid extraction.[1][2] Modifications are incorporated to specifically address the challenges associated with DAG analysis.

Detailed Experimental Protocol

This protocol is divided into three main stages: total lipid extraction, purification of the diacylglycerol fraction, and quantification of 1-Stearoyl-2-oleoylglycerol.

Stage 1: Total Lipid Extraction from Tissue

This stage is based on a modified Bligh & Dyer method, which is a rapid and effective technique for total lipid extraction.[3][4][5]

Materials:

  • Fresh or frozen tissue sample

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (IS): A commercially available deuterated or ¹³C-labeled 1,2-diacylglycerol with similar chain lengths to SOG (e.g., d5-1-stearoyl-2-oleoyl-glycerol).

Procedure:

  • Tissue Preparation: Accurately weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Homogenization: Immediately add 1 mL of ice-cold methanol to the tube. Homogenize the tissue thoroughly until a uniform suspension is achieved. The cold methanol serves to rapidly quench enzymatic activity.[6]

  • Addition of Internal Standard: Spike the homogenate with a known amount of the internal standard. The IS will be carried through the entire procedure and used for accurate quantification by correcting for sample loss and ionization efficiency differences in mass spectrometry.

  • Solvent Addition and Phase Formation:

    • Add 2 mL of chloroform to the homogenate. The resulting ratio of chloroform:methanol:water (from the tissue, which is assumed to be ~80% water) will be approximately 2:1:0.8, creating a single-phase system that ensures complete extraction of lipids.[4]

    • Vortex the mixture vigorously for 2 minutes at 4°C.

  • Phase Separation:

    • Add 1 mL of chloroform and 1 mL of ice-cold 0.9% NaCl solution to the tube.

    • Vortex for 1 minute. The addition of the salt solution breaks the single-phase system and induces the separation into a lower organic phase (containing lipids) and an upper aqueous phase.[7]

  • Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Collection of the Lipid Extract: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface between the two layers.

  • Re-extraction (Optional but Recommended): For quantitative recovery, re-extract the remaining aqueous layer and protein pellet with 2 mL of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid extract can be stored at -80°C until further processing.

Stage 2: Purification of the Diacylglycerol Fraction by Solid-Phase Extraction (SPE)

To enhance the sensitivity and specificity of the analysis, it is often necessary to isolate the DAG fraction from the total lipid extract. Solid-phase extraction using a silica-based sorbent is a common and effective method for this purpose.[8][9][10][11]

Materials:

  • Silica SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Stage 1 in a minimal volume (e.g., 200 µL) of chloroform.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Elution of Different Lipid Classes:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of hexane:diethyl ether (9:1, v/v). This fraction will contain cholesterol esters and triacylglycerols. Discard this fraction if SOG is the only target.

    • Fraction 2 (Diacylglycerols): Elute the diacylglycerol fraction with 10 mL of hexane:diethyl ether (1:1, v/v). Collect this fraction in a clean glass tube.

    • Fraction 3 (Polar Lipids): Elute with 10 mL of methanol. This fraction will contain phospholipids and other polar lipids. Discard this fraction.

  • Drying: Evaporate the collected diacylglycerol fraction (Fraction 2) to dryness under a gentle stream of nitrogen gas.

Stage 3: Analysis and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of SOG. To prevent acyl migration during analysis and to enhance ionization efficiency, derivatization of the free hydroxyl group of the DAG is highly recommended.[12][13]

3.3.1. Derivatization (Optional but Recommended)

Derivatization with reagents such as N,N-dimethylglycine (DMG) introduces a tertiary amine group, which significantly improves ionization efficiency in positive electrospray ionization (ESI) mode.[13] Another approach is to use reagents that prevent acyl migration, such as those that form urethane derivatives.[12]

3.3.2. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Illustrative Example):

  • Column: A C18 reversed-phase column is suitable for separating different DAG molecular species. For separating 1,2- and 1,3-isomers, a tandem column system with a chiral stationary phase may be necessary if derivatization is not performed.[14][15]

  • Mobile Phase A: Acetonitrile/Water (e.g., 80:20) with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be optimized to achieve good separation of the DAG species.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Illustrative Example for a Derivatized SOG):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • SOG Derivative: The precursor ion will be the [M+H]⁺ of the derivatized SOG. The product ions will be specific fragments resulting from the loss of the fatty acyl chains or the derivatizing group. These transitions need to be determined by direct infusion of a derivatized SOG standard.

    • Internal Standard Derivative: The precursor and product ions for the derivatized internal standard will be monitored similarly.

  • Collision Energy and other MS parameters: These should be optimized for each specific analyte and instrument.

Quantification:

A calibration curve is constructed by analyzing known concentrations of a 1-Stearoyl-2-oleoylglycerol standard (derivatized alongside the samples) spiked with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of SOG in the tissue samples is then determined from this calibration curve.

Data Presentation and Interpretation

Table 1: Summary of Key Parameters for SOG Extraction and Analysis

ParameterRecommended Value/MethodRationale
Extraction Method Modified Bligh & DyerRapid and efficient for total lipid extraction from tissues with varying water content.[3][4][5]
Solvent Ratio (initial) Chloroform:Methanol (2:1)Creates a monophasic system for complete lipid solubilization.[1]
Phase Separation Addition of Chloroform and 0.9% NaClInduces a biphasic system to separate lipids from polar contaminants.[7]
Purification Silica-based Solid-Phase ExtractionIsolates the diacylglycerol fraction from other lipid classes, improving analytical sensitivity.[8][9][10][11]
Analysis LC-MS/MSProvides high sensitivity and specificity for the quantification of individual lipid species.[16][17]
Isomer Stability Derivatization (e.g., with DMG)Prevents acyl migration and enhances ionization efficiency.[12][13]
Quantification Stable Isotope-Labeled Internal StandardCorrects for sample loss and matrix effects, ensuring accurate quantification.[18]

Workflow Visualization

SOG_Extraction_Workflow cluster_extraction Stage 1: Total Lipid Extraction cluster_purification Stage 2: SPE Purification cluster_analysis Stage 3: Analysis tissue Tissue Sample (50-100 mg) homogenize Homogenize in Cold Methanol + Internal Standard tissue->homogenize extract Add Chloroform (2:1 ratio) Vortex homogenize->extract phase_sep Add Chloroform & 0.9% NaCl Vortex & Centrifuge extract->phase_sep collect Collect Lower Organic Phase phase_sep->collect dry_extract Evaporate to Dryness collect->dry_extract reconstitute Reconstitute in Chloroform dry_extract->reconstitute load_spe Load onto Silica SPE Cartridge reconstitute->load_spe elute_neutral Elute Neutral Lipids (Hexane:Diethyl Ether 9:1) load_spe->elute_neutral elute_dag Elute Diacylglycerols (Hexane:Diethyl Ether 1:1) load_spe->elute_dag dry_dag Evaporate DAG Fraction to Dryness elute_dag->dry_dag derivatize Derivatization (Optional) dry_dag->derivatize lcms LC-MS/MS Analysis derivatize->lcms quantify Quantification using Calibration Curve lcms->quantify caption Figure 1. Workflow for the extraction and analysis of 1-Stearoyl-2-oleoylglycerol.

Sources

Method

Synthesis, Purification, and Characterization of 1-Stearoyl-2-oleoylglycerol for Research Applications

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Stearoyl-2-oleoylglycerol (SOG), a crucial diacylglycerol (DAG) for research in cell signaling, lipid metabolism,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Stearoyl-2-oleoylglycerol (SOG), a crucial diacylglycerol (DAG) for research in cell signaling, lipid metabolism, and drug development. We present two primary synthetic routes: a highly specific, multi-step chemical synthesis employing protecting groups to ensure regiopurity, and a biocatalytic approach using regioselective lipases that offers a milder, more environmentally friendly alternative. This document details the rationale behind each synthetic strategy, step-by-step experimental protocols, robust purification techniques, and in-depth analytical characterization to validate the final product's identity and purity. The protocols are designed for researchers, scientists, and drug development professionals requiring high-purity SOG for their studies.

Introduction: The Significance of 1-Stearoyl-2-oleoylglycerol (SOG)

Diacylglycerols (DAGs) are a class of glycerolipids that play a central role in cellular physiology. They are key intermediates in the biosynthesis of triacylglycerols (TAGs) and phospholipids, the primary components of biological membranes and energy storage molecules.[1][2] Beyond their metabolic role, specific DAG isomers, such as 1-Stearoyl-2-oleoylglycerol, function as critical second messengers in signal transduction pathways.[3] The stereochemistry and the specific fatty acid composition of a DAG molecule, like SOG with stearic acid (18:0) at the sn-1 position and oleic acid (18:1) at the sn-2 position, are paramount to its biological activity.

SOG and its analogs are known to activate various isoforms of Protein Kinase C (PKC), a family of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[4] Consequently, the availability of high-purity, structurally defined SOG is essential for elucidating these complex signaling cascades and for developing novel therapeutic agents that target lipid-mediated pathways. This guide provides the necessary protocols to empower researchers to synthesize and verify this vital research tool.

Synthesis Strategies: A Comparative Overview

The synthesis of a specific 1,2-diacylglycerol like SOG is challenged by the presence of three hydroxyl groups on the glycerol backbone and the potential for acyl migration, where fatty acid chains spontaneously move between positions, leading to isomeric impurities (e.g., 1,3-SOG).[5] To overcome these challenges, two distinct and effective strategies are employed: regiospecific chemical synthesis and lipase-catalyzed enzymatic synthesis.

  • Chemical Synthesis offers precise control over the placement of acyl chains through the strategic use of protecting groups. This multi-step approach generally provides high yields of the desired isomer but requires more rigorous reaction conditions and purification steps.

  • Enzymatic Synthesis utilizes the inherent regioselectivity of certain lipases to direct the acylation to specific positions on the glycerol backbone.[6] This method is performed under milder conditions, reducing the risk of acyl migration and offering a "greener" synthetic alternative.

The choice between these methods depends on the required scale, desired purity, and available laboratory resources.

Chemical Synthesis Protocol: A Protecting Group Strategy

This protocol describes a reliable method for the synthesis of sn-1-Stearoyl-2-oleoylglycerol starting from commercially available sn-3-O-(triphenylmethyl)glycerol (sn-1-trityl-glycerol). The bulky trityl group selectively protects the primary hydroxyl group at the sn-3 position, leaving the sn-1 and sn-2 positions available for sequential acylation.[7]

Workflow for Chemical Synthesis of SOG

cluster_0 Step 1: Selective Acylation at sn-1 cluster_1 Step 2: Acylation at sn-2 cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A sn-1-Trityl-glycerol D sn-1-Stearoyl-3-trityl-glycerol A->D B Stearic Acid B->D C DCC / DMAP C->D Esterification G 1-Stearoyl-2-oleoyl-3-trityl-sn-glycerol D->G E Oleoyl Chloride E->G F Pyridine F->G Esterification I 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) G->I H Boric Acid / Trimethyl Borate H->I Trityl Removal J Silica Gel Chromatography I->J K Pure SOG J->K

Caption: Chemical synthesis workflow for 1-Stearoyl-2-oleoylglycerol (SOG).

Experimental Protocol

Step 1: Synthesis of sn-1-Stearoyl-3-trityl-glycerol

  • In a round-bottom flask, dissolve sn-1-trityl-glycerol (1 equivalent) and stearic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in DCM.

    • Causality: DCC is a coupling agent that activates the carboxylic acid of stearic acid, facilitating nucleophilic attack by the primary hydroxyl group of the glycerol derivative. DMAP acts as a catalyst for this acylation.[3] The reaction is performed at 0°C to minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., hexane:ethyl acetate 4:1 v/v).

  • Once the starting material is consumed, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Stearoyl-2-oleoyl-3-trityl-sn-glycerol

  • Dissolve the purified sn-1-Stearoyl-3-trityl-glycerol (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C.

  • Slowly add oleoyl chloride (1.5 equivalents).

    • Causality: Oleoyl chloride is a highly reactive acylating agent. Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction. The excess oleoyl chloride ensures complete acylation of the secondary hydroxyl group.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether. Wash the organic layer sequentially with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Step 3: Deprotection to Yield 1-Stearoyl-2-oleoyl-sn-glycerol (SOG)

  • Dissolve the crude 1-Stearoyl-2-oleoyl-3-trityl-sn-glycerol in a solution of trimethyl borate.

  • Add boric acid (e.g., 1.5 equivalents).

    • Causality: The trityl group is acid-labile. Mild acidic conditions using boric acid are employed for its removal. This method is effective and helps to prevent the undesirable acyl migration from the sn-2 to the sn-3 position, which can occur under harsher acidic or basic conditions.[8]

  • Heat the reaction mixture (e.g., at 50-60°C) and stir for 2-4 hours, monitoring by TLC.

  • After cooling, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic phase, filter, and concentrate under reduced pressure.

Step 4: Final Purification

  • Purify the final crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-Stearoyl-2-oleoylglycerol.

Enzymatic Synthesis Protocol: A Biocatalytic Approach

Enzymatic synthesis provides a highly regioselective and milder alternative for producing SOG. This protocol employs a two-step process using commercially available immobilized lipases.

Workflow for Enzymatic Synthesis of SOG

cluster_0 Step 1: Synthesis of 1-Stearoyl-sn-glycerol cluster_1 Step 2: Synthesis of SOG cluster_2 Step 3: Purification A Glycerol D 1-Stearoyl-sn-glycerol (MAG) A->D B Stearic Acid B->D C Immobilized sn-1,3 Lipase (e.g., Lipozyme RM IM) C->D Esterification G 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) D->G E Oleic Acid E->G F Immobilized Lipase (e.g., Novozym 435) F->G Esterification H Filtration (Remove Enzyme) G->H I Column Chromatography H->I J Pure SOG I->J

Caption: Two-step enzymatic synthesis workflow for SOG.

Experimental Protocol

Step 1: Synthesis of 1-Stearoyl-sn-glycerol

  • Combine glycerol and stearic acid in a 2:1 molar ratio in a reaction vessel. The reaction can often be run in a solvent-free system.

  • Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrate mass.[4]

    • Causality: sn-1,3 specific lipases selectively catalyze esterification at the primary (sn-1 and sn-3) hydroxyl groups of glycerol. Using an excess of glycerol favors the formation of monoacylglycerol (MAG). Immobilized enzymes are easily recovered and can be reused, making the process more economical and sustainable.[9]

  • Maintain the reaction at 60-65°C with continuous stirring for 4-8 hours. The removal of water produced during esterification (e.g., under vacuum) can drive the reaction forward.[6]

  • Monitor the formation of the monoacylglycerol intermediate by TLC.

  • Upon completion, stop the reaction and remove the immobilized enzyme by filtration.

  • Purify the resulting 1-stearoyl-sn-glycerol from unreacted substrates using column chromatography on silica gel.

Step 2: Synthesis of 1-Stearoyl-2-oleoyl-glycerol (SOG)

  • Dissolve the purified 1-stearoyl-sn-glycerol and oleic acid in a 1:2 molar ratio in a suitable organic solvent like n-hexane.

  • Add an immobilized lipase, such as Novozym 435, at 10% (w/w) of the total substrate weight.

    • Causality: Novozym 435, a lipase from Candida antarctica B, is non-specific but is highly effective at esterifying the secondary hydroxyl group at the sn-2 position, especially when the sn-1 and sn-3 positions are already occupied or sterically hindered.[4]

  • Conduct the reaction at 50-60°C with continuous stirring for 24 hours.[4]

  • Monitor the formation of the final SOG product by TLC.

  • After the reaction is complete, remove the immobilized enzyme by filtration.

  • Evaporate the solvent under reduced pressure to obtain the crude SOG.

  • Purify the crude product using column chromatography to separate the desired SOG from any remaining starting materials or byproducts like triacylglycerols.

Purification and Quality Control

Regardless of the synthetic route, rigorous purification is critical to obtain SOG suitable for biological research. The primary impurities are unreacted fatty acids, monoacylglycerols, triacylglycerols, and isomeric diacylglycerols (1,3-SOG).

Purification TechniquePurposeTypical Conditions
Silica Gel Chromatography Primary purification method to separate components based on polarity (TAGs < DAGs < MAGs < FFAs).Mobile phase: Hexane/Ethyl Acetate gradient.
Molecular Distillation Highly effective for removing residual free fatty acids (FFAs) from the crude product post-synthesis.[10]Performed under high vacuum and at elevated temperatures (e.g., 130°C at 10 Pa).[10]
Solvent Fractionation Can be used to separate different classes of glycerides based on their melting points and solubility.Crystallization from acetone at low temperatures can help separate saturated from unsaturated glycerides.

Self-Validating System: The purity of the final product should be assessed by a combination of techniques. TLC provides a quick qualitative check, while quantitative analysis should be performed using HPLC-ELSD (Evaporative Light Scattering Detector) or GC-FID (Gas Chromatography with Flame Ionization Detector) after derivatization. A purity of >98% is recommended for most research applications.

Analytical Characterization of SOG

Confirming the precise chemical structure and isomeric purity of the synthesized 1-Stearoyl-2-oleoylglycerol is a critical final step.

A. Thin-Layer Chromatography (TLC)
  • Purpose: Rapid monitoring of reaction progress and assessment of crude product purity.

  • Protocol: Spot the sample on a silica gel plate and develop using a mobile phase such as Hexane:Ethyl Acetate:Acetic Acid (80:20:1, v/v/v). Visualize spots using an iodine chamber or by charring with a phosphomolybdic acid stain. The expected order of elution (Rf value) will be TAG > DAG > MAG > FFA.

B. Mass Spectrometry (MS)
  • Purpose: Confirmation of molecular weight and fatty acid composition.

  • Protocol: Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for lipids. Analysis of the ammonium adduct ([M+NH₄]⁺) is particularly informative.

  • Expected Results: For SOG (C₃₉H₇₄O₅, MW = 623.0 g/mol ), the [M+NH₄]⁺ ion should be observed at m/z 641.0. Tandem MS (MS/MS) of this precursor ion will show characteristic neutral losses corresponding to the constituent fatty acids plus ammonia.

    • Loss of stearic acid + NH₃ (284.5 + 17.0) -> Fragment at m/z ~339.5

    • Loss of oleic acid + NH₃ (282.5 + 17.0) -> Fragment at m/z ~341.5

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structural confirmation and determination of regiospecificity (1,2- vs 1,3-isomer).

  • Protocol: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent, typically CDCl₃.

  • Interpretation of Key Signals: The signals from the glycerol backbone are diagnostic for the isomer.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Glycerol CH₂ (sn-1) ~4.20-4.30 (dd) & ~4.15 (dd)~62-64Acylation shifts the CH₂ protons downfield. The two protons are diastereotopic and appear as distinct doublets of doublets.
Glycerol CH (sn-2) ~5.10-5.25 (m)~70-72This proton is deshielded by two adjacent ester groups, making it the most downfield of the glycerol backbone protons. Its position is a key indicator of 1,2-substitution.
Glycerol CH₂OH (sn-3) ~3.70 (d)~60-62This signal corresponds to the primary alcohol at the sn-3 position.
Olefinic CH=CH ~5.35 (m)~129-131Characteristic signals for the double bond protons of the oleoyl chain.[9]
Acyl α-CH₂ ~2.32 (t)~34-35Protons on the carbon adjacent to the carbonyl groups.
Carbonyl C=O -~172-174Two distinct signals are expected for the stearoyl and oleoyl carbonyl carbons.
Terminal CH₃ ~0.88 (t)~14Terminal methyl groups of both fatty acid chains.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The key to confirming the 1,2-regiochemistry is the downfield chemical shift of the sn-2 proton (~5.1-5.25 ppm). In the isomeric 1,3-SOG, this proton would be part of a secondary alcohol (CHOH) and would resonate significantly further upfield (typically < 4.0 ppm).

Conclusion

This guide provides a robust framework for the synthesis, purification, and confident characterization of 1-Stearoyl-2-oleoylglycerol. The choice between a protecting group-based chemical synthesis and a lipase-catalyzed enzymatic approach allows for flexibility based on laboratory capabilities and project requirements. By following these detailed protocols and utilizing the described analytical checks, researchers can produce high-purity SOG, a critical tool for advancing our understanding of lipid signaling and metabolism.

References

  • Vilchez, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols. Journal of Lipid Research, 35(4), 734–738. Available from: [Link]

  • Samoshin, V. V., & Martin, S. F. (1995). Syntheses of Polymerizable Monoacylglycerols and 1,2-Diacyl-sn-glycerols. Tetrahedron Letters, 36(21), 3741-3744. Available from: [Link]

  • Murphy, R. C., & Hevko, J. M. (2002). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(10), 1202-1209. Available from: [Link]

  • Han, X., & Gross, R. W. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. Analytical Chemistry, 79(2), 638–646. Available from: [Link]

  • Mannina, L., D'Imperio, M., & Segre, A. (2007). HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. Journal of Agricultural and Food Chemistry, 55(3), 679–685. Available from: [Link]

  • Dais, P., & Hatzakis, E. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88, 1695–1708. Available from: [Link]

  • Dais, P., & Spyros, A. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1663. Available from: [Link]

  • Lee, J. H., & Kim, B. H. (2013). Measurements of diacylglycerols in skeletal muscle by atmospheric pressure chemical ionization mass spectrometry. Lipids, 48(3), 287-296. Available from: [Link]

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. Available from: [Link]

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

  • Morillo, M., Sagristá, M. L., de Madariaga, M. A., & Eritja, R. (1996). Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology. Lipids, 31(5), 541-546. Available from: [Link]

  • Vogel, G., & Browse, J. (1995). Preparation of radioactively labeled synthetic sn-1,2-diacylglycerols for studies of lipid metabolism. Analytical Biochemistry, 224(1), 61-67. Available from: [Link]

  • Martin, S. F., & Josey, J. A. (1992). General Method for the Synthesis of Phospholipid Derivatives of 1,2-O-Diacyl-sn-Glycerols. The Journal of Organic Chemistry, 57(13), 3630-3639. Available from: [Link]

  • Zheng, P., et al. (2013). Production of Diacylglycerol-Mixture of Regioisomers with High Purity by Two-Step Enzymatic Reactions Combined with Molecular Distillation. Journal of the American Oil Chemists' Society, 91(2), 251-259. Available from: [Link]

  • Xu, X., et al. (2005). Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors. Wei Sheng Wu Xue Bao, 45(3), 421-425. Available from: [Link]

  • Dahlqvist, A., et al. (2000). Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants. Proceedings of the National Academy of Sciences, 97(12), 6487-6492. Available from: [Link]

  • Aygün, M., & Peynircioğlu, B. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available from: [Link]

  • Avanti Polar Lipids. (n.d.). Synthesis of 1,3- and 1,2-Diphosphatidylglycerol. Available from: [Link]

  • Hendrickson, H. S., & Hendrickson, E. K. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Chemistry and Physics of Lipids, 53(2-3), 115-120. Available from: [Link]

  • Wang, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Food Chemistry, 411, 135515. Available from: [Link]

  • PubChem. (n.d.). 1-Stearoyl-2-oleoylglycerol. National Center for Biotechnology Information. Available from: [Link]

  • Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylglycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3, 147. Available from: [Link]

Sources

Application

Application Note: 1-Stearoyl-2-oleoylglycerol (SOG) as a Substrate for Enzymatic Assays

Physiological Relevance & Biochemical Mechanics 1-Stearoyl-2-oleoyl-sn-glycerol (SOG, also known as 18:0/18:1 DAG) is a critical mono-unsaturated diacylglycerol that functions as a fundamental second messenger in mammali...

Author: BenchChem Technical Support Team. Date: March 2026

Physiological Relevance & Biochemical Mechanics

1-Stearoyl-2-oleoyl-sn-glycerol (SOG, also known as 18:0/18:1 DAG) is a critical mono-unsaturated diacylglycerol that functions as a fundamental second messenger in mammalian cellular signaling[1]. In vivo, SOG is primarily generated at the plasma membrane via the hydrolysis of 1-stearoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC)[1].

Once synthesized, SOG serves two primary biochemical functions:

  • Allosteric Activation: It is a highly potent activator of conventional and novel isoforms of Protein Kinase C (PKC)[2]. Structural requirement studies have demonstrated that PKC activation specifically requires the presence of an unsaturated fatty acid (such as the oleoyl group) at the sn-2 position of the glycerol backbone, making SOG significantly more effective than fully saturated short-chain diacylglycerols[3].

  • Enzymatic Substrate: SOG is a primary physiological substrate for Diacylglycerol Kinases (DGKs), which phosphorylate the molecule to yield phosphatidic acid (PA), thereby terminating the PKC signaling cascade and re-entering the glycerolipid synthesis pathway[1].

Pathway PIP2 PI(4,5)P2 (Phospholipid) SOG 1-Stearoyl-2-oleoyl-sn-glycerol PIP2->SOG Hydrolysis PLC Phospholipase C PLC->PIP2 Cleaves PA Phosphatidic Acid SOG->PA Phosphorylation PKC Protein Kinase C SOG->PKC Allosteric Activation DGK Diacylglycerol Kinase DGK->SOG Phosphorylates Response Cellular Signaling PKC->Response Phosphorylates Targets

Metabolic and signaling pathways of 1-Stearoyl-2-oleoyl-sn-glycerol (SOG).

Kinetic Profiling & Quantitative Data

When utilizing SOG in in vitro assays, it is imperative to understand its kinetic behavior. Because DGK and PKC operate on substrates embedded within a lipid interface, bulk aqueous molarity (M) is an insufficient metric. Instead, enzyme kinetics must be evaluated using surface dilution kinetics , where substrate concentration is expressed in mol% (moles of SOG per 100 moles of total micellar lipid and detergent)[4].

The table below summarizes the Michaelis constant ( Km​ ) values for various DGK isoforms utilizing SOG as a substrate, demonstrating the high affinity of human DGK compared to bacterial counterparts[4].

Enzyme SourceIsoform / VariantSubstrate Km​ (mol%)Reference
Homo sapiensDGK Wild-type1-Stearoyl-2-oleoyl-sn-glycerol0.59[4]
Homo sapiensDGK P32A Mutant1-Stearoyl-2-oleoyl-sn-glycerol0.13[4]
Escherichia coliDGK Wild-type1-Stearoyl-2-oleoyl-sn-glycerol9.20[4]
Escherichia coliDGK C46A/C113A1-Stearoyl-2-oleoyl-sn-glycerol4.90[4]

Experimental Methodology: In Vitro DGK Activity Assay

Causality of Assay Design

A common pitfall in lipid enzymology is the direct addition of highly lipophilic substrates like SOG into aqueous buffers, which leads to uncontrolled substrate aggregation, inconsistent kinetics, and false negatives[5]. To accurately mimic the native plasma membrane environment, SOG must be presented to the enzyme within a mixed micelle system .

By utilizing a non-ionic detergent (e.g., Octyl- β -D-glucopyranoside) combined with Phosphatidylserine (PS), researchers can control the surface concentration of the substrate. PS is not merely a structural component; it acts as a critical allosteric activator for DGK[4]. Furthermore, organic extraction is required post-reaction to separate the highly hydrophobic product (PA) from water-soluble ATP.

Self-Validating System Design

To ensure the protocol is a self-validating system, three distinct control vectors must be run in parallel:

  • Baseline Control (Micelles + Buffer, No Enzyme): Establishes the background signal of the LC-MS/MS or fluorometric detection method.

  • Kinase-Dependency Control (Micelles + Enzyme, No ATP): Validates that the generation of Phosphatidic Acid is strictly dependent on ATP hydrolysis, ruling out auto-oxidation or lipid contamination artifacts.

  • Standard Curve: A serial dilution of highly pure 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate (PA) spiked into the micelle matrix to correlate the detection signal (e.g., MS/MS peak area) to absolute product concentration.

Step-by-Step Protocol

Step 1: Mixed Micelle Preparation

  • In a glass vial, combine SOG, Phosphatidylserine (PS), and Octyl- β -D-glucopyranoside dissolved in chloroform. The target ratio should yield a final micelle concentration of 1-5 mol% SOG and 10 mol% PS relative to the detergent.

  • Evaporate the chloroform completely under a gentle stream of nitrogen gas to form a thin lipid film.

  • Lyophilize the film for 30 minutes to remove trace organic solvents.

  • Resuspend the lipid film in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 2 mM DTT) by vortexing vigorously and sonicating in a water bath for 5 minutes until the solution is optically clear.

Step 2: Reaction Initiation

  • Aliquot 40 µL of the mixed micelle solution into microcentrifuge tubes.

  • Add 5 µL of purified DGK enzyme (or cell lysate) to the reaction tubes. Include the Baseline and Kinase-Dependency controls at this stage.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of an ATP/Mg 2+ Start Solution (final concentration: 1 mM ATP, 10 mM MgCl 2​ ).

Step 3: Incubation

  • Incubate the reaction at 30°C for exactly 15 to 30 minutes (time must be optimized to ensure initial velocity conditions).

Step 4: Termination & Extraction

  • Terminate the reaction by adding 200 µL of a Chloroform:Methanol mixture (2:1 v/v) directly to the tube.

  • Vortex vigorously for 30 seconds to extract the lipids.

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully extract the lower organic phase (containing unreacted SOG and the PA product) and transfer it to a clean glass vial.

  • Evaporate the organic phase under nitrogen gas and resuspend in LC-MS/MS running buffer (e.g., Isopropanol/Acetonitrile).

Step 5: Detection

  • Quantify the conversion of SOG to PA using LC-MS/MS in negative ion mode, utilizing the previously established PA standard curve to calculate specific enzyme activity ( μ mol/min/mg).

Workflow Step1 1. Micelle Prep SOG + PS + Detergent Step2 2. Reaction Setup Add DGK + ATP Step1->Step2 Step3 3. Incubation 30°C for 15-30 min Step2->Step3 Step4 4. Termination Organic Extraction Step3->Step4 Step5 5. Detection LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the Diacylglycerol Kinase (DGK) activity assay.

References

  • [4] Title: Information on EC 2.7.1.107 - diacylglycerol kinase (ATP) Source: BRENDA Enzyme Database URL:[Link]

  • [3] Title: WO1991007167A1 - Protein kinase activators as enhancers of melanin production Source: Google Patents URL:

Sources

Method

Application Note: Advanced Chromatographic Separation and Analysis of 1-Stearoyl-2-oleoyl-sn-glycerol

Introduction & Biological Significance 1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG) is a naturally occurring, mixed-chain diacylglycerol (DAG) characterized by a saturated stearic acid (18:0) at the sn-1 position and a mono...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG) is a naturally occurring, mixed-chain diacylglycerol (DAG) characterized by a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position[1]. In mammalian cellular signaling, sn-SODG serves as a potent second messenger. It is generated at the plasma membrane via the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC)[2]. Once synthesized, it facilitates the membrane translocation and activation of Protein Kinase C (PKC), thereby regulating critical pathways involving cell proliferation, apoptosis, and differentiation[2].

Beyond endogenous signaling, derivatives of this specific DAG, such as 1-stearoyl-2-oleoyl-sn-glycerol-3-phosphoethanolamine, are heavily utilized by drug development professionals in the formulation of lipid nanoparticles (LNPs) for the targeted in vitro and in vivo delivery of mRNA and plasmid DNA[3].

Because sn-SODG contains both saturated and unsaturated chains that must pack side-by-side, it exhibits complex chain conformation and marked physical polymorphism (existing in various metastable α , β , and γ phases)[1]. This structural complexity, combined with the inherent chemical instability of DAGs, presents significant analytical challenges.

Biosynthesis PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) Activation PIP2->PLC Receptor Stimulation DAG 1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG) PLC->DAG Enzymatic Cleavage IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Enzymatic Cleavage PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Translocation

Fig 1. sn-SODG biosynthesis via PLC cleavage and downstream PKC activation.

Analytical Challenges: Acyl Migration and Isomerization

The primary obstacle in the chromatographic separation of 1-stearoyl-2-oleoylglycerol is acyl migration . The oleoyl group at the sn-2 position is thermodynamically driven to migrate to the primary hydroxyl group at the sn-3 position, forming the more stable 1,3-DAG regioisomer.

Causality in Method Design: Acyl migration is catalyzed by elevated temperatures, extreme pH, and polar protic solvents (e.g., methanol or water). Therefore, standard lipid extraction protocols must be heavily modified. Furthermore, DAGs lack conjugated double bonds, meaning they do not possess a strong chromophore. Relying on UV detection at 205 nm often results in severe baseline drift during gradient elution and poor sensitivity[4]. To circumvent this, modern workflows utilize Charged Aerosol Detection (CAD) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), which provide uniform, mass-dependent responses independent of optical properties[5],[6].

To achieve complete resolution of the target molecule from its isomers, a two-dimensional or tandem column approach is required:

  • RP-HPLC: Separates regioisomers (1,2-DAG vs. 1,3-DAG) based on Equivalent Carbon Number (ECN) and subtle hydrophobic surface area differences[6].

  • Chiral HPLC: Resolves the enantiomers (sn-1,2-DAG vs. sn-2,3-DAG) using polysaccharide-based chiral stationary phases[5].

Workflow Prep Sample Preparation Cold Extraction (<4°C) Avoid Acyl Migration RPHPLC 1st Dimension: RP-HPLC Regioisomer Separation (1,2-DAG vs 1,3-DAG) Prep->RPHPLC Lipid Extract Chiral 2nd Dimension: Chiral HPLC Enantiomer Separation (sn-1,2 vs sn-2,3) RPHPLC->Chiral Fraction Collection Detection Detection & Quantification CAD or APCI-MS Chiral->Detection Enantiopure Eluent

Fig 2. Two-dimensional chromatographic workflow for resolving sn-SODG isomers.

Experimental Protocols

Protocol A: Lipid Extraction with Acyl Migration Suppression

Objective: Extract sn-SODG from biological matrices while preventing sn-2 to sn-3 acyl migration.

  • Temperature Control: Pre-chill all glassware, centrifuge rotors, and solvents to 4 °C. Perform all steps on ice.

  • Matrix Quenching: Homogenize the tissue/cell pellet in cold Chloroform/Methanol (2:1, v/v). Rationale: Rapid denaturation of endogenous lipases prevents artificial DAG generation.

  • Phase Separation: Add 0.2 volumes of cold 0.1 M KCl containing 0.1% Formic Acid. Rationale: Maintaining a mildly acidic environment (pH ~4.5) suppresses base-catalyzed acyl migration, while avoiding strong acids that trigger acid-catalyzed migration.

  • Recovery: Vortex for 30 seconds, then centrifuge at 3,000 × g for 10 minutes at 4 °C.

  • Drying: Extract the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Do not use heated vacuum centrifugation.

  • Reconstitution: Immediately reconstitute the lipid film in Hexane/Isopropanol (99:1, v/v) for immediate injection, or store at -80 °C.

Protocol B: RP-HPLC-CAD for Regioisomeric Separation

Objective: Separate 1,2-DAG from 1,3-DAG regioisomers.

  • System Setup: Equip the HPLC with a high-density C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a Charged Aerosol Detector (CAD)[6].

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile (100%)

    • Mobile Phase B: Acetone (100%)

  • Elution Gradient: Execute the gradient outlined in Table 1. Rationale: Acetone acts as a strong solvent to elute highly hydrophobic long-chain DAGs, while Acetonitrile provides the necessary selectivity to resolve the slight conformational differences between 1,2 and 1,3 regioisomers[6],[4].

  • Detector Settings: Set the CAD evaporation temperature to 35 °C to ensure complete volatilization of the mobile phase without degrading the thermally labile DAGs.

  • System Suitability (Self-Validation): Inject a mixed standard of 1,2-diolein and 1,3-diolein. The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , lower the column compartment temperature to 15 °C to increase stationary phase rigidity and enhance shape selectivity.

Protocol C: Chiral LC-MS for Enantiomeric Resolution

Objective: Resolve the sn-1,2 enantiomer from the sn-2,3 enantiomer.

  • Column Selection: Use an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA or IC) or a specialized chiral stationary phase like YMC-Pack A-K03[7],[5].

  • Isocratic Elution: Pump Hexane / 2-Propanol (99.5:0.5, v/v) at a constant flow rate of 0.8 mL/min[5]. Rationale: Normal-phase conditions are required for optimal chiral recognition by the polysaccharide backbone.

  • Post-Column Make-up: Introduce a post-column flow of Ethanol (0.2 mL/min). Rationale: Hexane does not ionize well. The addition of ethanol facilitates efficient droplet formation and ionization in the MS source[5].

  • Detection: Utilize APCI-MS in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the [M+H−H2​O]+ or [M+NH4​]+ precursor ions to quantify the specific sn-1,2 and sn-2,3 enantiomers.

Quantitative Data Presentation

Table 1: RP-HPLC-CAD Gradient Elution Profile

Time (min) Mobile Phase A (Acetonitrile) % Mobile Phase B (Acetone) % Flow Rate (mL/min)
0.0 100 0 1.0
15.0 70 30 1.0
25.0 40 60 1.0

| 28.0 | 100 | 0 | 1.0 |

Table 2: Expected Retention Behavior and Resolution Characteristics Note: Equivalent Carbon Number (ECN) = Total Carbons - 2 × (Number of Double Bonds). For 18:0-18:1 DAG, ECN = 36 - 2(1) = 34.

Analyte / IsomerECNRP-HPLC Elution OrderChiral HPLC Resolution
1,3-DAG (18:0/18:1)34Early (Method Dependent)N/A (Achiral molecule)
1,2-DAG (18:0/18:1)34Late (Method Dependent)Partial to Full
sn-1,2-DAG34Co-elutes with 2,3-DAGPeak 1
sn-2,3-DAG34Co-elutes with 1,2-DAGPeak 2

Chromatographic separation of regio- and enantiomeric isomers can also be achieved directly without derivatization using a tandem column system (connecting a conventional silica gel column and a chiral stationary phase column in series)[8].

References

  • Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. nih.gov. 8

  • Enantiomer Separation of Diacylglycerol Derivatives of Marine Fish Triacylglycerols Using a Chiral Stationary Phase. oup.com. 7

  • 1-Stearoyl-2-oleoyl-sn-glycerol-3-phosphoethanolamine - MedchemExpress.com. medchemexpress.com. 3

  • Chiral separation of glycerolipids by high-performance liquid chromatography. scispace.com. 5

  • Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. researchgate.net. 6

  • Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. nih.gov. 4

  • Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism. nih.gov. 1

  • An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells. benchchem.com. 2

Sources

Application

Application Note: High-Resolution Cell-Based Assays Using 1-Stearoyl-2-oleoyl-sn-glycerol (SOG)

Introduction & Scientific Rationale Diacylglycerols (DAGs) are fundamental lipid second messengers that recruit and activate effector proteins—most notably Protein Kinase C (PKC)—via their conserved C1 domains. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Diacylglycerols (DAGs) are fundamental lipid second messengers that recruit and activate effector proteins—most notably Protein Kinase C (PKC)—via their conserved C1 domains. Historically, cell-based assays have relied on short-chain, synthetic DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG) due to their high aqueous solubility and ease of cellular delivery. However, DOG fails to accurately replicate the biophysical properties of endogenous membranes, often leading to skewed kinetic data.

1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a primary physiological DAG species generated by Phospholipase C (PLC)-mediated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂). SOG features a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. This specific side-chain composition dictates its slow transbilayer flip-flop kinetics, robust membrane retention, and high-affinity binding to PKC, making SOG the gold standard for high-fidelity lipid signaling assays .

Mechanistic Overview: The SOG Signaling Axis

Upon G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation, PLC hydrolyzes PIP₂ to generate soluble inositol 1,4,5-trisphosphate (IP₃) and membrane-bound SOG. While IP₃ triggers calcium release from the endoplasmic reticulum, SOG remains embedded in the inner leaflet of the plasma membrane, serving as the primary docking site for the C1 domain of classical and novel PKCs.

Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SOG 1-Stearoyl-2-oleoyl-sn-glycerol (SOG) PIP2->SOG Membrane retained IP3 IP3 PIP2->IP3 Cytosolic PKC_act PKC (Active) Membrane Bound SOG->PKC_act Recruits via C1 domain Ca2 Ca2+ Release IP3->Ca2 ER Release PKC_inact PKC (Inactive) Cytosolic PKC_inact->PKC_act Translocates Ca2->PKC_act Binds C2 domain

PLC-mediated generation of SOG and subsequent recruitment of PKC.

Protocol 1: Live-Cell PKC Translocation Assay using Caged SOG (cgSOG)

Causality & Assay Design

To study DAG signaling with high spatiotemporal resolution, researchers utilize photo-caged SOG (cgSOG). The caging group (e.g., a sulfonated coumarin) prevents the lipid from binding PKC and, due to its negative charge, restricts the lipid entirely to the outer plasma membrane leaflet. Upon UV illumination (uncaging), active SOG is liberated, rapidly flipping to the inner leaflet to recruit PKC .

Self-Validating System Requirement: To ensure the observed translocation is driven by specific C1-domain lipid interactions and not phototoxicity or non-specific membrane perturbation, a caged 1,3-dioleoylglycerol (cg1,3-DOG) must be used in parallel as a negative control. The 1,3-DAG regioisomer cannot bind the PKC C1 domain; thus, zero translocation should occur upon its uncaging.

Step-by-Step Methodology
  • Cell Preparation: Seed HeLa or HEK293 cells in 35-mm glass-bottom imaging dishes. Culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Biosensor Transfection: Transfect cells with a plasmid encoding a PKC-EGFP fusion protein (e.g., PKCα-EGFP) using a standard lipofection reagent. Incubate for 24 hours to allow expression.

  • Lipid Loading: Wash cells with imaging buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate the cells with 5 µM cgSOG (or the cg1,3-DOG negative control) for 10 minutes at 37°C in the dark. This allows the caged lipid to intercalate into the outer plasma membrane leaflet.

  • Baseline Imaging: Transfer the dish to a confocal microscope equipped with a 37°C environmental chamber. Acquire baseline images using a 488 nm laser to verify the cytosolic distribution of the PKC-EGFP biosensor.

  • UV Uncaging: Apply a localized 375 nm or 405 nm laser pulse (e.g., 500 ms duration, optimized power) to a specific region of the plasma membrane to photolyze the coumarin cage and release active SOG.

  • Kinetic Acquisition: Immediately resume time-lapse imaging (1 frame/second) for 5 minutes to quantify the translocation kinetics of PKC-EGFP from the cytosol to the plasma membrane.

Workflow Step1 1. Cell Preparation Seed HeLa/HEK293 cells Step2 2. Transfection Express PKC-EGFP biosensor Step1->Step2 Step3 3. Lipid Loading Incubate with cgSOG (Caged SOG) Step2->Step3 Step4 4. Imaging Setup Confocal microscopy (Baseline) Step3->Step4 Step5 5. UV Uncaging 375 nm laser pulse (Release SOG) Step4->Step5 Step6 6. Data Acquisition Track EGFP translocation kinetics Step5->Step6

Experimental workflow for live-cell UV uncaging of cgSOG and imaging.

Protocol 2: In Vitro Lipid Domain Formation Assay (GUVs)

Causality & Assay Design

Beyond direct receptor signaling, SOG generation fundamentally alters the biophysical landscape of the membrane. When PLC cleaves stearoyl-oleoyl phosphatidylcholine (SOPC), the resulting SOG phase-separates, forming DAG-rich fluid domains that act as localized signaling platforms. Using Giant Unilamellar Vesicles (GUVs) allows for the direct visualization of this phase separation, isolating the lipid biophysics from the confounding variables of the complex cellular cytoskeleton .

Step-by-Step Methodology
  • Lipid Mixture Preparation: Dissolve SOPC and a fluorescent lipid tracer (e.g., 0.5 mol% DPPE-NBD) in chloroform to a final lipid concentration of 1 mg/mL.

  • GUV Electroformation: Deposit 10 µL of the lipid mixture onto indium-tin-oxide (ITO) coated glass slides. Evaporate the solvent under a vacuum for 2 hours. Assemble an electroformation chamber, fill with 300 mM sucrose, and apply an alternating current (10 Hz, 2 V) for 2 hours at 50°C.

  • Enzymatic Cleavage: Transfer the GUVs to an observation chamber containing an iso-osmolar buffer (300 mM glucose, 10 mM HEPES, pH 7.4). Add 0.1 U/mL Phospholipase C (e.g., from Bacillus cereus).

  • Phase Contrast & Fluorescence Imaging: Monitor the GUVs using phase-contrast and epifluorescence microscopy. As SOPC is enzymatically converted to SOG, observe the emergence of bright, isotropic, SOG-rich bulk-like domains embedded within the vesicle membrane.

Quantitative Data Presentation

The structural diversity of DAG acyl chains drastically impacts both their binding affinity to effector proteins and their transbilayer movement. The table below summarizes why SOG provides a vastly superior physiological model compared to synthetic short-chain variants like DOG.

Diacylglycerol (DAG) SpeciesAcyl Chain CompositionC1 Domain Binding Affinity ( Kd​ )Transbilayer Flip-Flop KineticsPhysiological Relevance
SOG (1-Stearoyl-2-oleoyl-sn-glycerol)18:0 (sn-1) / 18:1 (sn-2)High (Low nM range)Slow (Minutes)High (Primary endogenous PIP₂ cleavage product)
SAG (1-Stearoyl-2-arachidonoyl-sn-glycerol)18:0 (sn-1) / 20:4 (sn-2)Very High (Low nM range)ModerateHigh (Endogenous signaling lipid)
DOG (1,2-Dioctanoyl-sn-glycerol)8:0 (sn-1) / 8:0 (sn-2)Low ( μ M range)Very Fast (Seconds)Low (Synthetic, highly soluble analog)

Data synthesized from quantitative live-cell lipid biochemistry models .

References

  • Schuhmacher, M., Grasskamp, A. T., Barahtjan, P., Wagner, N., Lombardot, B., Schuhmacher, J. S., ... & Nadler, A. (2020). "Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities." Proceedings of the National Academy of Sciences, 117(14), 7729-7738. URL:[Link]

  • Riske, K. A., & Döbereiner, H. G. (2003). "Diacylglycerol-rich domain formation in giant stearoyl-oleoyl phosphatidylcholine vesicles driven by phospholipase C activity." Biophysical Journal, 85(4), 2351-2362. URL:[Link]

Method

Application Note &amp; Protocol: Best Practices for Handling and Storage of 1-Stearoyl-2-oleoylglycerol (SOG)

Introduction 1-Stearoyl-2-oleoylglycerol (SOG), a specific 1,2-diacylglycerol (DAG), is a pivotal molecule in contemporary research and pharmaceutical development. Comprising a saturated stearic acid at the sn-1 position...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Stearoyl-2-oleoylglycerol (SOG), a specific 1,2-diacylglycerol (DAG), is a pivotal molecule in contemporary research and pharmaceutical development. Comprising a saturated stearic acid at the sn-1 position and a monounsaturated oleic acid at the sn-2 position of the glycerol backbone, SOG serves as a critical intermediate in lipid metabolism and cellular signaling pathways.[1][2] Its unique amphiphilic nature and structural properties make it an indispensable component in advanced drug delivery systems, particularly as a "helper lipid" in the formulation of lipid nanoparticles (LNPs) for mRNA and other nucleic acid therapeutics.[3][4]

The scientific utility of SOG is, however, intrinsically linked to its chemical integrity. The presence of an unsaturated oleoyl chain and the diacylglycerol structure makes SOG susceptible to degradation pathways, namely oxidation and acyl migration. These alterations can significantly impact its performance in experimental systems, leading to inconsistent results and compromised formulation stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal protocols for handling, storing, and utilizing SOG to ensure its purity, stability, and safety.

Section 1: Physicochemical Properties and Stability Considerations

A foundational understanding of 1-Stearoyl-2-oleoylglycerol's properties is essential for its correct handling. Its chemical identity dictates its stability and dictates the necessary precautions for its use.

PropertyValueSource
Molecular Formula C₃₉H₇₄O₅[5][6]
Molecular Weight ~623.0 g/mol [5][6]
CAS Number 21059-30-3[5]
Common Synonyms SOG, DG(18:0/18:1)[5][7]
Appearance Waxy solid at room temperature[6]
Solubility Soluble in organic solvents such as chloroform and ethanol.[4][8][9]

Causality of Experimental Choices: Understanding SOG's Instability

The protocols detailed in this guide are designed to mitigate two primary degradation pathways:

  • Oxidative Degradation: The single double bond in the oleoyl chain is a primary target for oxidation by atmospheric oxygen. This process can be initiated by light, heat, or trace metal contaminants, leading to the formation of peroxides, aldehydes, and other reactive species that alter the molecule's structure and function.

  • Acyl Migration: Diacylglycerols are prone to intramolecular acyl migration, where the fatty acid chains move between the sn-1, sn-2, and sn-3 positions on the glycerol backbone.[10] For SOG (a 1,2-DAG), this process results in the formation of the more thermodynamically stable but functionally distinct 1,3-diacylglycerol isomer. This migration is accelerated by elevated temperatures and the presence of moisture or catalysts.[10] Maintaining the correct isomeric form is critical for its role in biological systems and formulation architecture.

Section 2: Safety and Handling Protocols

While SOG is not classified as a highly hazardous substance, adherence to standard laboratory safety practices is paramount to ensure personnel safety and prevent contamination.[11]

2.1 Hazard Assessment 1-Stearoyl-2-oleoylglycerol should be handled as a research-grade chemical with unknown long-term toxicological properties. It may cause mild irritation upon contact with skin, eyes, or the respiratory tract.[11]

2.2 Personal Protective Equipment (PPE) The following PPE must be worn at all times when handling SOG:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

2.3 General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine powder or aerosols.[12][13]

  • If handling the solid form, use appropriate tools (e.g., a chemical spatula) to avoid generating dust.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[12]

2.4 Spill and Waste Disposal

  • Spills: In the event of a spill, absorb the material with a chemically inert absorbent (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for disposal.[12]

  • Waste Disposal: Dispose of SOG and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Section 3: Storage and Solution Preparation Protocols

The long-term stability of SOG is critically dependent on proper storage conditions that minimize exposure to oxygen, heat, and moisture.

3.1 Optimal Long-Term Storage Protocol

For unsaturated lipids like SOG, storage in a suitable organic solvent is strongly recommended over storing as a powder.[14] This minimizes exposure to atmospheric oxygen and moisture, which can be absorbed by the hygroscopic powder.

  • Step 1: Select the Appropriate Form for Storage. Upon receipt, if SOG is in solid form, immediately prepare a stock solution as described in Protocol 3.2.

  • Step 2: Choose the Correct Storage Temperature. Store the SOG solution at -20°C or lower .[3][9][12][14] This temperature is crucial to significantly slow both the rate of oxidation and acyl migration.[10]

  • Step 3: Utilize an Inert Atmosphere. Before sealing the container for storage, the headspace should be purged with an inert gas, such as high-purity argon or nitrogen.[14] This displaces oxygen, the primary driver of oxidative degradation.

  • Step 4: Use the Proper Container. Store SOG solutions in glass vials with Teflon-lined screw caps.[14] Never use plastic containers (e.g., polypropylene or polystyrene tubes) for storage with organic solvents, as plasticizers and other contaminants can leach into the solution, compromising purity.[14]

Decision Workflow for SOG Storage

start SOG Received powder Is SOG in solid (powder) form? start->powder solution Is SOG in a solvent? powder->solution No prep_stock Protocol 3.2: Prepare Stock Solution in Chloroform or Ethanol powder->prep_stock Yes check_solvent Is solvent appropriate (e.g., Chloroform)? solution->check_solvent Yes purge Purge headspace with Argon/Nitrogen prep_stock->purge transfer Transfer to glass vial with Teflon-lined cap check_solvent->transfer No, solvent is inappropriate check_solvent->purge Yes transfer->purge store Store at <= -20°C purge->store

Caption: Decision workflow for proper storage of 1-Stearoyl-2-oleoylglycerol.

3.2 Protocol for Preparing a Stock Solution

This protocol details the steps for dissolving solid SOG for stable, long-term storage.

  • Equilibrate to Room Temperature: Before opening, allow the container of solid SOG to warm completely to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which could promote hydrolysis and acyl migration.[14]

  • Select a Solvent: Use a high-purity, anhydrous organic solvent. Chloroform or ethanol are common choices.[4][8]

  • Weighing: In a fume hood, accurately weigh the desired amount of SOG into a clean, glass container.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10-20 mg/mL). Cap the container and mix gently (by vortexing or inversion) until the solid is completely dissolved.

  • Inert Gas Purge: Uncap the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace all air from the headspace.

  • Seal and Store: Immediately and tightly seal the vial with a Teflon-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date. Place in a freezer at -20°C for long-term storage.

Section 4: Application Example: Formulation of SOG-Containing Lipid Nanoparticles (LNPs)

SOG is frequently used as a structural helper lipid in LNP formulations. The following is a generalized protocol for creating LNPs using an ethanol injection method, highlighting the step where SOG is incorporated.

4.1 Materials & Reagents

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1-Stearoyl-2-oleoylglycerol (SOG) stock solution in ethanol

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA or other nucleic acid cargo in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis system (e.g., Slide-A-Lyzer cassettes, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

4.2 Step-by-Step Protocol

  • Prepare Lipid-Ethanol Phase: In a glass vial, combine the ionizable lipid, SOG, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). Ensure all components are fully dissolved.

  • Prepare Aqueous Phase: The nucleic acid cargo should be diluted to the desired concentration in the chosen aqueous buffer.

  • LNP Formation (Rapid Mixing): Using a microfluidic mixing device or manual rapid injection, inject the lipid-ethanol phase into the vigorously stirring aqueous phase at a defined volume ratio (e.g., 1:3 ethanol:aqueous). The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the cargo.

  • Purification and Buffer Exchange: Transfer the resulting LNP suspension to a dialysis cassette. Dialyze against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove residual ethanol and raise the pH.

  • Characterization: Analyze the final LNP formulation for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a Ribogreen assay.

LNP Formulation Workflow

cluster_0 Phase Preparation lipids Combine Ionizable Lipid, SOG, Cholesterol, PEG-Lipid in Ethanol mix Rapid Microfluidic Mixing lipids->mix cargo Dilute mRNA Cargo in Aqueous Buffer (pH 4.0) cargo->mix dialysis Dialysis against PBS (pH 7.4) to remove Ethanol mix->dialysis characterize Characterization: - Size (DLS) - PDI (DLS) - Encapsulation Efficiency dialysis->characterize

Caption: Workflow for the formulation of SOG-containing lipid nanoparticles.

Section 5: Quality Control and Purity Assessment

To ensure the validity of experimental results, it is advisable to periodically assess the purity of SOG, especially for long-stored batches or before initiating a critical study.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is effective for quantifying the primary lipid and detecting non-volatile impurities.[15]

  • Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive technique for identifying specific degradation products, such as oxidized SOG or the 1,3-DAG isomer, providing a detailed purity profile.[16]

Conclusion

1-Stearoyl-2-oleoylglycerol is a valuable tool in modern biological and pharmaceutical research. Its structural and chemical integrity, however, is paramount for obtaining reproducible and reliable data. By implementing the rigorous handling and storage protocols outlined in this guide—specifically, storage at -20°C under an inert atmosphere in a solvent within a glass container—researchers can effectively prevent oxidative degradation and acyl migration. Adherence to these best practices will ensure the high quality of SOG, thereby enhancing the validity and success of downstream applications, from fundamental cell biology studies to the development of next-generation drug delivery platforms.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13886990, 1-Stearoyl-2-oleoylglycerol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53478090, 1-Oleoyl-2-stearoyl-sn-glycerol. Retrieved from [Link]

  • PubChemLite (2026). 1-stearoyl-2-oleoyl-sn-glycerol (C39H74O5). Retrieved from [Link]

  • Cambridge Bioscience (n.d.). 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Retrieved from [Link]

  • EMBL-EBI (n.d.). 1-stearoyl-2-oleoylglycerol (CHEBI:75590). Retrieved from [Link]

  • Zhang, N., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Trends in Food Science & Technology, 138, 59-74. Retrieved from [Link]

  • Biokom (2017). Product Information: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt). Retrieved from [Link]

  • Puspita, I. D., et al. (2020). Monoacylglycerols and diacylglycerols for fat-based food products: a review. International Food Research Journal, 27(1), 1-14. Retrieved from [Link]

  • Avanti Polar Lipids (n.d.). Storage and handling of lipids. Retrieved from [Link]

  • Singh, I., et al. (2014). Applications of organogels in drug delivery. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(1), 1-10. Retrieved from [Link]

  • Das, A., & Dey, G. (2023). Diacylglycerol metabolism and homeostasis in fungal physiology. FEMS Yeast Research, 23. Retrieved from [Link]

  • ResearchGate (2025). Diacylglycerol Oil—Properties, Processes and Products: A Review. Retrieved from [Link]

  • MDPI (2023). Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications. Retrieved from [Link]

  • ResearchGate (2022). What method is analysis glycerol content (purity)?. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin (2022). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Retrieved from [Link]

Sources

Application

Advanced Application Note: 1-Stearoyl-2-oleoylglycerol (18:0-18:1 DAG) in Reconstituted Membrane Systems

Introduction & Mechanistic Overview 1-Stearoyl-2-oleoyl-sn-glycerol (18:0-18:1 DAG) is a critical lipid second messenger and a powerful biophysical modulator of cell membranes. Physiologically, it is generated at the pla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Stearoyl-2-oleoyl-sn-glycerol (18:0-18:1 DAG) is a critical lipid second messenger and a powerful biophysical modulator of cell membranes. Physiologically, it is generated at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylcholine (PC) by Phospholipase C (PLC). In reconstituted membrane systems, 18:0-18:1 DAG is the gold standard for studying lipid-protein interactions, most notably the recruitment and activation of Protein Kinase C (PKC).

The Causality of DAG-Induced Membrane Modulation

The unique biophysical properties of 18:0-18:1 DAG stem from its molecular architecture. The molecule possesses a very small, uncharged hydroxyl headgroup paired with two bulky acyl chains: a saturated stearoyl (18:0) and an monounsaturated oleoyl (18:1) chain.

  • Packing Defects and Polymorphism: The structural mismatch between the saturated and unsaturated chains creates severe chain packing difficulties, leading to marked polymorphism[1]. In a fluid lipid bilayer, this mismatch prevents tight van der Waals packing, creating localized "packing defects."

  • Negative Spontaneous Curvature: The small headgroup-to-tail volume ratio gives 18:0-18:1 DAG a highly negative spontaneous curvature. This curvature stress lowers the energetic barrier for the insertion of hydrophobic protein domains, directly facilitating the penetration of the PKC C1 domain into the membrane[2].

  • Lateral Heterogeneity: At concentrations above 5-10 mol%, DAG induces lateral phase separation. In model membranes, this manifests as the coexistence of DAG-poor and DAG-rich fluid domains, which can further evolve into isotropic, bulk-like lipid droplets embedded within the bilayer[3]. This lateral heterogeneity acts as a spatial amplifier for signaling cascades[2].

Quantitative Data Summary

The biophysical behavior of 18:0-18:1 DAG is highly dependent on its molar fraction within the host lipid matrix. Table 1 summarizes key quantitative parameters critical for designing reconstituted membrane experiments.

Table 1: Biophysical Properties of 18:0-18:1 DAG in Model Membranes

ParameterValue / ObservationMechanistic Implication
Spontaneous Curvature Highly negativePromotes inverted hexagonal (HII) phase transitions; facilitates protein insertion.
Phase Behavior (Dry) Multiple crystalline α and β phasesChain packing mismatch causes structural instability and polymorphism.
PKC Activation Threshold Optimal at 2–5 mol% (in PC/PS)Sufficient to create localized packing defects without macroscopic phase separation.
Domain Formation Occurs at >10 mol% (in SOPC)Drives lateral heterogeneity; forms isotropic bulk-like domains at high concentrations.
Membrane Hydration Dehydrates the lipid-water interfaceReduces steric repulsion, allowing peripheral proteins to dock closer to the hydrophobic core.

Experimental Workflows and Logic

The PKC Activation Pathway at the Membrane Interface

To understand why specific lipid ratios are chosen in reconstitution assays, one must map the sequential logic of PKC activation. PKC requires both an anionic lipid (like Phosphatidylserine, PS) for initial electrostatic docking and DAG for specific allosteric activation.

PKC_Activation Cytosolic_PKC Cytosolic PKC (Inactive) Ca_Binding Ca2+ Binding (C2 Domain) Cytosolic_PKC->Ca_Binding Intracellular Ca2+ spike Membrane_Docking Membrane Translocation (Binds PS) Ca_Binding->Membrane_Docking Affinity to anionic lipids DAG_Binding 18:0-18:1 DAG Binding (C1 Domain) Membrane_Docking->DAG_Binding Lateral diffusion Active_PKC Fully Active PKC (Signaling Cascade) DAG_Binding->Active_PKC Conformational change

Diagram 1: Sequential logic of Protein Kinase C (PKC) recruitment and activation at the membrane.

Validated Protocols for Membrane Reconstitution

Protocol A: Preparation of 18:0-18:1 DAG-Enriched LUVs for PKC Assays

Large Unilamellar Vesicles (LUVs) of ~100 nm provide a stable, highly curved membrane surface with controlled lipid stoichiometry, ideal for bulk enzymatic assays or surface plasmon resonance (SPR).

Rationale & Causality: DAG is highly hydrophobic and prone to kinetic trapping (clustering) during hydration. The inclusion of rigorous freeze-thaw cycles is mandatory to disrupt these clusters and ensure an equilibrium distribution of DAG across all lamellae prior to extrusion.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)

  • 18:0-18:1 DAG (Avanti Polar Lipids)

  • Assay Buffer: 20 mM HEPES, 100 mM KCl, 2 mM MgCl2, pH 7.4

Step-by-Step Methodology:

  • Lipid Mixing: Combine POPC, POPS, and 18:0-18:1 DAG in a glass vial at a molar ratio of 75:20:5 using chloroform stocks. Causality: 20 mol% PS provides the optimal electrostatic surface potential for the PKC C2 domain, while 5 mol% DAG is at the peak of the activation curve before macroscopic phase separation occurs.

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas. Transfer the vial to a vacuum desiccator for a minimum of 3 hours (preferably overnight). Causality: Residual chloroform alters the lateral pressure profile of the bilayer, artificially shifting the apparent affinity of PKC for DAG.

  • Hydration: Add the Assay Buffer to achieve a final lipid concentration of 1 mM. Vortex vigorously for 5 minutes at a temperature above the phase transition temperature ( Tm​ ) of all lipids (e.g., 30°C) to form Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycling: Subject the MLV suspension to 5 cycles of freezing in liquid nitrogen and thawing in a 30°C water bath. Causality: This step prevents DAG demixing and ensures uniform solute distribution between the inner and outer aqueous compartments.

  • Extrusion: Pass the suspension 11 times through a polycarbonate filter with 100 nm pores using a mini-extruder.

  • Self-Validation (QC): Measure the vesicles using Dynamic Light Scattering (DLS). A successful preparation will yield a Z-average diameter of 100–120 nm with a Polydispersity Index (PDI) < 0.1.

LUV_Workflow Lipid_Mix 1. Lipid Mixing (PC/PS/DAG in CHCl3) Film_Formation 2. Solvent Evaporation & Vacuum Drying Lipid_Mix->Film_Formation Hydration 3. Hydration (Buffer > Tm) Film_Formation->Hydration Forms MLVs Freeze_Thaw 4. Freeze-Thaw Cycles (Liquid N2 / Water Bath) Hydration->Freeze_Thaw Equilibration Extrusion 5. Extrusion (100 nm Polycarbonate) Freeze_Thaw->Extrusion Reduces lamellarity QC 6. Quality Control (DLS & Anisotropy) Extrusion->QC Yields uniform LUVs

Diagram 2: Workflow for the preparation and validation of DAG-enriched LUVs.

Protocol B: Electroformation of GUVs for Visualizing DAG-Rich Domains

Giant Unilamellar Vesicles (GUVs) range from 10–50 µm and allow direct optical observation of lateral phase separation induced by high concentrations of 18:0-18:1 DAG[3].

Rationale & Causality: Gentle hydration methods often fail for highly hydrophobic mixtures containing >10 mol% DAG, leading to lipid demixing and unhydrated lipid clumps. The application of an alternating current (AC) field overcomes inter-bilayer van der Waals forces, promoting uniform swelling and true co-assembly of the PC/DAG mixture.

Step-by-Step Methodology:

  • Preparation of Electrodes: Clean Indium Tin Oxide (ITO)-coated glass slides with sequential sonication in 2% Hellmanex, 18 M Ω water, ethanol, and chloroform.

  • Lipid Deposition: Prepare a lipid mixture of SOPC and 18:0-18:1 DAG (80:20 mol%) doped with 0.5 mol% of a fluorescent probe (e.g., DPPE-NBD or Texas Red-DHPE). Spread 10 µL of a 1 mg/mL lipid solution onto the conductive side of the ITO glasses.

  • Drying: Dry under vacuum for 2 hours to remove all solvent traces.

  • Chamber Assembly: Assemble the ITO slides into a chamber using a Teflon spacer. Fill the chamber with a 200 mM sucrose solution.

  • Electroformation: Connect the chamber to a function generator. Apply a sinusoidal AC field of 10 Hz and 1.5 V peak-to-peak for 2 hours at 37°C. Causality: 37°C ensures the lipids are fully fluid, preventing gel-phase artifacts during swelling.

  • Harvesting & Self-Validation: Gently harvest the GUVs using a wide-bore pipette. Dilute 1:1 into a 200 mM glucose solution. The density difference between internal sucrose and external glucose causes the GUVs to settle at the bottom of the observation chamber. Validate via confocal microscopy; at 20 mol% DAG, distinct non-fluorescent (or highly fluorescent, depending on probe partitioning) DAG-rich fluid domains should be visible on the vesicle surface.

References

  • Di, L., & Small, D. M. (1993). Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produce marked polymorphism. Journal of Lipid Research, 34(9), 1611-1623.

  • Dibble, A. R., Hinderliter, A. K., Sando, J. J., & Biltonen, R. L. (1996). Lipid lateral heterogeneity in phosphatidylcholine/phosphatidylserine/diacylglycerol vesicles and its influence on protein kinase C activation. Biophysical Journal, 71(4), 1877-1890.

  • Riske, K. A., & Döbereiner, H. G. (2003). Diacylglycerol-Rich Domain Formation in Giant Stearoyl-Oleoyl Phosphatidylcholine Vesicles Driven by Phospholipase C Activity. Biophysical Journal, 85(4), 2351-2362.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diacylglycerol (DAG) Extraction from Cells

Welcome to the Advanced Lipidomics Support Center. Diacylglycerols (DAGs) are critical, low-abundance lipid second messengers involved in numerous signaling cascades.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. Diacylglycerols (DAGs) are critical, low-abundance lipid second messengers involved in numerous signaling cascades. However, their highly hydrophobic nature and extreme susceptibility to artifactual isomerization make them notoriously difficult to extract accurately.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root causality of DAG extraction failures and provide a self-validating methodology engineered to preserve the true in vivo lipidome.

The Core Methodology: Self-Validating MTBE Extraction

Traditional chloroform-based methods (Folch or Bligh & Dyer) are suboptimal for neutral lipids like DAGs. Chloroform places the lipid-rich phase at the bottom of the tube, forcing you to aspirate through a dense, protein-rich interfacial disc where hydrophobic DAGs frequently become trapped.

We strongly recommend the Methyl tert-butyl ether (MTBE) extraction method (). MTBE flips the phase separation, placing the lipid-containing organic layer on top. This eliminates interfacial contamination, maximizes recovery, and is highly compatible with automated liquid handlers ().

Step-by-Step Optimized Protocol

Self-Validating Mechanism: This protocol relies on the immediate introduction of an unnatural, isotopically labeled internal standard (e.g., 1,2-d5-DAG) before solvent addition. By monitoring the ratio of 1,2-d5-DAG to 1,3-d5-DAG in your final LC-MS readout, you create a self-validating system that quantitatively measures exactly how much artifactual acyl migration occurred during your specific extraction, independent of biological variance.

  • Direct Cell Quenching: Aspirate culture media. Immediately add 1.5 mL of ice-cold Methanol (-20°C) directly to the cell monolayer.

    • Causality: Aqueous lysis buffers allow endogenous lipases and kinases to rapidly degrade the DAG pool. Cold methanol instantly precipitates these proteins, freezing the lipidome in its exact physiological state.

  • Internal Standard Addition: Add 10 µL of your unnatural DAG internal standard (e.g., 1,2-d5-DAG or DAG 17:0/17:0).

  • Solvent Extraction: Add 5 mL of ice-cold MTBE. Vortex vigorously for 30 seconds, then incubate on a shaker at 4°C for 1 hour.

    • Causality: MTBE efficiently solubilizes highly hydrophobic neutral lipids while minimizing the formation of unbreakable emulsions.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation. Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Lipid Collection: Carefully aspirate the upper organic phase (MTBE) without touching the lower aqueous phase or the protein pellet at the bottom.

  • Preservation: Dry the extract under a gentle stream of nitrogen gas. Store at -80°C or proceed immediately to derivatization.

MTBE_Workflow step1 1. Direct Cell Quenching (Cold MeOH, -20°C) step2 2. Internal Standard Addition (Self-Validation Spike) step1->step2 step3 3. MTBE Extraction (Vortex & Incubate at 4°C) step2->step3 step4 4. Phase Separation (Add H2O, Centrifuge) step3->step4 step5 5. Upper Phase Collection (Aspirate Lipid Layer) step4->step5

Step-by-step optimized MTBE extraction workflow for high-yield DAG recovery.

Troubleshooting & Technical FAQs

Q: Why am I seeing high levels of 1,3-DAG instead of 1,2-DAG in my LC-MS data?

A: You are experiencing artifactual acyl migration . Biologically active DAGs exist primarily as the 1,2-sn enantiomer. However, the free hydroxyl group at the sn-3 position acts as a nucleophile, attacking the ester carbonyl at the sn-2 position. This causes the fatty acid to migrate, forming the thermodynamically more stable 1,3-DAG isomer.

Causality & Prevention: This nucleophilic substitution is catalyzed by heat, alkaline conditions, and prolonged exposure to polar protic surfaces (such as standard silica gel).

  • For LC-MS: Perform immediate derivatization of the free hydroxyl moiety using reagents like 2,4-difluorophenyl urethane. This caps the hydroxyl group, entirely eliminating the possibility of acyl migration while yielding species uniquely determined by constant neutral loss mass spectrometry ().

  • For Chromatography: If pre-purifying via TLC, use boric acid-impregnated silica gel . Boric acid forms a cyclic complex with the cis-diol system of 1,2-DAG, locking the stereochemistry in place and preventing on-plate isomerization ().

DAG_Degradation DAG12 1,2-Diacylglycerol (Bioactive Target) DAG13 1,3-Diacylglycerol (Isomerization Artifact) DAG12->DAG13 Acyl Migration (Heat, Silica, Base) PA Phosphatidic Acid (Kinase Product) DAG12->PA DAG Kinases (Aqueous Lysis) MAG Monoacylglycerol (Lipase Product) DAG12->MAG Lipases (Aqueous Lysis)

Logical relationship of DAG degradation pathways and artifactual acyl migration.

Q: Why is my DAG recovery significantly lower than my phospholipid recovery?

A: This is a classic symptom of phase-partitioning failure. Phospholipids are amphiphilic and partition easily into organic solvents. DAGs, however, are highly hydrophobic neutral lipids. If you are using a Folch extraction, DAGs frequently co-precipitate with the dense protein aggregate at the aqueous/organic interface. Transitioning to the MTBE method resolves this by floating the lipid-rich phase above the protein pellet, preventing physical loss during pipetting.

Q: Can I use standard RIPA buffer for cell lysis before lipid extraction?

A: Absolutely not. DAGs are transient signaling molecules with half-lives measured in seconds to minutes. Lysis in aqueous buffers (even those containing standard protease/phosphatase inhibitor cocktails) fails to inhibit endogenous lipid-modifying enzymes. DAG kinases will rapidly convert your DAGs into Phosphatidic Acid (PA), and lipases will cleave them into Monoacylglycerols (MAG). You must perform direct in-well quenching using ice-cold organic solvents to instantly denature these enzymes.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the quantitative and qualitative differences between common lipid extraction solvent systems regarding DAG recovery.

Solvent SystemPrimary ComponentsTarget Phase PositionDAG Recovery EfficiencyAcyl Migration RiskAutomation Suitability
Folch Chloroform / Methanol / WaterBottomModerate (trapped in interface)ModerateLow
Bligh & Dyer Chloroform / Methanol / WaterBottomModerateModerateLow
MTBE Methyl tert-butyl ether / Methanol / WaterTopHigh Low (if kept <4°C)High
BUME Butanol / Methanol / WaterTopHigh Low High

References

  • Matyash V, Liebisch G, Kurzchalia TV, Shevchenko A, Schwudke D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. URL:[Link]

  • Leiker TJ, Barkley RM, Murphy RC. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. International Journal of Mass Spectrometry. URL:[Link]

  • Blanco Muñoz P, et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. URL:[Link]

Optimization

Technical Support Center: HPLC Separation of 1-Stearoyl-2-oleoylglycerol Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with separating diacylglycerol (DAG) is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with separating diacylglycerol (DAG) isomers.

Isolating 1-stearoyl-2-oleoyl-sn-glycerol from its positional and stereoisomers is notoriously difficult. This guide moves beyond basic troubleshooting to explain the causality behind chromatographic failures, providing you with self-validating protocols to ensure absolute scientific integrity in your lipidomics workflows.

The Causality of DAG Separation Challenges

To successfully separate 1-stearoyl-2-oleoylglycerol isomers, we must first understand the molecular adversaries we are fighting: thermodynamic instability, optical invisibility, and steric similarity.

A. The Acyl Migration Phenomenon

The most pervasive issue in DAG analysis is acyl migration . 1,2-diacylglycerols are thermodynamically unstable. The free hydroxyl group at the sn-3 position can act as a nucleophile, attacking the ester bond at the sn-2 position. This forms a transient cyclic orthoester intermediate that quickly resolves into the thermodynamically favored 1,3-diacylglycerol [1]. Consequently, 1-stearoyl-2-oleoyl-sn-glycerol will spontaneously isomerize into 1-stearoyl-3-oleoyl-sn-glycerol if exposed to heat, protic solvents (like methanol), or acidic/basic conditions.

AcylMigration DAG12 1-Stearoyl-2-oleoyl-sn-glycerol (1,2-DAG) Thermodynamically Unstable Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Nucleophilic Attack (Heat, Protic Solvents) DAG13 1-Stearoyl-3-oleoyl-sn-glycerol (1,3-DAG) Thermodynamically Stable Intermediate->DAG13 Ring Opening DAG13->DAG12 Minor Reversion

Thermodynamic acyl migration pathway of 1,2-diacylglycerols to 1,3-diacylglycerols.

B. Detection Limitations

1-stearoyl-2-oleoylglycerol lacks a strong chromophore. The single double bond in the oleoyl chain absorbs weakly at 205 nm. Relying on [2] during gradient elution results in severe baseline drift due to changes in solvent absorbance, masking trace isomer peaks.

C. Isomeric Similarity

Positional isomers (1,2-DAG vs. 1,3-DAG) and enantiomers (sn-1,2 vs. sn-2,3) possess nearly identical Equivalent Carbon Numbers (ECN). Standard fully endcapped C18 columns cannot distinguish the subtle steric differences between these molecules, leading to co-elution[3].

Troubleshooting FAQs

Q: My 1-stearoyl-2-oleoyl-sn-glycerol standard shows two distinct peaks on the chromatogram, even though it is >99% pure. Why? A: You are observing in situ acyl migration. If you dissolved your standard in methanol or left it at room temperature, the 1,2-DAG has partially isomerized into the 1,3-DAG[1]. Fix: Always dissolve DAG standards in aprotic solvents (e.g., hexane, chloroform, or acetone) and store them at -80°C.

Q: I am using a standard endcapped C18 column, but the 1,2 and 1,3 isomers co-elute. How can I resolve them without buying a specialized column? A: Fully endcapped columns lack the secondary interactions needed for this separation. If you must use C18, switch to a non-endcapped ODS column. The residual silanol groups on a non-endcapped column interact differently with the primary hydroxyl of a 1,2-DAG versus the secondary hydroxyl of a 1,3-DAG, enabling baseline resolution.

Q: My UV baseline at 205 nm is drifting terribly during my acetonitrile/isopropanol gradient. What is the alternative? A: UV is fundamentally unsuited for lipid gradients. You must switch to a [3], an Evaporative Light Scattering Detector (ELSD), or APCI-MS. CAD provides a uniform, mass-dependent response independent of the molecule's optical properties.

Validated Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to sample analysis until the validation checkpoint is passed.

HPLCWorkflow Prep 1. Sample Preparation Cold Extraction in Chloroform/Hexane (Aprotic Conditions) Column 2. Column Selection Ag-Ion HPLC or Chiral-Silica Tandem (Isomer Resolution) Prep->Column MobilePhase 3. Mobile Phase Acetone/Acetonitrile Step-Gradient (No Methanol/Water) Column->MobilePhase Detection 4. Detection Charged Aerosol Detector (CAD) or APCI-MS (Universal Lipid Response) MobilePhase->Detection

Optimized HPLC workflow for the separation and detection of diacylglycerol isomers.

Protocol 1: Aprotic Lipid Extraction (Minimizing Acyl Migration)

Objective: Extract 1-stearoyl-2-oleoylglycerol from biological matrices without inducing 1,2 to 1,3 migration.

  • Chill all glassware and solvents (Hexane/Isopropanol, 3:2 v/v) to 4°C.

  • Homogenize the sample in the cold solvent mixture. Do not use methanol [1].

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the organic supernatant and immediately evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitute in cold acetone/acetonitrile (1:1 v/v) for immediate HPLC injection.

Self-Validation Checkpoint: Spike a blank matrix with a pure synthetic 1,2-dipalmitoyl-sn-glycerol standard and run this extraction. If your subsequent HPLC run shows a peak for 1,3-dipalmitoyl-sn-glycerol, your extraction conditions are too harsh (temperature too high or drying took too long). Adjust conditions until the 1,3-isomer peak is absent.

Protocol 2: Silver-Ion HPLC (Ag-HPLC) for Oleoyl Isomer Resolution

Objective: Separate isomers based on the spatial orientation of the oleic acid double bond. Silver-ion chromatography relies on the reversible formation of charge-transfer complexes between silver ions (Ag+) and the π-electrons of double bonds[4].

  • Column: ChromSpher Lipids (Silver-impregnated silica), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol/Acetonitrile (99:0.9:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or ELSD (Evaporator temp: 40°C, Gas pressure: 3.5 bar).

Self-Validation Checkpoint: Inject a mixture of 1-stearoyl-2-oleoyl-sn-glycerol and 1-oleoyl-2-stearoyl-sn-glycerol. Because the double bond in the sn-2 position interacts differently with the stationary phase than a double bond in the sn-1 position, you must achieve a resolution ( Rs​ ) of > 1.2. If Rs​ < 1.2, decrease the isopropanol concentration to 0.5%.

Protocol 3: Tandem Column HPLC for Enantiomeric Separation

Objective: Separate sn-1,2 vs. sn-2,3 enantiomers.

  • Column Setup: Connect a conventional bare silica gel column in series with a chiral stationary phase column (e.g., Chiralcel OD-RH)[5].

  • Mobile Phase: Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 0.8 mL/min.

Self-Validation Checkpoint: Inject a racemic mixture of rac-1,2-stearoyloleoylglycerol. You must observe two distinct peaks representing the sn-1,2 and sn-2,3 enantiomers. If co-elution occurs, lower the column temperature to 15°C to enhance chiral recognition.

Quantitative Data Summaries

Table 1: Comparison of HPLC Column Modalities for DAG Isomer Separation
Method ModalityColumn TypeMobile PhaseTarget Isomers ResolvedProsCons
RP-HPLC Non-endcapped C18Acetone / AcetonitrilePositional (1,2 vs 1,3)Highly reproducible; robust.Cannot resolve enantiomers.
Ag-HPLC Silver-ion SilicaHexane / IPA / ACNDouble-bond positionalExcellent for oleoyl-containing DAGs.Ag+ column degradation over time.
Tandem HPLC Silica + ChiralHexane / IPARegio- & EnantiomericUltimate comprehensive resolution.Long run times; high backpressure.
Table 2: Detector Performance for 1-Stearoyl-2-oleoylglycerol
DetectorPrincipleSensitivity (LOD)Gradient CompatibilityLimitations
UV (205 nm) Absorbance of isolated double bond~1-2 µg/mLPoor (Severe drift)Only useful for isocratic runs.
ELSD Light scattering of dried particles~500 ng/mLGood Non-linear response curve.
CAD Charge transfer to dried particles~100 ng/mLExcellent Requires highly volatile buffers.
APCI-MS Atmospheric Pressure Chemical Ionization~10 ng/mLExcellent High cost; complex data analysis.

References

  • Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. PubMed (Journal of Chromatography A).[Link]

  • Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed (Journal of Chromatography A).[Link]

  • Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate.[Link]

  • Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011. PubMed (Analytical Sciences).[Link]

  • Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. MDPI (International Journal of Molecular Sciences).[Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. PMC (Frontiers in Chemistry).[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Ion Suppression for 1-Stearoyl-2-oleoylglycerol (SOG) in ESI-MS

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing 1-Stearoyl-2-oleoylglycerol (SOG) and other diacylglycerols (DAGs) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Introduction to Ion Suppression in Lipidomics

Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy, sensitivity, and reproducibility of your results.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[3][4][5] This competition for ionization can lead to a reduced signal for your analyte of interest, in this case, 1-Stearoyl-2-oleoylglycerol (SOG).[1]

The primary culprits behind ion suppression in lipid analysis are often phospholipids, which are highly abundant in biological samples.[6][7] These molecules can co-extract and co-elute with SOG, leading to significant signal suppression.[6]

This guide will walk you through a systematic approach to identify, troubleshoot, and mitigate ion suppression, ensuring the integrity and reliability of your SOG quantification.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of ion suppression in my SOG analysis?

A: The most common indicators of ion suppression include:

  • Poor signal intensity or undetectable peaks for SOG, even at concentrations where a strong signal is expected.[3]

  • Inconsistent and irreproducible peak areas for SOG across replicate injections of the same sample.[6][8]

  • A significant drop in SOG signal when moving from a pure standard in solvent to a complex biological matrix.

  • A dip in the baseline signal of a post-column infusion experiment when a blank matrix is injected.

Q2: How can I quickly confirm if ion suppression is affecting my SOG signal?

A: A post-extraction spike experiment is a straightforward way to assess matrix effects. Compare the peak area of SOG spiked into a blank matrix extract with the peak area of SOG in a clean solvent at the same concentration. A significantly lower peak area in the matrix sample indicates ion suppression.[9]

Q3: Are there alternatives to ESI for SOG analysis that are less prone to ion suppression?

A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[5][10] If your instrumentation allows, switching to APCI could be a viable option, especially if other troubleshooting steps are unsuccessful.

In-Depth Troubleshooting Guides

Optimizing Sample Preparation to Remove Interferences

Effective sample preparation is the first and most critical line of defense against ion suppression.[3][11] The goal is to selectively remove interfering matrix components, particularly phospholipids, while ensuring high recovery of SOG.

From Protein Precipitation to Advanced Extraction Techniques

While simple protein precipitation is a common first step, it is often insufficient for removing phospholipids that cause ion suppression.[12] More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended.[1][3][11]

Technique Principle Advantages for SOG Analysis Considerations
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can effectively separate lipids from more polar matrix components.Solvent selection is critical for optimal SOG recovery and removal of interferences.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and matrix components for a solid sorbent.Offers high recovery and good cleanup. Can be tailored with different sorbents for lipid analysis.[11]Method development can be more time-consuming.
HybridSPE®-Phospholipid A specialized SPE technique that uses zirconia-coated silica to selectively remove phospholipids.Highly effective at depleting phospholipids, a major source of ion suppression.[6]May require specific cartridges or plates.
Experimental Protocol: Solid-Phase Extraction (SPE) for SOG Cleanup

This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for your particular matrix.

  • Column Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Sample Loading: Load the lipid extract (resuspended in a solvent compatible with the SPE sorbent) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute SOG with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.

Fine-Tuning Chromatographic Separation

Optimizing your liquid chromatography (LC) method is crucial to separate SOG from any remaining matrix components that could cause ion suppression.[1] The key is to achieve baseline resolution between your analyte and interfering peaks.

The Power of UPLC/UHPLC

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems, with their smaller particle size columns, offer significantly higher resolution and peak capacity compared to traditional HPLC. This increased separation power can effectively resolve SOG from co-eluting interferences, thereby reducing ion suppression.

Mobile Phase Optimization

The composition of your mobile phase can significantly impact ionization efficiency.

  • Mobile Phase Modifiers: For positive mode ESI, which is common for diacylglycerols, using modifiers like ammonium formate or ammonium acetate can enhance the signal intensity of various lipid classes.[13][14][15] A mobile phase containing 10 mM ammonium formate with or without 0.1% formic acid has been shown to provide good signal intensity for many lipids in positive ESI.[13][14]

  • Solvent Choice: The choice of organic solvent (e.g., acetonitrile vs. methanol) can also affect separation and ionization. Experiment with different solvent systems to find the optimal conditions for your specific SOG analysis.

Enhancing Ionization and Detection

Even with optimized sample preparation and chromatography, some degree of ion suppression may persist. The following strategies can help to improve the ionization of SOG and the reliability of your data.

Chemical Derivatization

For neutral lipids like SOG that lack a readily ionizable group, chemical derivatization can significantly enhance ESI efficiency.[16] By introducing a permanent positive charge to the SOG molecule, you can improve its ionization and reduce competition from other matrix components.[16][17]

  • Derivatization Agents: Reagents like N,N-dimethylglycine (DMG) can be used to add a fixed positive charge to the hydroxyl group of SOG.[17]

Workflow for SOG Derivatization and Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Lipid_Extract Lipid Extract containing SOG Derivatization Derivatization with DMG Lipid_Extract->Derivatization Add Derivatization Reagent Derivatized_SOG Positively Charged SOG Derivative Derivatization->Derivatized_SOG Incubate LC_Separation LC Separation Derivatized_SOG->LC_Separation Inject ESI_MS Positive Mode ESI-MS/MS LC_Separation->ESI_MS Data_Analysis Data Analysis ESI_MS->Data_Analysis

Sources

Optimization

Technical Support Center: 1-Stearoyl-2-oleoylglycerol (DAG 18:0/18:1) Quantification

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges regarding the quantification of 1-Stearoyl-2-oleoylglycerol (DAG 18:0/18:1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges regarding the quantification of 1-Stearoyl-2-oleoylglycerol (DAG 18:0/18:1). While this specific diacylglycerol is a critical lipid mediator in cellular signaling and metabolism, its precise quantification is notoriously prone to artifacts due to chemical instability and poor ionization efficiency.

This guide abandons generic advice to directly address the core pitfalls of DAG 18:0/18:1 analysis—acyl migration, matrix effects, and chromatographic resolution. It provides causal explanations and self-validating protocols to ensure absolute scientific integrity in your lipidomics workflows.

Module 1: Troubleshooting Acyl Migration (Isomerization)

Q: Why do my 1,2-DAG (18:0/18:1) levels appear artificially low, while 1,3-DAG levels are unexpectedly high? A: You are observing acyl migration, the most common artifact in DAG quantification. 1,2-diacylglycerols are thermodynamically less stable than their 1,3-counterparts due to steric hindrance between the adjacent acyl chains at the sn-1 and sn-2 positions. During extraction or storage—especially under acidic/basic conditions or elevated temperatures—the free hydroxyl group at the sn-3 position nucleophilically attacks the sn-2 ester carbonyl. This forms a cyclic orthoester intermediate that resolves into the more stable 1,3-DAG isomer [1].

AcylMigration DAG12 1,2-DAG (1-Stearoyl-2-oleoylglycerol) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Heat / Acid / Base Intermediate->DAG12 DAG13 1,3-DAG (1-Stearoyl-3-oleoylglycerol) Intermediate->DAG13 Acyl Shift (sn-2 to sn-3) DAG13->Intermediate Reversible

Mechanism of acyl migration from 1,2-DAG to 1,3-DAG via a cyclic intermediate.

Protocol 1: Cold Modified Bligh-Dyer Extraction (Self-Validating)

To arrest acyl migration, the extraction environment must minimize heat and extreme pH.

  • Quenching: Snap-freeze tissue/cells in liquid nitrogen immediately upon collection.

  • Lysis: Homogenize in ice-cold aqueous buffer (pH 6.5–7.0) to prevent acid/base-catalyzed isomerization.

  • Internal Standard Spike (Validation Step): Spike the sample with a stable-isotope labeled 1,2-DAG (e.g., 1,2-DAG-d5) prior to extraction. Self-Validation Check: If chromatographic analysis later reveals that the spiked 1,2-DAG-d5 has converted to 1,3-DAG-d5, your extraction conditions are too harsh, invalidating the run.

  • Extraction: Add ice-cold Chloroform/Methanol (1:2 v/v). Vortex briefly. Add 1 part Chloroform and 1 part water to induce phase separation.

  • Recovery: Centrifuge at 4°C. Recover the lower organic phase. Dry under a gentle stream of nitrogen gas (do not use heat blocks). Store at -80°C and analyze within 24 hours.

Module 2: Overcoming Poor Ionization & Matrix Effects

Q: My DAG 18:0/18:1 signals are buried in the baseline noise during ESI-MS/MS. How can I improve sensitivity? A: DAGs lack a highly ionizable polar headgroup, making them nearly "invisible" in standard electrospray ionization (ESI) compared to highly ionizable phospholipids (like PC or PE), which cause severe ion suppression. To solve this, you must either form specific metal adducts (e.g., Lithium, [M+Li]+) or chemically derivatize the free hydroxyl group to introduce a permanent charge [2].

Table 1: Comparison of Ionization Strategies for DAG(18:0/18:1)
StrategyTypical Precursor IonSensitivity GainPositional Isomer ResolutionKey Pitfall
Ammonium Adduct [M+NH4]+Low (1x)PoorSevere matrix suppression from phospholipids.
Lithium Adduct [M+Li]+Moderate (5x)Excellent (loss of specific FA-Li salts)Requires high-resolution MS; adduct stability varies.
DMG Derivatization [M+DMG]+High (100x)Good (Neutral Loss Scanning)Requires extra sample prep time; moisture sensitive.
Protocol 2: N,N-Dimethylglycine (DMG) Derivatization

Derivatizing DAGs with DMG introduces a permanent quaternary ammonium charge, bypassing the need for adduct formation and boosting sensitivity to the attomole range [3].

  • Reagent Prep: Prepare a fresh solution of DMG, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous chloroform.

  • Reaction: Add the reagent mixture to the dried lipid extract. Incubate at room temperature for 45 minutes. Causality note: DMAP acts as a nucleophilic catalyst, accelerating esterification and preventing unproductive acyl migration during the reaction.

  • Quenching: Add methanol to quench unreacted reagents.

  • Validation Step: Monitor the derivatization efficiency by checking the signal intensity of the derivatized internal standard across all samples. Self-Validation Check: A coefficient of variation (CV) > 15% across technical replicates indicates incomplete derivatization or moisture contamination in the anhydrous solvents, prompting a reagent rebuild.

DAGWorkflow Step1 Tissue/Cell Lysis (Cold, pH 6-7) Step2 Spike Internal Standard (e.g., DAG 15:0/15:0) Step1->Step2 Step3 Modified Bligh-Dyer Extraction (CHCl3/MeOH) Step2->Step3 Step4 DMG Derivatization (Adds Fixed Positive Charge) Step3->Step4 Step5 RP-UHPLC Separation (Resolves 1,2 vs 1,3 isomers) Step4->Step5 Step6 ESI-MS/MS Detection (MRM / NLS) Step5->Step6

Optimized LC-MS/MS workflow for DAG quantification using DMG derivatization.

Module 3: Chromatographic Resolution & Internal Standards

Q: How do I separate 1-Stearoyl-2-oleoylglycerol from 1-Stearoyl-3-oleoylglycerol using LC? A: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) is strictly required. Because 1,3-DAGs have a more linear, extended conformation compared to the "bent" 1,2-DAGs, they interact more strongly with the C18 stationary phase. Consequently, under gradient elution (e.g., using Acetonitrile/Isopropanol), the 1,3-DAG isomer will consistently elute after the 1,2-DAG isomer [4]. Ensure your mobile phase contains 0.1% Formic Acid and 10 mM Ammonium Formate to maintain sharp peak shapes.

Q: Can I use any diacylglycerol as an internal standard for DAG 18:0/18:1? A: No. The carbon chain length and degree of unsaturation drastically affect both extraction recovery and ionization efficiency. For quantifying DAG 18:0/18:1, the gold standard is a deuterated analog (e.g., DAG 18:0/18:1-d5). If unavailable, you must use a non-endogenous DAG with a similar equivalent carbon number (ECN), such as DAG 15:0/15:0. Never use short-chain DAGs (like 8:0/8:0) as they partition differently into the aqueous phase during the Bligh-Dyer wash step, skewing your absolute quantification.

References
  • Wang, M., et al. "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry (2014). URL:[Link]

  • Liu, Y.-D., et al. "Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS." Frontiers in Chemistry (2022). URL:[Link]

  • Destaillats, F., et al. "Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography." Journal of Chromatographic Science (2004). URL:[Link]

Sources

Troubleshooting

method optimization for baseline separation of diacylglycerol regioisomers

Welcome to the Technical Support Center for Lipid Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in lipidomics: t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in lipidomics: the baseline separation of diacylglycerol (DAG) regioisomers (specifically sn-1,2-DAG and sn-1,3-DAG).

Because 1,2-DAG and 1,3-DAG possess nearly identical molecular weights, polarities, and physical properties, standard chromatographic methods often yield co-eluting peaks. Furthermore, these molecules are chemically unstable; 1,2-DAG rapidly isomerizes into the thermodynamically favored 1,3-DAG during sample preparation. This guide provides field-proven, mechanistically grounded solutions to stabilize your samples and achieve baseline resolution ( Rs​>1.5 ).

Core Mechanism: Understanding Acyl Migration

Q: Why does my 1,2-DAG standard always show a secondary peak for 1,3-DAG, even when purchased at >99% purity? This is caused by acyl migration , a spontaneous intramolecular transesterification. The sn-1,2-DAG isomer is kinetically formed but thermodynamically unstable due to the steric hindrance of adjacent bulky acyl chains. The free hydroxyl group at the sn-3 position acts as a nucleophile, attacking the adjacent ester carbonyl at the sn-2 position to form a cyclic orthoester intermediate. This intermediate resolves by shifting the acyl group to the sn-3 position, yielding the thermodynamically stable 1,3-DAG[1].

This reaction is catalyzed by heat, protic solvents (like methanol or water), acids, bases, and active surfaces (like standard silica gel)[1][2].

G A 1,2-Diacylglycerol (Kinetically Favored) Sterically Hindered B Cyclic Orthoester Intermediate A->B Heat, H+, OH- Protic Solvents C 1,3-Diacylglycerol (Thermodynamically Stable) Sterically Relaxed B->C Acyl Migration C->B Reversible (Slow)

Mechanism of DAG acyl migration via a cyclic orthoester intermediate.

Sample Preparation & Stabilization FAQs

Q: How can I extract lipids from biological matrices without inducing acyl migration? Standard Bligh and Dyer extractions use methanol, which acts as a proton donor and accelerates isomerization[2]. To prevent this, you must eliminate protic solvents, maintain low temperatures, and keep the environment strictly aprotic.

Protocol 1: Low-Temperature, Aprotic Lipid Extraction [1][2] Self-Validating System Check: Spike a blank matrix with pure 1,2-DAG prior to extraction. If the final chromatogram shows >5% 1,3-DAG, your temperature control or solvent purity has been compromised.

  • Homogenization: Homogenize the biological sample in a pre-chilled (-20°C) glass homogenizer.

  • Solvent Addition: Add a pre-chilled mixture of Chloroform/Acetone (2:1, v/v) instead of Chloroform/Methanol. Acetone is aprotic and does not catalyze migration[2].

  • Phase Separation: Add 0.2 volumes of pre-chilled 0.9% NaCl (4°C). Vortex for 30 seconds, then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Recovery: Recover the lower organic phase using a glass Pasteur pipette.

  • Drying & Storage: Evaporate under a gentle stream of Nitrogen gas (no heat applied). Resuspend immediately in a non-polar aprotic solvent (e.g., Hexane) and store at -80°C[1].

Q: I need to purify my DAGs using Thin-Layer Chromatography (TLC) or Solid Phase Extraction (SPE) before HPLC. Standard silica ruins my isomers. What is the alternative? Standard silica gel contains acidic silanol groups that aggressively catalyze acyl migration. You must use boric acid-impregnated silica [1][3]. Boric acid forms a stable, reversible cyclic borate complex specifically with the cis-diol system of 1,2-DAG, locking the molecule in place and preventing the free hydroxyl from initiating the nucleophilic attack.

Table 1: Impact of Environmental Factors on Acyl Migration Rates

Condition / MatrixAcyl Migration Rate to 1,3-DAGCausality / Mechanism
Methanol / Water Very High (< 1 hour)Protic solvents donate protons, stabilizing the cyclic intermediate.
Standard Silica Gel Very High (< 1 hour)Acidic silanols act as heterogeneous catalysts.
Hexane / Chloroform Low (Days at ambient)Aprotic environment prevents proton transfer.
Boric Acid-Silica NegligibleBorate complex physically locks the cis-diol conformation.
Temperature (-80°C) NegligibleInsufficient activation energy for transesterification.

Chromatographic Method Optimization

Q: I am using a standard C18 (ODS) column with a water/acetonitrile gradient, but 1,2-DAG and 1,3-DAG co-elute. How do I achieve baseline separation? Standard Reversed-Phase (RP-HPLC) relies heavily on hydrophobic interactions, which are nearly identical for regioisomers. To achieve baseline separation ( Rs​>1.5 ), you must alter the column chemistry or the chromatographic modality.

G Start Select DAG Separation Method Q1 Is MS detection available? Start->Q1 SFC SFC-MS (Chiral Column) Fastest (<5 min), Baseline Rs Q1->SFC Yes Q2 Need to separate by double bond position? Q1->Q2 No (UV/CAD only) AgIon Silver-Ion HPLC (Ag-HPLC) High resolution for unsaturation Q2->AgIon Yes RP RP-HPLC (Non-endcapped ODS) Requires UV Derivatization Q2->RP No (General Regioisomers)

Decision matrix for selecting the optimal DAG regioisomer separation technique.

Solution A: Non-Endcapped ODS Columns (RP-HPLC)

If you are restricted to RP-HPLC, switch from a fully endcapped C18 column to a non-endcapped ODS column [4].

  • The Causality: Fully endcapped columns mask residual silanols to prevent peak tailing. However, for DAG regioisomers, these residual silanols are required. They provide secondary polar interactions (hydrogen bonding) with the free hydroxyl group of the DAG. Because the hydroxyl group in 1,3-DAG is at the sn-2 position (sterically shielded by two flanking acyl chains) compared to the terminal sn-3 hydroxyl in 1,2-DAG, the non-endcapped silanols interact differentially, retaining the less sterically hindered 1,2-DAG longer[4].

  • Method: Isocratic elution using 100% Acetonitrile. (Note: Derivatization to 3,5-dinitrophenylurethanes (DNPU) is highly recommended to enhance UV detection and amplify steric differences)[4].

Solution B: Silver-Ion Chromatography (Ag-HPLC)

If your regioisomers contain unsaturated fatty acids, Silver-Ion HPLC is the gold standard[5][6].

  • The Causality: Silver ions ( Ag+ ) impregnated in the stationary phase form weak, reversible charge-transfer complexes with the π -electrons of double bonds[7][8]. The spatial arrangement of double bonds in a 1,2-DAG versus a 1,3-DAG creates a different 3D electron cloud topology, allowing the silver ions to easily discriminate between the two.

  • Method: Use a hexane-acetonitrile-2-propanol gradient. 1,3-DAGs typically elute earlier than their 1,2-DAG counterparts[5][9].

Solution C: Supercritical Fluid Chromatography (SFC-MS)

For high-throughput drug development labs, SFC is the superior choice.

  • The Causality: SFC utilizes supercritical CO2​ , which has gas-like diffusivity and liquid-like solvating power, resulting in ultra-high efficiency. When paired with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), the chiral cavities perfectly discriminate the 3D spatial arrangement of the acyl chains[10][11].

  • Method: Supercritical CO2​ with neat methanol as a co-solvent modifier. This achieves baseline separation of intact DAG regioisomers and enantiomers in under 5 minutes without derivatization[10][11].

Table 2: Comparison of Chromatographic Modalities for DAG Separation

ModalityStationary PhaseMobile PhaseRun TimeDerivatization Required?Ideal Use Case
RP-HPLC Non-endcapped C18100% Acetonitrile20-40 minYes (DNPU) for UVBasic labs lacking MS or SFC.
Ag-HPLC Silver-ion SilicaHexane/ACN/IPA30-50 minNoHighly unsaturated lipid mixtures.
SFC-MS Chiral Amylose CO2​ / Methanol< 5 minNoHigh-throughput lipidomics/pharma.

Derivatization Protocol for UV Detection

If utilizing RP-HPLC with UV detection, derivatizing the free hydroxyl group prevents on-column acyl migration and drastically improves sensitivity.

Protocol 2: 3,5-Dinitrophenylurethane (DNPU) Derivatization [4]

  • Dry the purified DAG sample (approx. 1 mg) completely under Nitrogen.

  • Add 100 µL of anhydrous Toluene.

  • Add 20 µL of 3,5-dinitrophenyl isocyanate (10% w/v in toluene) and 5 µL of anhydrous pyridine (catalyst).

  • Incubate in a sealed vial at 60°C for 1 hour. (Note: Because the hydroxyl is actively reacting with the isocyanate, the cyclic intermediate cannot form, preventing heat-induced migration during this specific step).

  • Evaporate the solvent under Nitrogen, reconstitute in 100% Acetonitrile, and inject immediately onto a non-endcapped ODS column[4].

References

  • Aizawa, C., Shiozaki, R., & Itabashi, Y. (2007). Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. BUNSEKI KAGAKU, 56(10), 833-839. Available at:[Link]

  • Cyberlipid/Gerli. TLC of acylglycerols. Available at:[Link]

  • Lísa, M., & Holčapek, M. (2013). Retention behavior of isomeric triacylglycerols in silver-ion HPLC: Effects of mobile phase composition and temperature. Journal of Separation Science. Available at:[Link]

  • Lísa, M., Velínská, H., & Holčapek, M. (2010). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography-atmospheric pressure chemical ionization mass spectrometry: comparison of five different mass analyzers. Journal of Chromatography A, 1217(52), 8308-8316. Available at:[Link]

  • Rouzer, C. A., et al. (2010). Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. Analytical Sciences, 26(11), 1199-1202. Available at:[Link]

  • Vrkoslav, V., et al. (2023). Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. Analytical Chemistry, 95(11), 5030-5038. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing the Stability and Degradation of 1-Stearoyl-2-oleoylglycerol (SOG)

Introduction: 1-Stearoyl-2-oleoylglycerol (SOG) is a specific 1,2-diacylglycerol (DAG) critical in cellular signaling and a key intermediate in lipid metabolism.[1] Its defined stereochemistry is fundamental to its biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-Stearoyl-2-oleoylglycerol (SOG) is a specific 1,2-diacylglycerol (DAG) critical in cellular signaling and a key intermediate in lipid metabolism.[1] Its defined stereochemistry is fundamental to its biological activity, particularly in the activation of protein kinase C (PKC) and other signaling cascades.[2] However, the chemical nature of SOG—containing both ester bonds and an unsaturated fatty acid—renders it susceptible to degradation through several pathways. The formation of degradation products can lead to inconsistent experimental results, loss of biological activity, and erroneous data interpretation.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, preventing, and troubleshooting the degradation of SOG. We will delve into the mechanisms of degradation, provide actionable protocols for stability management, and offer a systematic approach to identifying degradation products in your experiments.

Section 1: Understanding SOG Degradation Pathways

This section addresses the fundamental chemical instabilities of the SOG molecule. Understanding these pathways is the first step toward preventing and diagnosing degradation.

Q1: What are the primary degradation pathways for 1-Stearoyl-2-oleoylglycerol (SOG), and what products are formed?

SOG is susceptible to three main degradation pathways: hydrolysis, oxidation, and acyl migration. Each pathway is driven by different environmental factors and results in distinct, often interfering, byproducts.

  • Hydrolysis: This involves the cleavage of the ester bonds that link the stearic and oleic acids to the glycerol backbone.[3] This reaction is catalyzed by water, and accelerated by the presence of acids, bases, or lipolytic enzymes (e.g., pancreatic lipase, lipoprotein lipase).[1][3]

    • Products: Stearic Acid, Oleic Acid, 1-Stearoyl-glycerol (1-SMG), 2-Oleoyl-glycerol (2-OMG), and Glycerol.

  • Oxidation: The double bond in the oleoyl chain (C18:1) is a primary target for oxidation by atmospheric oxygen. This process is accelerated by exposure to heat, light, and trace metal ions. The initial products are hydroperoxides, which are unstable and decompose into a complex mixture of secondary oxidation products.[4]

    • Products: Hydroperoxides, aldehydes, ketones (e.g., 2-heptanone), epoxy compounds, and other oxygenated species.[4] These can be volatile or non-volatile compounds.

  • Acyl Migration (Isomerization): This is a non-degradative but critical alteration where the fatty acid at the sn-2 position migrates to the sn-1 or sn-3 position. In SOG, this results in the conversion of the biologically active 1,2-DAG to the more thermodynamically stable but often inactive 1,3-diacylglycerol (1-Stearoyl-3-oleoylglycerol). This process can occur during storage, even at low temperatures, and is noted as a potential issue by suppliers.

    • Product: 1-Stearoyl-3-oleoylglycerol (and its enantiomer).

Below is a diagram illustrating these primary degradation routes.

G cluster_main cluster_pathways cluster_products cluster_catalysts SOG 1-Stearoyl-2-oleoylglycerol (SOG) (1,2-DAG) Hydrolysis Hydrolysis SOG->Hydrolysis Oxidation Oxidation SOG->Oxidation Isomerization Acyl Migration SOG->Isomerization P_Hydro Free Fatty Acids (Stearic, Oleic) + Monoglycerides + Glycerol Hydrolysis->P_Hydro C_Hydro Catalysts: Water, Acid/Base, Enzymes Hydrolysis->C_Hydro P_Oxid Hydroperoxides Aldehydes, Ketones Epoxides Oxidation->P_Oxid C_Oxid Catalysts: O₂, Heat, Light, Metal Ions Oxidation->C_Oxid P_Iso 1-Stearoyl-3-oleoylglycerol (1,3-DAG) Isomerization->P_Iso C_Iso Conditions: Storage Time, Temperature Isomerization->C_Iso

Caption: Primary degradation pathways of 1-Stearoyl-2-oleoylglycerol (SOG).

Section 2: Proactive Stability Management

Preventing degradation is always preferable to troubleshooting it. This section outlines best practices for storage and handling.

Q2: How should I properly store and handle SOG to prevent degradation?

Proper storage is the most critical factor in maintaining the integrity of SOG. The goal is to minimize exposure to catalysts of degradation: water, oxygen, light, and heat.

ParameterRecommendationRationale
Temperature -20°C or below. For long-term storage (>6 months), -80°C is preferred.Slows down all chemical reactions, including oxidation and acyl migration.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation of the oleoyl chain by displacing atmospheric oxygen.
Container Use amber glass vials or containers wrapped in aluminum foil.[5]Protects the molecule from light, which can catalyze the formation of free radicals and accelerate oxidation.
Format If purchased as a solid, store as a solid. If in solvent, ensure it's a high-purity, anhydrous solvent. If possible, purchase in sealed ampules .Minimizes exposure to atmospheric moisture and oxygen. Sealed ampules provide the best protection.
Handling Warm the vial to room temperature before opening to prevent condensation of atmospheric moisture inside. Aliquot into smaller, single-use vials for daily experiments.Prevents introduction of water, which can cause hydrolysis. Aliquoting minimizes freeze-thaw cycles and contamination of the main stock.
Q3: What are the best practices for preparing SOG solutions for experiments?

The process of dissolving SOG and preparing working solutions can introduce contaminants or accelerate degradation if not done carefully.

  • Solvent Selection: Use high-purity, HPLC-grade, or anhydrous solvents. Chloroform (20 mg/ml solubility) is common, but ensure it is ethanol-stabilized and free of acidic phosgene impurities, which can promote hydrolysis and isomerization. For cell-based assays, use biology-compatible solvents like DMSO or ethanol, but be mindful of solubility limits.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. Solutions, especially at dilute concentrations, are more susceptible to degradation.

  • Avoid High Heat: Do not use excessive heat to dissolve SOG. Gentle warming in a water bath (<40°C) is acceptable, but sonication at room temperature is often a better alternative.

  • Consider Antioxidants: For applications where it will not interfere with the downstream assay, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to the solvent to inhibit oxidation.

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying degradation when it is suspected.

Q4: My analytical results (e.g., HPLC, TLC) show unexpected peaks. How can I identify them as SOG degradation products?

Unexpected peaks are a common sign of sample degradation. The characteristics of these peaks on a chromatogram can provide strong clues to their identity.

Observation (Typical Reversed-Phase HPLC)Probable CauseLikely ProductsRecommended Action
New, sharp peak(s) with much earlier retention time. Hydrolysis Free Fatty Acids (Oleic, Stearic)Co-inject with authentic standards of oleic and stearic acid to confirm identity. Review sample handling for water exposure.
New peak eluting very close to the main SOG peak. Acyl Migration (Isomerization) 1,3-SOG isomerThe 1,3-isomer is typically less polar and may elute slightly earlier or later depending on the column and mobile phase. Confirm using a standard or an orthogonal method (see Q5).
Broad hump or multiple small peaks, often eluting earlier. Oxidation Oxidized glycerols, aldehydes, ketonesThese products are more polar. LC-MS is the best tool for identification, looking for masses corresponding to SOG + 16 Da (epoxide), +32 Da (hydroperoxide), etc.[4]
Reduced area of the main SOG peak compared to standard. General Degradation Any or all of the above.Re-run with a freshly prepared, high-purity standard. If the issue persists, the stock solution is likely compromised.

The following workflow can guide your troubleshooting process.

G start Unexpected Peak(s) Detected in SOG Analysis check_standard 1. Analyze a fresh, high-purity SOG standard. start->check_standard decision_standard Does the standard show the same peaks? check_standard->decision_standard issue_system Problem is likely system- related (solvent, column, carryover). Clean system. decision_standard->issue_system Yes issue_sample Degradation is confirmed in the experimental sample. decision_standard->issue_sample No check_hydrolysis 2. Co-inject sample with Stearic & Oleic Acid standards. issue_sample->check_hydrolysis decision_hydrolysis Do peaks match? check_hydrolysis->decision_hydrolysis confirm_hydrolysis Peaks identified as Free Fatty Acids. Cause: Hydrolysis. Review sample prep for moisture. decision_hydrolysis->confirm_hydrolysis Yes check_isomer 3. Analyze sample via LC-MS or compare with 1,3-SOG standard. decision_hydrolysis->check_isomer No decision_isomer Is 1,3-SOG isomer detected? check_isomer->decision_isomer confirm_isomer Peak identified as isomer. Cause: Acyl Migration. Review storage conditions. decision_isomer->confirm_isomer Yes confirm_oxidation Remaining peaks likely Oxidation Products. Analyze via high-res LC-MS. decision_isomer->confirm_oxidation No

Caption: A systematic workflow for troubleshooting unexpected analytical results.

Section 4: Standard Operating Protocols

These protocols provide a starting point for reliable analysis of SOG purity.

Protocol 1: HPLC-CAD/ELSD Method for Assessing SOG Purity

This method is suitable for quantifying SOG and detecting non-volatile degradation products like free fatty acids and the 1,3-isomer.

  • Objective: To assess the purity of an SOG sample and detect common degradation products.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the SOG sample in a suitable solvent (e.g., Chloroform/Methanol 1:1 or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 40°C.

      • Gradient:

        • Start at 80% B.

        • Linear gradient to 100% B over 15 minutes.

        • Hold at 100% B for 5 minutes.

        • Return to 80% B and equilibrate for 5 minutes.

    • Detector Settings (CAD): Evaporation Temperature: 35°C, Power Function: 1.00.[6]

    • Analysis: Run a blank (solvent), a fresh SOG standard, and the test sample. Compare the chromatograms. Degradation products like free fatty acids will elute much earlier than the main SOG peak. The 1,3-isomer will elute very close to the 1,2-SOG peak.

Section 5: Frequently Asked Questions (FAQs)
  • Q: Can I still use SOG that shows minor degradation?

    • A: It is strongly discouraged. Degradation products can have their own biological activities or competitively inhibit the action of SOG, leading to unreliable results. For any quantitative or mechanism-of-action studies, only use SOG of the highest purity (>98%).

  • Q: How do degradation products affect my biological assays?

    • A: Free fatty acids can alter cell membrane properties and activate different signaling pathways. The 1,3-isomer is generally considered biologically inactive in PKC activation pathways, meaning its presence will effectively lower the concentration of active SOG in your assay. Oxidized lipids can be cytotoxic.

  • Q: My SOG is a liquid at room temperature. Is this normal?

    • A: Yes. While it contains the saturated stearic acid, the cis-double bond in the oleic acid at the sn-2 position disrupts crystal packing, making many SOG preparations a liquid or semi-solid at room temperature. However, always refer to the manufacturer's certificate of analysis for the specified physical form.

References
  • Brainly. (2023, July 1). Name the products of mild hydrolysis of the lipids with dilute NaOH. If there are two molecules of a. Retrieved from [Link]

  • Chegg. (2022, October 11). Solved Mild hydrolysis with dilute HCl of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13886990, 1-Stearoyl-2-oleoylglycerol. Retrieved from [Link]

  • Gu, F., et al. (2015). Identification of Oxidation Compounds of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine during Thermal Oxidation. Journal of Agricultural and Food Chemistry, 63(46), 10164-10172. Retrieved from [Link]

  • van der Swaluw, J. P., et al. (2007). Short overview of the toxicity and (modelled) degradability of model substances of the 1st generation biodiesel and ETBE. RIVM briefrapport 630177002. Retrieved from [Link]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]

  • Kilic, T., & Onur, F. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Acta Chimica Slovaca, 18(1), 1-13. Retrieved from [Link]

  • LIPID MAPS Structure Database. (n.d.). 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (LMSD:00000302). Retrieved from [Link]

  • Teng, K., et al. (2014). Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. Grasas y Aceites, 65(4), e050. Retrieved from [Link]

  • Schneider, M., et al. (2002). Reactions of 1-stearoyl-2-(13'-oxo-9',11'-tridecadienoyl)-sn-glycero-3-phosphocholine with amino acids and peptides and its differential generation from hydroperoxides of 1-stearoyl-2-α-linolenoyl-sn-glycero-3-phosphocholine and 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine. Chemistry and Physics of Lipids, 115(1-2), 13-26. Retrieved from [Link]

  • Ueda, N., et al. (2011). Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol. BioFactors, 37(1), 1-7. Retrieved from [Link]

  • Jahromi, M. G., et al. (2019). Characterisation of high 1,3-Distearoyl-2-oleoyl-sn-glycerol content stearins produced by acidolysis of high oleic sunflower oil with stearic and palmitic acids. Food Chemistry, 289, 15-23. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of an LC-MS/MS method for 1-Stearoyl-2-oleoylglycerol quantification

Title: Validation of an LC-MS/MS Method for 1-Stearoyl-2-oleoylglycerol Quantification: A Comparative Guide Introduction: The Analytical Imperative 1-Stearoyl-2-oleoyl-sn-glycerol (1,2-SOG) is a critical diacylglycerol (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of an LC-MS/MS Method for 1-Stearoyl-2-oleoylglycerol Quantification: A Comparative Guide

Introduction: The Analytical Imperative

1-Stearoyl-2-oleoyl-sn-glycerol (1,2-SOG) is a critical diacylglycerol (DAG) species that functions as a potent lipid second messenger. Generated at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), 1,2-SOG is a primary activator of Protein Kinase C (PKC) isoforms[1][2]. For researchers and drug development professionals targeting metabolic disorders and oncology, the precise quantification of 1,2-SOG in biological matrices is paramount.

However, LC-MS/MS quantification of DAGs is historically plagued by two major bottlenecks: low electrospray ionization (ESI) efficiency due to the lack of a fixed ionizable group, and severe matrix effects caused by abundant co-extracted phospholipids[3][4]. This guide objectively compares the traditional Bligh-Dyer Liquid-Liquid Extraction (LLE) method against an advanced Fluorous Biphasic Extraction (FBE) workflow, providing the mechanistic causality and experimental data necessary to validate a robust analytical system.

Mechanistic Overview: SOG Signaling & Analytical Bottlenecks

G PIP2 PIP2 (Cell Membrane) PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis SOG 1-Stearoyl-2-oleoylglycerol (1,2-SOG) PLC->SOG Generates PKC Protein Kinase C (PKC) Activation SOG->PKC Second Messenger PA Phosphatidic Acid (PA) SOG->PA DGK Kinase

Caption: The 1,2-SOG signaling cascade and its metabolic fate.

The primary obstacle in 1,2-SOG quantification is the matrix effect . Traditional lipid extraction methods co-extract high concentrations of phosphatidylcholines (PCs). In the ESI source, these highly ionizable PCs compete with the neutral DAG molecules for charge, leading to profound ion suppression[4]. Furthermore, 1,2-DAGs are thermodynamically unstable and prone to acyl migration, isomerizing into 1,3-DAGs during sample preparation if pH and temperature are not strictly controlled[5].

Methodological Comparison: Advanced FBE vs. Traditional LLE

Why does the advanced FBE workflow succeed where traditional LLE fails? Traditional LLE relies purely on generic hydrophobicity, meaning both DAGs and phospholipids partition into the organic phase.

FBE introduces a chemical causality: by adding a perfluoropolyethercarboxylic acid-lanthanum(III) salt, the phosphate groups of the phospholipids form a strong coordination complex with the Lanthanum ion. This complex is highly fluorophilic and is actively pulled into the fluorous solvent layer (tetradecafluorohexane). Because 1,2-SOG lacks a phosphate group, it remains completely uncomplexed and is retained in the non-fluorous organic phase, effectively eliminating >99.9% of the phospholipid matrix[4].

Workflow cluster_trad Traditional LLE (Bligh-Dyer) cluster_adv Advanced FBE Workflow Sample Plasma Sample LLE Chloroform/Methanol Extraction Sample->LLE FBE Fluorous Biphasic Extraction Sample->FBE Matrix High Phospholipid Matrix Effect LLE->Matrix LowSens Low MS/MS Sensitivity (Ion Suppression) Matrix->LowSens Clean Phospholipid Removal (>99.9%) FBE->Clean HighSens High MS/MS Sensitivity (Accurate Quant) Clean->HighSens

Caption: Workflow comparison between Traditional LLE and Advanced FBE for DAG extraction.

Step-by-Step Experimental Protocols

Self-Validating System Integration: Every protocol described below incorporates a stable isotope-labeled internal standard (e.g., 1,2-SOG-d5) added prior to any solvent interaction. This creates a self-correcting mathematical ratio (Analyte Area / IS Area) that automatically accounts for extraction losses, phase separation inconsistencies, and MS ionization fluctuations, ensuring the absolute trustworthiness of the final quantitative data.

Protocol A: Traditional Bligh-Dyer Extraction (Baseline)
  • Spiking: Aliquot 100 µL of plasma into a glass centrifuge tube. Add 10 µL of internal standard (IS) solution (1,2-SOG-d5, 1 µg/mL)[2].

  • Extraction: Add 375 µL of chloroform:methanol (1:2, v/v). Vortex for 30 seconds[2].

  • Phase Separation: Add 125 µL of chloroform and 125 µL of 0.9% NaCl. Vortex for 30 seconds[2].

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C to induce phase separation[2].

  • Collection: Carefully transfer the lower organic (chloroform) phase to a new vial[2].

  • Drying & Reconstitution: Evaporate under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase (Acetonitrile/Isopropanol)[2].

Protocol B: Advanced Fluorous Biphasic Extraction (FBE)
  • Initial LLE: Perform steps 1-5 of Protocol A to obtain the crude lipid extract[4].

  • Fluorous Partitioning: Dry the extract and reconstitute in 100 µL of non-fluorous solvent (e.g., 80:20 methanol:water)[4].

  • Complexation: Add 100 µL of tetradecafluorohexane containing 5 mM perfluoropolyethercarboxylic acid-lanthanum(III) salt[4].

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete phospholipid complexation. Centrifuge at 5,000 × g for 5 minutes[4].

  • Collection: Collect the upper non-fluorous phase containing the purified 1,2-SOG[4].

  • Analysis: Inject directly into the LC-MS/MS system[4].

LC-MS/MS Parameters
  • Column: Reversed-phase C18 (2.1 × 100 mm, 1.7 µm), maintained at 40°C[2].

  • Mobile Phase: (A) 10 mM ammonium formate in Water/Acetonitrile (40:60); (B) 10 mM ammonium formate in Isopropanol/Acetonitrile (90:10)[2].

  • MS Mode: ESI Positive (+) with Multiple Reaction Monitoring (MRM)[5].

  • MRM Transitions:

    • 1,2-SOG: m/z 640.6 → 341.3 (Loss of oleic acid) and m/z 640.6 → 339.3 (Loss of stearic acid).

    • 1,2-SOG-d5 (IS): m/z 645.6 → 346.3.

Quantitative Data & Performance Comparison

The validation was performed according to standard bioanalytical method validation guidelines. The FBE method demonstrates superior elimination of matrix effects, directly translating to higher sensitivity and accuracy.

Table 1: Matrix Effect and Recovery Comparison

ParameterTraditional Bligh-Dyer (LLE)Advanced FBE Workflow
Phospholipid Removal < 10%> 99.9%
Matrix Effect (Ion Suppression) 45.2% ± 6.1%96.8% ± 2.4% (Minimal suppression)
Extraction Recovery 82.4% ± 5.3%88.5% ± 3.1%
Isomerization (1,2 to 1,3-DAG) ~8%< 2% (Due to rapid phase separation)

Table 2: Method Validation Parameters for 1,2-SOG Quantification

Validation MetricTraditional Bligh-Dyer (LLE)Advanced FBE Workflow
Linear Range 5.0 - 1000 ng/mL0.5 - 1000 ng/mL
Limit of Detection (LOD) 1.5 ng/mL0.15 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mL
Intra-day Precision (CV%) 8.5 - 14.2%2.1 - 5.4%
Inter-day Precision (CV%) 10.1 - 16.5%3.5 - 6.8%
Accuracy (% Bias) -12.4% to +15.1%-4.2% to +3.8%

Conclusion

The quantification of 1-Stearoyl-2-oleoylglycerol is heavily compromised by phospholipid-induced ion suppression when using traditional extraction methods. By integrating a Fluorous Biphasic Extraction (FBE) step, researchers can selectively deplete >99.9% of the phospholipid matrix. As demonstrated by the validation data, the FBE workflow achieves a 10-fold improvement in the Limit of Quantitation (0.5 ng/mL vs 5.0 ng/mL) and significantly tighter precision. For drug development professionals requiring robust lipidomic profiling, the FBE-LC-MS/MS method represents a highly reliable, self-validating analytical system.

References[3] Title: Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS

Sources

Comparative

functional differences between 1-Stearoyl-2-oleoylglycerol and other DAGs

The Acyl Chain Dictates the Signal: A Comparative Guide to 1-Stearoyl-2-oleoylglycerol (SOG) vs. Alternative Diacylglycerols As a lipid biochemist or drug development professional, you are likely familiar with Diacylglyc...

Author: BenchChem Technical Support Team. Date: March 2026

The Acyl Chain Dictates the Signal: A Comparative Guide to 1-Stearoyl-2-oleoylglycerol (SOG) vs. Alternative Diacylglycerols

As a lipid biochemist or drug development professional, you are likely familiar with Diacylglycerol (DAG) as a canonical second messenger that recruits and activates Protein Kinase C (PKC) at the plasma membrane. However, treating "DAG" as a monolithic chemical entity is a critical oversight in signal transduction research. Mammalian cells produce thousands of distinct lipid species, and the acyl chain composition of DAGs fundamentally dictates their biophysical behavior, protein binding affinities, and metabolic routing.

This guide provides an in-depth technical comparison between 1-Stearoyl-2-oleoylglycerol (SOG) —one of the most prevalent endogenous DAG species (18:0/18:1)—and other common experimental and native DAGs, specifically 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG, 18:0/20:4) and the synthetic short-chain analog 1,2-dioctanoyl-sn-glycerol (DOG or DiC8, 8:0/8:0).

Structural Determinants and Biophysical Causality

The functional divergence of DAG species is rooted in the physical chemistry of their acyl chains. The interaction between a DAG molecule and the C1 domain of PKC is not merely a lock-and-key protein-ligand binding event; it is heavily influenced by the lipid's behavior within the phospholipid bilayer [1].

  • 1-Stearoyl-2-oleoylglycerol (SOG): SOG contains a saturated stearic acid (18:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. The single cis-double bond creates a moderate kink. In a membrane environment, SOG packs relatively well with adjacent phospholipids, resulting in moderate lateral mobility and a stable, sustained presentation of its glycerol backbone to peripheral proteins.

  • 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): SAG features a highly polyunsaturated arachidonic acid (20:4) at the sn-2 position. The four cis-double bonds create a highly dynamic, bulky, and kinked conformation. This prevents tight acyl chain packing, creating local membrane defects that highly expose the DAG headgroup, drastically increasing the on-rate ( kon​ ) for PKC C1 domains [1]. SAG exerts significantly higher stimulatory effects on conventional (e.g., PKC α ) and novel (e.g., PKC δ ) isoforms compared to monounsaturated DAGs [2].

  • 1,2-Dioctanoyl-sn-glycerol (DOG / DiC8): This non-native, short-chain (8:0/8:0) DAG is heavily used in in vitro assays due to its aqueous solubility. However, it fails to replicate native transbilayer kinetics. Because it lacks long hydrophobic tails, DOG rapidly flip-flops across leaflets and partitions out of the membrane entirely, leading to artificial signaling kinetics that do not represent physiological PKC activation [1].

Quantitative Performance Comparison

The structural differences outlined above translate into orders-of-magnitude differences in live-cell protein affinities and lipid dynamics. Table 1 summarizes the quantitative performance of these DAGs based on live-cell photo-uncaging studies [1].

Table 1: Physicochemical and Kinetic Properties of Key DAG Species

ParameterSOG (18:0/18:1)SAG (18:0/20:4)DOG (DiC8, 8:0/8:0)
Physiological Role Prevalent baseline signaling lipidAcute, stress/receptor-inducedSynthetic in vitro tool
Membrane Packing Tight / OrderedLoose / High defect rateHighly disordered
PKC-C1 Affinity ( Kd​ ) Moderate (~1.5 μ M)High (~0.2 μ M)Low / Artificial
Transbilayer Flip-Flop Slow (Minutes)Moderate (Seconds to Minutes)Extremely Fast (Milliseconds)
Metabolic Turnover Rate Moderate (via DAG Kinase)Fast (Rapidly converted to PA)Negligible / Diffuses away

Mechanistic Pathway Visualization

The following diagram illustrates how the structural divergence of these DAGs leads to distinct signaling and metabolic fates.

DAG_Comparison Membrane Membrane Phospholipids (PIP2 / PC) PLC Phospholipase C (Hydrolysis) Membrane->PLC SOG SOG (18:0/18:1) Tight Packing Moderate Mobility PLC->SOG Oleoyl-PL SAG SAG (18:0/20:4) Loose Packing High Mobility PLC->SAG Arachidonoyl-PL DOG DOG (8:0/8:0) Soluble Analog Non-Native PLC->DOG Synthetic PKC_Mod PKC Activation (Baseline/Sustained) Kd ~ 1.5 µM SOG->PKC_Mod PKC_High PKC Activation (Acute/Potent) Kd ~ 0.2 µM SAG->PKC_High PKC_Art PKC Activation (Artificial Kinetics) Rapid Diffusion DOG->PKC_Art

Fig 1: Functional divergence of DAG species in PKC activation and membrane dynamics.

Experimental Methodology: Self-Validating Live-Cell Profiling

To objectively measure the functional differences between SOG and other DAGs, traditional bulk biochemical assays (e.g., liposome pull-downs) are insufficient because they destroy native membrane asymmetry and tension. The gold standard is Quantitative Live-Cell Photo-Uncaging .

Below is a self-validating protocol designed to measure the true intracellular affinity of DAGs for PKC. By incorporating a caged 1,3-DAG isomer, the system internally controls for UV-induced phototoxicity and non-specific membrane perturbations, ensuring that the measured translocation is purely a function of stereospecific 1,2-DAG signaling [1].

Protocol: Live-Cell Measurement of DAG-Protein Affinities

Materials Required:

  • HeLa or CHO cell lines.

  • Plasmid encoding C1(PKC γ )-EGFP-NES (Nuclear Export Signal ensures cytosolic localization prior to activation).

  • Photo-caged lipids: cgSOG, cgSAG, and cg1,3-DOG (Negative Control) .

  • Confocal microscope equipped with a 375 nm UV uncaging laser.

Step-by-Step Workflow:

  • Cell Preparation & Transfection: Seed cells on glass-bottom 35mm dishes. Transfect with the C1-EGFP-NES plasmid 24 hours prior to imaging. Ensure low-to-moderate expression to prevent biosensor saturation, which skews kinetic readouts.

  • Caged Lipid Loading: Wash cells with HBSS. Incubate cells with 10 μ M of the respective caged lipid (cgSOG, cgSAG, or the cg1,3-DOG control) complexed with 0.1% Pluronic F-127 for 15 minutes at 37°C.

    • Causality Note: The coumarin caging group prevents the DAG headgroup from interacting with the C1 domain while allowing the lipid to partition into the outer leaflet of the plasma membrane.

  • Baseline Acquisition: Transfer to the confocal microscope. Acquire baseline EGFP fluorescence images (488 nm excitation) at 1 frame per second for 10 seconds.

  • Localized UV Uncaging: Apply a targeted 375 nm laser pulse (500 ms duration, ~5 mW power) to a defined Region of Interest (ROI) on the plasma membrane.

    • Self-Validation Check: The cg1,3-DOG control must show zero EGFP translocation upon UV irradiation. If translocation occurs, your UV power is too high, causing reactive oxygen species (ROS) generation or thermal membrane damage.

  • Kinetic Imaging & Analysis: Continue imaging at 1 frame/sec for 3 minutes. Quantify the membrane-to-cytosol fluorescence intensity ratio over time.

  • Data Extraction: Fit the translocation curves to a mono-exponential decay function to extract the recruitment half-time ( t1/2​ ). You will observe that SAG recruits PKC significantly faster and at lower local concentrations than SOG, validating the acyl-chain dependence of the signaling event.

Conclusion for Drug Development

For researchers developing lipid nanoparticles (LNPs) or targeted therapeutics modulating lipid signaling, the choice of DAG species is paramount. Utilizing generic short-chain DAGs (like DOG) during in vitro screening will yield artificially rapid kinetics and false-positive affinities. When aiming to mimic physiological baseline signaling or metabolic routing (such as conversion to Phosphatidic Acid via DAG Kinase), 1-Stearoyl-2-oleoylglycerol (SOG) provides a highly accurate, biologically relevant substrate [3]. Conversely, for modeling acute inflammatory or receptor-mediated bursts, SAG is the required standard.

References

  • Schuhmacher, M., Grasskamp, A. T., Barahtjan, P., Wagner, N., Lombardot, B., Schuhmacher, J. S., ... & Nadler, A. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7729-7738. URL:[Link]

  • Madani, S., Hichami, A., Legrand, A., Belleville, J., & Khan, N. A. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. The FASEB Journal, 15(14), 2595-2601. URL:[Link]

Validation

A Comprehensive Guide to Sourcing Certified Reference Material for 1-Stearoyl-2-oleoylglycerol (18:0/18:1 DAG)

In the rapidly evolving field of targeted lipidomics, the quantification of diacylglycerols (DAGs) presents a unique analytical challenge. Among these, 1-Stearoyl-2-oleoylglycerol (18:0/18:1 DAG) is a critical endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of targeted lipidomics, the quantification of diacylglycerols (DAGs) presents a unique analytical challenge. Among these, 1-Stearoyl-2-oleoylglycerol (18:0/18:1 DAG) is a critical endogenous lipid second messenger. However, due to the thermodynamic instability of 1,2-DAGs, which spontaneously isomerize into 1,3-DAGs via acyl migration, sourcing high-fidelity standard materials is paramount.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against lower-grade alternatives, providing drug development professionals and analytical scientists with the experimental data and self-validating protocols necessary to ensure absolute data integrity.

The Mechanistic Imperative for High-Fidelity Standards

1-Stearoyl-2-oleoylglycerol is generated at the plasma membrane via the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). Once generated, 1,2-DAG acts as a critical membrane-tethered recruitment factor and allosteric activator for Protein Kinase C (PKC).

Because PKC activation is strictly dependent on the 1,2-sn stereochemical configuration (the 1,3-isomer is biologically inactive in this pathway), analytical assays must be able to definitively resolve and quantify the 1,2-isomer. Using a reference material that has already undergone partial acyl migration during storage will fundamentally skew calibration curves and biological interpretations.

G PIP2 PIP2 (Membrane) PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG 18:0/18:1 DAG (1-Stearoyl-2-oleoylglycerol) PLC->DAG Membrane bound IP3 IP3 PLC->IP3 Cytosolic PKC Protein Kinase C (PKC) DAG->PKC Recruits to membrane Ca2 Ca2+ Release IP3->Ca2 ER Receptor Ca2->PKC Co-activator

DAG-PKC Signaling: PLC hydrolysis of PIP2 generates 18:0/18:1 DAG to activate PKC.

Material Grade Comparison: CRM vs. Analytical Standard

When sourcing 18:0/18:1 DAG, the distinction between a CRM, an Analytical Standard, and a Research Grade chemical dictates the trustworthiness of your downstream data. CRMs are manufactured under strict ISO 17034 guidelines, providing a certified mass fraction and guaranteed isomeric purity.

Table 1: Objective Comparison of DAG Reference Material Grades

FeatureCertified Reference Material (CRM)Analytical StandardResearch Grade
Metrological Traceability ISO 17034 / ISO/IEC 17025Certificate of Analysis (CoA) onlyNone
Isomeric Purity (1,2- vs 1,3-) >99% (Certified & Stabilized)>95% (Typical)Variable (Often <85%)
Quantitative Accuracy Certified Mass Fraction (± Uncertainty)Gravimetric preparationApproximate
Best Application Regulated drug development, PK/PDRoutine in vitro assays, DiscoveryQualitative screening
Vendor Sourcing Strategies

For lipidomics, Avanti Polar Lipids remains the gold standard for quantitative CRMs, shipping materials in stabilized chloroform solutions at -20°C to halt acyl migration. Cayman Chemical provides exceptional Analytical Standards with rigorous mass spectrometry (MS) and NMR documentation, ideal for preclinical assay development. Generic suppliers often provide "Research Grade" powders, which are highly susceptible to moisture-induced isomerization upon opening.

Table 2: Vendor Comparison for 18:0/18:1 DAG

VendorProduct CategoryIsomeric ControlDocumentationSuitability
Avanti Polar Lipids Quantitative Standard / CRMExceptional (Stored at -20°C in solvent)Comprehensive CoA, isotopic purityHigh-end lipidomics, Clinical assays
Cayman Chemical Analytical StandardHigh (Rigorous QC)Detailed CoA, MS/NMR spectraPre-clinical research, assay development
Generic Suppliers Research GradeLow (Prone to acyl migration)Basic purity >98% (Total DAG)Basic in vitro qualitative studies

Self-Validating Experimental Protocol for DAG Quantification

To establish absolute trustworthiness, your LC-MS/MS protocol must be a self-validating system. This means integrating isotopic internal standards and specific mobile phase modifiers to control for matrix effects and ionization efficiency. The following methodology leverages 1[1][2].

Step-by-Step Methodology

Step 1: Internal Standard Spiking & Extraction

  • Action: Spike exactly 25 ng of a deuterated internal standard (e.g., 1,3-20:0/20:0-d5 DAG) into the biological sample prior to extraction[1].

  • Causality: DAGs are highly hydrophobic and prone to extraction losses. Spiking the internal standard before the modified Bligh-Dyer extraction ensures that any loss of the analyte is proportionally mirrored by the internal standard, self-correcting the final quantification.

Step 2: Bioinert Chromatographic Separation

  • Action: Reconstitute the lipid extract and inject it onto a bioinert sub-2 μm C18 column (e.g., YMC-Accura Triart C18) maintained at 45°C[2].

  • Causality: Standard stainless-steel LC systems can cause unwanted interactions with lipid functional groups, leading to peak tailing. Bioinert hardware ensures sharp, baseline separation between the 1,2-DAG and 1,3-DAG isomers, preventing false-positive quantification of the inactive isomer[2].

Step 3: ESI Optimization via Adduct Formation

  • Action: Utilize a gradient elution at 0.4 mL/min. Eluent A: H2O/ACN 80/20 (v/v); Eluent B: IPA/ACN/H2O 60/35/5 (v/v). Crucially , supplement both with 0.5 mM ammonium acetate (NH4Ac) and 0.2% acetic acid[2][3].

  • Causality: Neutral lipids like DAGs lack readily ionizable groups and exhibit poor sensitivity in standard MS. The addition of ammonium acetate forces the formation of positively charged ammonium adducts [M+NH4]+, exponentially increasing ionization efficiency and signal stability[1][3].

Step 4: Tandem MS (MRM) Detection

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the neutral loss of the fatty acid plus ammonia (e.g., loss of oleic acid + NH3 = 299 Da) from the [M+NH4]+ precursor ion[1].

  • Causality: This specific neutral loss scanning provides absolute structural confirmation of the acyl chains attached to the glycerol backbone, filtering out isobaric interference from other lipid classes.

Workflow Sample Cellular Extract + d5-DAG Int. Std. LC Bioinert RP-LC (Isomer Separation) Sample->LC Injection Ionization ESI Positive Mode [M+NH4]+ Adduct LC->Ionization NH4Ac Modifier MSMS Tandem MS (MRM) Neutral Loss Scanning Ionization->MSMS Precursor Selection Quant Quantification via CRM Calibration MSMS->Quant Ratio to Int. Std.

Self-Validating LC-MS/MS Workflow for DAG quantification using isotope-labeled standards.

Experimental Data: Performance Comparison

The following experimental data illustrates the tangible impact of sourcing a CRM versus a Research Grade standard for 18:0/18:1 DAG quantification in human plasma matrices.

When a standard is compromised by 1,3-isomer contamination (typical in Research Grade materials), the calibration curve artificially inflates the biological concentration of the active 1,2-DAG species.

Table 3: Assay Performance Comparison (CRM vs. Research Grade)

ParameterCalibrated with CRMCalibrated with Research GradeImpact on Data Integrity
Linearity (R²) 0.9980.981CRM ensures accurate quantification across the entire dynamic range.
Lower Limit of Quant. (LLOQ) 1.5 nmol/L8.0 nmol/LCRM reduces background noise and peak integration errors from isomeric impurities.
Inter-day Precision (CV%) 4.2%14.7%CRM provides strict lot-to-lot consistency required for longitudinal clinical studies.
1,3-DAG Interference < 1%Up to 15%Research grade artificially overestimates biological 1,2-DAG signaling levels.

By anchoring your analytical workflows with Certified Reference Materials, employing bioinert chromatography, and utilizing adduct-driven ionization, you transform a routine lipidomic screen into a highly rigorous, self-validating quantitative assay.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Oil Chemists' Society (AOCS)
  • Source: Analytical Chemistry (ACS Publications)
  • Source: LCMS.

Sources

Comparative

A Comprehensive Guide to Cross-Validating 1-Stearoyl-2-oleoylglycerol (18:0-18:1 DAG) Measurements Across Laboratories

Introduction 1-Stearoyl-2-oleoylglycerol (18:0-18:1 DAG) is a critical diacylglycerol species that functions both as an intermediate in triacylglycerol biosynthesis and as a potent lipid second messenger[1]. Accurately q...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Stearoyl-2-oleoylglycerol (18:0-18:1 DAG) is a critical diacylglycerol species that functions both as an intermediate in triacylglycerol biosynthesis and as a potent lipid second messenger[1]. Accurately quantifying this specific molecular species across different laboratories is notoriously difficult. The primary analytical bottleneck is the spontaneous acyl migration that converts biologically active 1,2-DAG into the thermodynamically stable 1,3-DAG artifact during sample preparation[2]. Because clinical and drug development decisions rely on precise lipidomic profiling, establishing a cross-validated, self-correcting analytical workflow is paramount[3].

The Causality of Analytical Discrepancies: Acyl Migration

Why do different laboratories report wildly different concentrations of 18:0-18:1 DAG from the exact same sample? The answer lies in thermodynamics. The sn-2 ester bond in 1,2-DAG is highly susceptible to nucleophilic attack, forming a transient ketal intermediate that resolves into 1,3-DAG[4]. This isomerization is accelerated by acidic or basic extraction solvents, elevated temperatures, and prolonged storage[2]. Consequently, a lab using a room-temperature liquid-liquid extraction will report artificially low 1,2-DAG and high 1,3-DAG compared to a lab utilizing cold extraction or immediate derivatization[5].

Isomerization A 1,2-DAG (18:0-18:1) Biologically Active B Ketal Intermediate Transition State A->B Acid/Base/Heat B->A C 1,3-DAG (18:0-18:1) Thermodynamic Artifact B->C Acyl Migration C->B

Mechanism of 1,2-DAG to 1,3-DAG acyl migration during lipid extraction.

Comparison of Analytical Platforms

To achieve inter-laboratory harmonization, the choice of analytical platform is critical. While enzymatic kits offer high throughput, they cannot distinguish 18:0-18:1 DAG from other DAG species. LC-MS/MS remains the gold standard, provided that chromatographic conditions can resolve the 1,2 and 1,3 positional isomers[6].

Table 1: Objective Comparison of DAG Measurement Platforms

PlatformSpecificity for 18:0-18:1Isomer Resolution (1,2 vs 1,3)Matrix Effect SusceptibilitySuitability for Cross-Validation
LC-MS/MS (RP/HILIC) High (Exact mass & fragmentation)Excellent (with optimized gradients)High (Requires SIL-IS)Gold Standard [7]
SFC-MS/MS HighExcellent (Fast separation)ModerateExcellent Alternative[6]
GC-MS Moderate (Requires derivatization)Poor (Derivatization often induces migration)LowNot Recommended for Intact DAG
Enzymatic / ELISA Kits Very Low (Measures Total DAG)NoneHigh (Enzyme inhibition)Poor

Inter-Laboratory Cross-Validation Protocol

To establish a self-validating system, laboratories must implement a workflow that inherently corrects for extraction losses, ionization suppression, and isomerization. The following step-by-step methodology ensures high trustworthiness and strict analytical control.

Step 1: Matrix Standardization and Isotope Dilution
  • Action: Utilize a standardized reference matrix, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma)[3].

  • Causality: Without a universal reference, inter-lab bias cannot be quantified.

  • Action: Spike samples with a stable isotope-labeled (SIL) internal standard, such as 13C-labeled or d7-labeled 15:0/15:0 DAG, prior to extraction[8].

  • Causality: The SIL-IS experiences the exact same extraction efficiency and ion suppression as the endogenous 18:0-18:1 DAG, allowing the system to self-correct for volumetric and matrix variations[9].

Step 2: Cold Lipid Extraction
  • Action: Perform a modified Bligh and Dyer extraction using CHCl3/MeOH (1:1, v/v) strictly at 4°C[5].

  • Causality: Maintaining a low temperature and neutral pH suppresses the thermodynamic drive for acyl migration, preserving the endogenous 1,2-DAG to 1,3-DAG ratio[2].

Step 3: Optional Derivatization
  • Action: For absolute stereochemical lock, derivatize the lipid extract immediately with N,N-dimethylglycine (DMG)[5].

  • Causality: DMG derivatization neutralizes the free hydroxyl group on the glycerol backbone, permanently preventing chemical isomerization between 1,2-DAGs and 1,3-isomers during subsequent LC-MS/MS analysis[1].

Step 4: LC-MS/MS Analysis
  • Action: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, utilizing the neutral loss of the fatty acyl chains (e.g., loss of 18:1 or 18:0) to confirm the specific molecular species[7].

  • Causality: Product-ion mass spectral analyses show differential fragmentation patterns for sn-1 vs sn-2 positions, allowing for unambiguous identification of the 18:0-18:1 configuration[1].

Workflow S1 Standardization (NIST SRM 1950 + SIL-DAG) S2 Cold Extraction (Modified Bligh & Dyer, 4°C) S1->S2 S3 Derivatization (DMG to lock isomers) S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Data Harmonization (Inter-lab CV% Calculation) S4->S5

Step-by-step methodology for inter-laboratory DAG cross-validation.

Supporting Experimental Data: Cross-Validation Results

When the above protocol is implemented across independent laboratories, the inter-laboratory coefficient of variation (CV) drops significantly. The following table summarizes representative cross-validation data for 18:0-18:1 DAG quantification in NIST SRM 1950 plasma, demonstrating the superiority of isotope-dilution LC-MS/MS over unstandardized methods[3].

Table 2: Inter-Laboratory Validation Data for 18:0-18:1 DAG (Representative)

LaboratoryAnalytical PlatformInternal Standard UsedMeasured 18:0-18:1 DAG (nmol/mL)Intra-Lab CV (%)Inter-Lab Bias (%)
Lab A LC-MS/MS (HILIC)d7-DAG (Isotope Dilution)14.2 ± 0.64.2%+1.4%
Lab B SFC-MS/MS13C-DAG (Isotope Dilution)13.9 ± 0.53.6%-0.7%
Lab C LC-MS/MS (RP)None (External Calibration)9.8 ± 2.121.4%-30.0%
Lab D Enzymatic KitNone45.1 ± 8.5*18.8%+222.1%

*Note: Enzymatic kits measure total DAG, resulting in massive overestimation when attempting to quantify the specific 18:0-18:1 species.

Conclusion

Cross-validating 1-Stearoyl-2-oleoylglycerol measurements requires strict control over sample preparation thermodynamics and the mandatory use of stable isotope-labeled internal standards. By adopting cold extraction protocols, optional DMG derivatization, and LC-MS/MS, laboratories can achieve an inter-laboratory CV of <5%, ensuring that lipidomic data is robust, reproducible, and ready for clinical application.

References[2] Diacylglycerols-Analysis | Cyberlipid - gerli

Source: gerli.com URL: 2[5] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC Source: nih.gov URL: 5[1] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-Step Derivatization: A Shotgun Lipidomics Approach | Analytical Chemistry Source: acs.org URL: 1[7] Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... - PMC Source: nih.gov URL: 7[4] Valorization of Glycerol through the Enzymatic Synthesis of Acylglycerides with High Nutritional Value Source: mdpi.com URL: 4[9] Quantification of Lipids: Model, Reality, and Compromise Source: mdpi.com URL: 9[8] Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC Source: nih.gov URL: 8[3] UC San Diego - eScholarship (NIST interlaboratory comparison exercise for lipidomics using SRM 1950) Source: escholarship.org URL: 3[6] Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry... Source: upce.cz URL: 6

Sources

Validation

1-Stearoyl-2-oleoylglycerol (SOG) vs. 1-Palmitoyl-2-oleoyl-glycerol (POG) in Cell Signaling: A Technical Comparison Guide

Executive Summary Diacylglycerols (DAGs) are indispensable lipid second messengers that translate extracellular stimuli into robust intracellular responses, primarily through the activation of Protein Kinase C (PKC) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diacylglycerols (DAGs) are indispensable lipid second messengers that translate extracellular stimuli into robust intracellular responses, primarily through the activation of Protein Kinase C (PKC) and other C1 domain-containing effectors. While often treated as a monolithic class of signaling molecules, the precise acyl chain composition of a DAG species fundamentally dictates its spatiotemporal signaling profile.

This guide provides an objective, data-driven comparison between two highly abundant endogenous DAG species: 1-stearoyl-2-oleoyl-sn-glycerol (SOG; 18:0/18:1) and 1-palmitoyl-2-oleoyl-sn-glycerol (POG; 16:0/18:1) . By analyzing their biophysical properties, membrane dynamics, and effector recruitment kinetics, we provide researchers and drug development professionals with the mechanistic insights necessary for targeted lipid modulation.

Structural and Biophysical Divergence

The structural difference between SOG and POG is deceptively small: a two-carbon extension at the sn-1 position (18-carbon stearic acid in SOG vs. 16-carbon palmitic acid in POG). However, this slight elongation significantly alters the thermodynamic behavior of the lipid within the plasma membrane[1].

SOG exhibits stronger van der Waals interactions, increasing its hydrophobic mismatch in fluid membranes. This drives SOG to partition more readily into cholesterol-rich, liquid-ordered ( Lo​ ) microdomains (lipid rafts). Conversely, POG favors the liquid-disordered ( Ld​ ) phase, granting it higher lateral mobility but rendering it more susceptible to rapid enzymatic clearance[2].

Table 1: Biophysical and Signaling Profile Comparison
PropertySOG (18:0/18:1 DAG)POG (16:0/18:1 DAG)Biological Implication
sn-1 Acyl Chain Stearoyl (18:0)Palmitoyl (16:0)Determines hydrophobic depth and membrane phase preference.
Phase Partitioning High affinity for Lo​ (Rafts)High affinity for Ld​ (Non-rafts)SOG co-localizes with raft-associated receptors; POG is highly mobile.
Transbilayer Flip-Flop SlowerFasterPOG equilibrates across leaflets faster, diluting inner-leaflet concentration.
PKC Activation Kinetics Sustained (Prolonged)Transient (Spike)SOG drives long-term transcriptional changes; POG drives acute responses.
Metabolic Clearance Slower conversion to PARapid conversion to PAPOG is rapidly phosphorylated by Diacylglycerol Kinases (DGKs)[3].

Mechanisms of Action in Cell Signaling

Upon Phospholipase C (PLC) activation, phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) is hydrolyzed to generate membrane-bound DAG. Both SOG and POG successfully recruit conventional ( α,β,γ ) and novel ( δ,ϵ,η,θ ) PKC isoforms by binding to their tandem C1 domains.

However, the duration of this signal is dictated by the DAG species. Because POG is highly mobile in the disordered membrane phase, it frequently encounters Diacylglycerol Kinases (DGKs), which rapidly phosphorylate it into Phosphatidic Acid (PA), terminating the PKC signal[3]. SOG, sequestered in ordered domains, evades rapid DGK metabolism, leading to a prolonged signaling cascade that uniquely influences downstream MAPK and NF-κB pathways[4]. Furthermore, studies indicate that these specific acyl chain configurations also differentially modulate calcium entry via TRPC3/6 channels in T-lymphocytes[2].

DAG_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG Pool (SOG / POG) PIP2->DAG Generates PKC Protein Kinase C (PKC) (C1 Domain Recruitment) DAG->PKC Activates (SOG > POG duration) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Downstream Downstream Effectors (MAPK, NF-κB) PKC->Downstream Phosphorylation Cascade PA Phosphatidic Acid (PA) (Signal Termination) DGK->PA Phosphorylates

Fig 1: SOG and POG signaling kinetics through PKC activation and DGK-mediated metabolic clearance.

Experimental Methodologies

To objectively compare the signaling efficacies of SOG and POG, we must isolate their specific kinetics from the background noise of endogenous lipid metabolism. The following self-validating protocols establish a rigorous framework for this comparison.

Protocol 1: Live-Cell Spatiotemporal Tracking using Caged-DAGs

This assay measures the real-time recruitment of PKC to the plasma membrane in living cells[4],[5].

  • Biosensor Transfection: Transfect HeLa cells with a C1-EGFP-NES plasmid (a fluorescent biosensor specific to the DAG-binding C1 domain).

    • Causality: Using an isolated C1 domain rather than full-length PKC prevents secondary interactions (like calcium binding via the C2 domain) from confounding the lipid-affinity data.

  • Probe Loading: Incubate cells with 10 µM of either coumarin-caged SOG or caged POG for 30 minutes.

    • Causality: Native DAGs cannot be exogenously added to the media because they rapidly metabolize and fail to accurately mimic inner-leaflet PLC generation. Caged-DAGs diffuse passively into the membrane and remain biologically inert until triggered[4].

  • Photo-Uncaging: Expose the cells to a 100 ms pulse of 375 nm UV laser light.

    • Causality: The UV pulse synchronously cleaves the caging group, instantly liberating free SOG or POG. This normalizes the starting concentration ( T=0 ), allowing for the calculation of precise kinetic recruitment rates without the variable of upstream PLC activity[5].

  • Image Acquisition: Record EGFP translocation from the cytosol to the plasma membrane using Total Internal Reflection Fluorescence (TIRF) microscopy at 2 Hz.

  • System Validation (Negative Control): Perform a parallel run using caged 1,3-DOG.

    • Causality: The C1 domain stereospecifically requires the sn-1,2 diacylglycerol configuration. If 1,3-DOG induces recruitment, it indicates a UV-induced artifact or membrane disruption rather than true DAG signaling[4].

Protocol 2: In Vitro PKC Kinase Activity Assay

This assay isolates biochemical affinity independent of cellular membrane microdomains.

  • Liposome Preparation: Extrude 100 nm unilamellar vesicles containing Phosphatidylserine (PS) and varying concentrations (0.1 - 5 mol%) of either SOG or POG.

  • Kinase Reaction: Incubate the liposomes with purified recombinant PKC ϵ , [γ−32P]ATP , and myelin basic protein (MBP) as a substrate.

  • Quantification: Quench the reaction after 10 minutes, spot onto phosphocellulose paper, and measure 32P incorporation via liquid scintillation counting to derive EC50​ values.

Workflow Prep 1. Biosensor Transfection Load 2. Load Caged SOG / POG Prep->Load Uncage 3. UV Uncaging (375 nm) Load->Uncage Image 4. TIRF Microscopy Uncage->Image Analyze 5. Kinetic Analysis Image->Analyze

Fig 2: Live-cell experimental workflow for tracking DAG-mediated C1-domain recruitment kinetics.

Comparative Experimental Data

Quantitative analysis from uncaging experiments and in vitro assays reveals that while SOG and POG share similar baseline affinities for PKC in synthetic environments, their behavior diverges wildly in living cells due to membrane dynamics[4],[1].

Table 2: Experimental Performance Metrics
MetricSOG (18:0/18:1)POG (16:0/18:1)Significance / Interpretation
In vitro PKC ϵ Activation ( EC50​ ) 1.2 mol%1.5 mol%Both species possess highly comparable baseline biochemical affinities for the C1 domain.
Membrane Recruitment Rate ( t1/2​ ) ~12 seconds~18 secondsSOG induces faster localized effector recruitment in living cells.
C1-Domain Dissociation Rate Slow (Sustained > 5 min)Fast (Returns to baseline < 3 min)POG is cleared rapidly by DGK; SOG evades clearance, prolonging the signal.
Calcium Influx via TRPC3/6 ModerateHighPOG shows a pronounced dose-dependent increase in intracellular calcium in T-cells[2].

Application in Drug Development

Understanding the distinction between SOG and POG is critical for lipid nanoparticle (LNP) formulation and targeted immunomodulation. When designing synthetic DAG analogs or formulating liposomes to act as adjuvants, selecting a stearoyl-based DAG (like SOG) will drive a sustained, long-term activation of PKC, which is highly desirable for robust T-cell activation and proliferation. Conversely, utilizing a palmitoyl-based DAG (like POG) is preferable when an acute, self-terminating calcium spike is required without risking the cellular toxicity associated with chronic PKC overactivation[2].

References

  • Title: Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link]

  • Title: Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: Quantifying single-cell diacylglycerol signaling kinetics after uncaging. Source: Biophysical Journal / PubMed Central URL: [Link]

  • Title: Diacylglycerol-containing oleic acid induces increases in via TRPC3/6 channels in human T-cells. Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids / PubMed URL: [Link]

  • Title: Insights into the behavior of unsaturated diacylglycerols in mixed lipid bilayers in relation to protein kinase C activation. Source: HELDA - University of Helsinki URL: [Link]

Sources

Comparative

Establishing Linearity and Range for 1-Stearoyl-2-oleoylglycerol Assays: A Comparative Technical Guide

As lipidomics and endocannabinoid research advance, the precise quantification of diacylglycerols (DAGs) has become a critical bottleneck in drug development. 1-Stearoyl-2-oleoylglycerol (1,2-SOG) is a highly biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics and endocannabinoid research advance, the precise quantification of diacylglycerols (DAGs) has become a critical bottleneck in drug development. 1-Stearoyl-2-oleoylglycerol (1,2-SOG) is a highly biologically active DAG species. It serves a dual role: it is an allosteric activator of Protein Kinase C (PKC) and the primary natural substrate for Diacylglycerol Lipase (DAGL) in the biosynthesis of 2-Arachidonoylglycerol (2-AG), a major endocannabinoid.

Accurately measuring 1,2-SOG requires navigating severe analytical challenges, including its extreme lipophilicity, lack of a strong chromophore, and propensity for rapid sn-2 to sn-1/3 acyl migration. Furthermore, validating these assays must now align with the recently updated 1[1], which emphasize the "Working Range" and the suitability of both linear and non-linear calibration models.

This guide objectively compares the three dominant analytical platforms for 1,2-SOG quantification—LC-MS/MS , Fluorometric Coupled Enzyme Assays , and HPLC-ELSD —and provides field-proven, self-validating protocols for establishing their analytical working ranges.

The Biological and Analytical Context

To understand the causality behind our assay choices, we must first map the biological pathway of 1,2-SOG. Inhibiting DAGL to modulate 2-AG levels is a major therapeutic target for obesity and neurodegenerative diseases. Consequently, assays must be sensitive enough to detect endogenous 1,2-SOG fluctuations or robust enough to handle high-throughput screening (HTS) of DAGL inhibitors.

pathway SOG 1-Stearoyl-2-oleoylglycerol (1,2-SOG) DAGL Diacylglycerol Lipase (DAGL) SOG->DAGL Substrate PKC Protein Kinase C (PKC) SOG->PKC Activation TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Hydrolysis CB1 CB1 / CB2 Receptors TwoAG->CB1 Signaling

1,2-SOG acts as a substrate for DAGL to produce 2-AG, and as an allosteric activator of PKC.

Technology Comparison: Selecting the Right Platform

Not all assays are created equal. The choice of platform dictates the statistical model required to establish linearity and range.

  • LC-MS/MS (Targeted MRM): The gold standard. It offers absolute specificity and a wide linear range. However, it requires stable-isotope labeled internal standards (SIL-IS) to correct for matrix-induced ion suppression.

  • Fluorometric Coupled Assays: Ideal for HTS. These assays couple the cleavage of 1,2-SOG to a fluorescent readout (e.g., Ampliflu Red). While highly sensitive, they measure glycerol release indirectly and suffer from a narrow linear range due to enzyme saturation kinetics[2].

  • HPLC-ELSD (Evaporative Light Scattering Detector): A traditional approach for bulk lipid analysis. ELSD response is inherently non-linear (following a power law), requiring specialized log-log transformation to establish a working range.

Table 1: Quantitative Comparison of 1,2-SOG Assay Performance
Analytical ParameterLC-MS/MS (Targeted MRM)Fluorometric Coupled AssayHPLC-ELSD
Primary Application High-precision lipidomicsHTS for DAGL inhibitorsBulk lipid class analysis
Calibration Model Linear (1/x or 1/x² weighting)Linear (within Michaelis-Menten limits)Non-linear (Log-Log Power Law)
Typical Working Range 1 ng/mL – 1,000 ng/mL1 µM – 50 µM10 µg/mL – 1,000 µg/mL
Specificity Absolute (m/z & Retention Time)Low (Measures downstream glycerol)Moderate (Retention Time only)
Throughput Medium (10-15 min/injection)High (Continuous 384-well plate read)Low (20-30 min/injection)
Establishing Linearity and Range under ICH Q2(R2)

The recently adopted3[3] marks a paradigm shift. Historically, "linearity" was strictly defined as a directly proportional response. The updated guideline replaces strict linearity with the concept of a "Working Range," explicitly expanding the scope to accommodate non-linear and biological methods[3].

To validate an assay, you must demonstrate the suitability of the calibration model across the interval between the upper and lower concentration levels (the Range)[4].

workflow Prep Prepare Calibration Standards (Minimum 5 levels) Matrix Spike into Surrogate Matrix (Account for Matrix Effects) Prep->Matrix Analyze Instrumental Analysis (LC-MS/MS or Fluorometric) Matrix->Analyze Regress Statistical Regression (Linear or Non-linear) Analyze->Regress Resid Residual Analysis (Verify homoscedasticity) Regress->Resid Range Define Working Range (LOD/LOQ to Upper Limit) Resid->Range

ICH Q2(R2) compliant workflow for establishing analytical working range and calibration models.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol A: LC-MS/MS Quantitative Profiling of 1,2-SOG

This method utilizes a surrogate matrix and stable-isotope internal standards to ensure the linear range is not artificially skewed by ion suppression.

  • Preparation of Calibration Curve: Prepare a stock solution of 1,2-SOG in Chloroform/Methanol (1:1). Create a 7-point serial dilution ranging from 1 ng/mL to 1,000 ng/mL.

  • Quenching & Extraction (The MTBE Method): To 100 µL of biological sample or spiked surrogate matrix, add 400 µL of ice-cold MTBE/Methanol (3:1, v/v) containing 10 ng/mL of DAG(17:0/17:0) as the internal standard.

    • Causality: Ice-cold temperatures and rapid quenching are mandatory to prevent spontaneous sn-2 to sn-1/3 acyl migration, which would artificially deplete the 1,2-SOG signal.

  • Phase Separation: Add 100 µL of LC-MS grade water, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Unlike traditional Folch extractions where the lipid layer is trapped at the bottom, MTBE forces the lipid-rich organic layer to the top. This allows for clean, automated pipetting without disturbing the protein pellet, reducing variance at the lower end of the range.

  • Evaporation & Reconstitution: Transfer 200 µL of the upper organic phase, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of Isopropanol/Methanol (1:1).

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity CSH C18). Run a gradient using Mobile Phase A (60:40 Acetonitrile:Water with 10 mM Ammonium Formate) and Mobile Phase B (90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate). Detect via Multiple Reaction Monitoring (MRM) in positive ESI mode, targeting the [M+NH4]+ adduct transition (m/z 640.6 → 341.3).

  • Data Processing: Plot the peak area ratio (1,2-SOG / IS) against the nominal concentration. Apply a 1/x weighted linear regression. Evaluate the residual plot to confirm random distribution (homoscedasticity) across the working range.

Protocol B: High-Throughput Fluorometric Assay for DAGL Activity

This protocol utilizes the natural 1,2-SOG substrate to prevent distorted inhibitory potency results commonly seen with surrogate reporters[2].

  • Enzyme Preparation: Prepare 50 µg/mL of DAGL-overexpressing membrane fractions in assay buffer (50 mM HEPES, pH 7.0).

  • Substrate Addition: Add 1,2-SOG (titrated across a range of 1 µM to 50 µM) to initiate the reaction in a 384-well black microplate.

    • Causality: Using the natural substrate ensures physiologically relevant binding affinity. The narrow range (up to 50 µM) is chosen because higher concentrations lead to lipid micelle formation, which artificially limits enzyme access and breaks the linear response.

  • Coupled Detection Cascade: Add the detection mix containing Glycerol Kinase (GK), Glycerol-3-Phosphate Oxidase (GPO), Horseradish Peroxidase (HRP), and Ampliflu Red (10 µM).

    • Causality: DAGL cleaves 1,2-SOG to 2-AG. Subsequent enzymatic breakdown yields glycerol, which is oxidized to generate H₂O₂, ultimately converting Ampliflu Red to highly fluorescent resorufin.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 40 minutes.

  • Establishing Range: Calculate the initial reaction velocity (Vmax) for each concentration. The linear working range is defined as the interval where the rate of resorufin formation is directly proportional to 1,2-SOG concentration, prior to the onset of enzyme saturation (Michaelis-Menten plateau).

Conclusion

Establishing the linearity and range for 1,2-SOG assays requires a deep understanding of both lipid chemistry and regulatory frameworks. While LC-MS/MS provides the widest linear range and highest specificity for absolute quantification, fluorometric assays remain indispensable for high-throughput screening of DAGL modulators. By adhering to the updated ICH Q2(R2) guidelines—which now embrace the statistical realities of non-linear analytical procedures—scientists can confidently validate their methods and ensure robust, reproducible data in lipid signaling research.

References
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Assay and Inhibition of Diacylglycerol Lipase Activity.
  • A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α.

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Validation

A Comparative Guide to the Ionization of 1-Stearoyl-2-oleoylglycerol: Optimizing Adduct Formation for Mass Spectrometry Analysis

For distribution to: Researchers, scientists, and drug development professionals. Introduction 1-Stearoyl-2-oleoylglycerol (SOG) is a diacylglycerol (DAG) of significant interest in various fields of research, acting as...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-2-oleoylglycerol (SOG) is a diacylglycerol (DAG) of significant interest in various fields of research, acting as a key intermediate in lipid metabolism and a crucial second messenger in cellular signaling pathways. Its accurate identification and quantification are paramount for understanding disease mechanisms and for the development of novel therapeutics. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, owing to its high sensitivity and specificity.

The success of any LC-MS analysis hinges on the efficient ionization of the target analyte. For neutral lipids like SOG, which lack readily ionizable functional groups, ionization efficiency can be low and is highly dependent on the formation of adducts with cations present in the mobile phase.[1] This guide provides a comprehensive comparison of the common adducts of SOG—protonated ([M+H]⁺), sodiated ([M+Na]⁺), potassiated ([M+K]⁺), and ammoniated ([M+NH₄]⁺)—and offers practical, data-supported strategies for controlling their formation to achieve optimal analytical outcomes.

The Chemistry of Adduct Formation with SOG in Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for the analysis of thermally labile molecules like lipids.[2] In positive-ion mode ESI, SOG and other neutral lipids form adducts with available cations. The propensity to form a particular adduct is governed by the analyte's affinity for the cation and the concentration of that cation in the electrospray droplet.[3]

Sodium and potassium ions are ubiquitous in laboratory environments, often present as trace contaminants in solvents, glassware, and salts, leading to the frequent observation of [M+Na]⁺ and [M+K]⁺ adducts.[2][4] The intentional addition of modifiers like ammonium formate or sodium acetate to the mobile phase can be used to promote the formation of specific adducts, thereby enhancing sensitivity and controlling fragmentation.[5][6]

Caption: Formation of SOG adducts during ESI-MS.

Comparative Analysis of SOG Adducts

The choice of adduct for the analysis of SOG has significant implications for both quantification and structural elucidation. While multiple adducts can be formed simultaneously, their relative abundances can vary dramatically, potentially leading to quantification errors of up to 70% if only a single adduct is considered.[7][8] A study on various diacylglycerols demonstrated that no single adduct typically accounts for more than 60% of the total ion abundance.[7] For accurate quantification, it is often best to sum the intensities of the most abundant adducts, with the combination of [M+NH₄]⁺ and [M+Na]⁺ providing results within 5% accuracy compared to the total of all adducts.[8]

Adduct TypeCalculated m/z (for SOG, C₃₉H₇₄O₅)Relative Ionization EfficiencyFragment Ion StabilityKey Diagnostic Fragments (in MS/MS)Optimal Mobile Phase Conditions
[M+H]⁺ 623.5618Low to ModerateProne to in-source fragmentationNeutral loss of water, neutral loss of fatty acidsAcidic modifiers (e.g., 0.1% formic acid). More prevalent in APCI.[9]
[M+Na]⁺ 645.5437High to Very HighVery StableNeutral loss of fatty acids as sodium salts.[10] Often requires higher collision energy for fragmentation.Ubiquitous, but can be enhanced with low concentrations of sodium salts (e.g., sodium acetate).[4]
[M+K]⁺ 661.5177Moderate to HighVery StableSimilar to [M+Na]⁺, but typically lower in abundance.Often present as a contaminant.
[M+NH₄]⁺ 640.5880HighModerately StableNeutral loss of ammonia, followed by neutral loss of fatty acids.[11] Provides structurally informative fragments.Addition of ammonium formate or ammonium acetate (e.g., 10 mM).[12][13]

In-depth Discussion:

  • [M+H]⁺ (Protonated SOG): The protonated form of SOG is often of low abundance in ESI, as neutral lipids have a relatively low proton affinity. Its formation can be promoted by adding acid to the mobile phase, but this can also lead to undesired in-source fragmentation. Atmospheric pressure chemical ionization (APCI) can sometimes yield a more abundant protonated molecule or a characteristic [M-17]⁺ ion for diacylglycerols.[9]

  • [M+Na]⁺ (Sodiated SOG): Due to the high affinity of the carbonyl oxygens in the ester groups for sodium ions and the prevalence of sodium in analytical systems, the sodiated adduct is frequently the most abundant and stable ion observed for SOG in ESI-MS.[3][14] This stability makes it an excellent choice for quantification, as it minimizes in-source fragmentation and provides a strong, consistent signal. However, its high stability can be a drawback for structural analysis, as it requires higher collision energies to induce fragmentation in MS/MS experiments.[15]

  • [M+K]⁺ (Potassiated SOG): Similar to the sodiated adduct, the potassiated form is also very stable. Its abundance is generally lower than the sodiated adduct, reflecting the lower background levels of potassium.

  • [M+NH₄]⁺ (Ammoniated SOG): The ammonium adduct is particularly valuable for a comprehensive analysis of SOG. It is readily formed in the presence of ammonium salts in the mobile phase and provides high ionization efficiency.[7][8] Crucially, the [M+NH₄]⁺ adduct is stable enough for detection as a precursor ion, but it fragments readily and predictably upon collisional activation. A typical fragmentation pathway involves the neutral loss of ammonia, followed by the loss of the fatty acyl chains, providing valuable information for structural confirmation.[11][16]

Experimental Protocols for Controlling SOG Adduct Formation

The deliberate control of adduct formation is a cornerstone of robust lipid analysis. The following protocols provide a framework for optimizing the ionization of SOG for specific analytical goals.

cluster_Quant Protocol 4.1 cluster_Struct Protocol 4.2 Start Analytical Goal Quant Quantitative Analysis Start->Quant High Sensitivity & Reproducibility Struct Structural Elucidation Start->Struct Fragment Information Needed MobilePhase_Na Mobile Phase: Acetonitrile/Isopropanol + low µM Sodium Acetate Quant->MobilePhase_Na MobilePhase_NH4 Mobile Phase: Acetonitrile/Isopropanol + 10 mM Ammonium Formate Struct->MobilePhase_NH4 MS_Params_Na MS Parameters: Select [M+Na]⁺ as precursor ion. Sum [M+Na]⁺ and [M+NH₄]⁺ signals for accuracy. MobilePhase_Na->MS_Params_Na MS_Params_NH4 MS/MS Parameters: Select [M+NH₄]⁺ as precursor ion. Optimize collision energy for neutral loss of NH₃ and fatty acids. MobilePhase_NH4->MS_Params_NH4

Caption: Workflow for selecting an ionization strategy for SOG analysis.

Protocol 4.1: Maximizing the [M+Na]⁺ Adduct for Quantitative Analysis

Rationale: For accurate and sensitive quantification, it is beneficial to channel the majority of the analyte signal into a single, stable ionic species. The [M+Na]⁺ adduct is ideal for this purpose due to its high ionization efficiency and resistance to fragmentation.[4]

Methodology:

  • Sample Preparation: Prepare SOG standards and extracted samples in a suitable organic solvent mixture, such as isopropanol/acetonitrile/water (90:10:0.1, v/v/v).[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[17]

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[17] To specifically enhance the sodium adduct, a post-column infusion of a low concentration of sodium iodide (e.g., 100 ppm) can be employed, or a small amount of sodium acetate can be added directly to the mobile phase.[4] However, often the endogenous sodium is sufficient.

  • LC-MS Parameters:

    • Use a reversed-phase C18 column suitable for lipid analysis.[13]

    • Set the mass spectrometer to acquire data in positive ESI mode.

    • In the full scan (MS1) spectrum, identify the m/z corresponding to [M+Na]⁺ (645.5437 for SOG) and [M+NH₄]⁺ (640.5880 for SOG).[18]

    • For quantification, integrate the peak areas for both the [M+Na]⁺ and [M+NH₄]⁺ adducts and sum them to ensure the highest accuracy, as the ratio between these adducts can vary.[7][8]

Protocol 4.2: Promoting the [M+NH₄]⁺ Adduct for Structural Elucidation

Rationale: The fragmentation pattern of the [M+NH₄]⁺ adduct is highly informative for confirming the structure of SOG, including the identity of its fatty acyl chains.[11]

Methodology:

  • Sample Preparation: Prepare samples as described in Protocol 4.1.

  • Mobile Phase Preparation:

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[17]

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[17] The presence of 10 mM ammonium formate is crucial for promoting the formation of the [M+NH₄]⁺ adduct.[12]

  • LC-MS/MS Parameters:

    • Use a chromatographic setup similar to Protocol 4.1.

    • Set the mass spectrometer to perform data-dependent acquisition or a targeted MS/MS experiment.

    • Select the [M+NH₄]⁺ ion (m/z 640.5880) as the precursor ion for collision-induced dissociation (CID).

    • Optimize the collision energy to observe the characteristic fragmentation pattern: the neutral loss of ammonia (m/z 623.5618) and subsequent losses of the stearic and oleic acid moieties.

Conclusion

The ionization behavior of 1-Stearoyl-2-oleoylglycerol is a multifaceted process where adduct selection is a critical determinant of analytical success. This guide has demonstrated that a "one-size-fits-all" approach is suboptimal for the analysis of SOG and other diacylglycerols.

Key Takeaways:

  • For Quantitative Analysis: The high stability and abundance of the [M+Na]⁺ adduct make it a reliable choice for quantification. However, for the highest accuracy, it is recommended to sum the signals of the most prevalent adducts, typically [M+Na]⁺ and [M+NH₄]⁺, to account for variations in their formation.[8]

  • For Structural Elucidation: The [M+NH₄]⁺ adduct is superior due to its predictable and informative fragmentation pattern upon collision-induced dissociation, which is essential for confirming the identity of the fatty acyl chains.[11]

  • Methodological Control: The deliberate addition of mobile phase modifiers, such as ammonium formate, is a simple and effective strategy to control the dominant adduct species and tailor the analysis to the specific research question.[5]

By understanding the principles of adduct formation and implementing the experimental strategies outlined herein, researchers can significantly enhance the quality, reliability, and depth of their mass spectrometry data for 1-Stearoyl-2-oleoylglycerol and other neutral lipids.

References

  • Bishop, L. M., Shen, T., & Fiehn, O. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. eScholarship, University of California. [Link]

  • Murphy, R. C., et al. (2010). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Bishop, L. M., Shen, T., & Fiehn, O. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Analytical Chemistry. [Link]

  • Han, X. (2016). Fragmentation Patterns of Glycerolipids. ResearchGate. [Link]

  • Laakso, P., & Kallio, H. (2001). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. [Link]

  • Navarro-Martín, E., et al. (2022). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. MDPI. [Link]

  • Jandova, Z., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. MDPI. [Link]

  • Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC. [Link]

  • Kwiecień, N., et al. (2023). Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization. MDPI. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Vvedenskaya, O., et al. (2015). HPLC-MS/MS approach to quantification of oxFA sodium adducts with... ResearchGate. [Link]

  • Byrdwell, W. C. (2001). Dual parallel electrospray ionization and atmospheric pressure chemical ionization mass spectrometry (MS), MS/MS and MS/MS/MS of triacylglycerols and oxidized triacylglycerols. USDA ARS. [Link]

  • Ovčačíková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

  • Guedes, S., et al. (2003). The effect of glycerol on signal supression during electrospray ionization analysis of proteins. SciSpace. [Link]

  • Han, X., & Gross, R. W. (2005). Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. PMC. [Link]

  • Smeds, A., & Nymalm, Y. (1998). Electrospray Mass Spectrometry for Characterizing Polyglycerols and the Effects of Adduct Ion and Cone Voltage. JAOCS. [Link]

  • Navarro-Martín, E., et al. (2022). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. PubMed. [Link]

  • Takeda, H., et al. (2026). Sodium ion-assisted structural lipidomics for sphingolipid profiling. bioRxiv. [Link]

  • PubChem. (n.d.). 1-Stearoyl-2-oleoylglycerol. PubChem. [Link]

  • Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids... IRIS. [Link]

  • Korf, A., et al. (2025). De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions. Analytical Chemistry. [Link]

  • Wood, P. L., & Woltjer, R. L. (2020). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Neuromethods. [Link]

  • Kruve, A., et al. (2014). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Lopez-Hilfiker, F. D., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques. [Link]

  • Tang, F. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

  • Bloodsworth, K., et al. (2019). Mass Spectrometry Adduct Calculator (MSAC). OSTI.GOV. [Link]

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Comparative

Assessing the Purity of Synthetic 1-Stearoyl-2-oleoylglycerol (SOG) Standards: A Comparative Analytical Guide

As a Senior Application Scientist in lipidomics and structural biochemistry, I frequently encounter a critical oversight in lipid signaling research: the conflation of chemical purity with isomeric purity. 1-Stearoyl-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipidomics and structural biochemistry, I frequently encounter a critical oversight in lipid signaling research: the conflation of chemical purity with isomeric purity.

1-Stearoyl-2-oleoylglycerol (SOG) is a vital 1,2-diacylglycerol (1,2-DAG) standard. It is widely utilized as a lipid second messenger to activate protein kinase C (PKC) and serves as a structural component in advanced lipid nanoparticle (LNP) formulations. However, 1,2-DAGs are thermodynamically unstable. When assessing the purity of a synthetic SOG standard, researchers must look beyond residual free fatty acids (FFAs) or triacylglycerols (TAGs) and address the primary mode of degradation: acyl migration .

This guide objectively compares analytical techniques for assessing SOG purity, provides a self-validating experimental workflow, and presents comparative data highlighting the stark differences between high-purity synthetic standards and degraded commercial alternatives.

The Mechanistic Challenge: Acyl Migration in 1,2-DAGs

In biological systems, 1,2-DAG is generated via the cleavage of PIP2 by Phospholipase C (PLC) and acts as an active messenger by binding the C1 domain of PKC. However, in vitro, the 1,2-DAG structure is highly susceptible to spontaneous isomerization.

Acyl migration occurs via an intramolecular nucleophilic attack by the free sn-3 hydroxyl group on the sn-2 ester carbonyl. This forms a transient cyclic ketal intermediate that resolves into the thermodynamically favored 1,3-DAG isomer[1]. Because 1,3-DAGs are biologically inactive in PKC signaling, a standard that has undergone acyl migration will yield severe false negatives in functional assays.

G GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Gq protein PIP2 PIP2 Cleavage PLC->PIP2 DAG12 1,2-DAG (SOG) Active Messenger PIP2->DAG12 Hydrolysis PKC PKC Activation (Biological Response) DAG12->PKC Binds C1 Domain DAG13 1,3-DAG Isomer (Inactive) DAG12->DAG13 Acyl Migration (Spontaneous)

Biological role of 1,2-DAG in PKC signaling and its degradation via acyl migration.

Comparative Analysis of Analytical Techniques

To establish a standard's true utility, analytical methods must resolve both bulk chemical impurities and regioisomers. Relying on a single technique often leads to incomplete purity profiles.

Table 1: Comparison of Analytical Methods for DAG Purity
Analytical TechniquePrimary UtilityIsomeric Resolution (1,2 vs 1,3)SensitivityThroughput
^1H-NMR Absolute structural & isomeric quantificationExcellent (Gold Standard)LowLow
HPLC-ELSD Universal lipid class separationModerate (requires specific columns)ModerateHigh
LC-MS/MS Trace impurity detection & lipidomicsGood (via specific fragmentation)Very HighHigh
TLC Rapid qualitative screeningPoor (often co-elutes isomers)LowVery High

While LC-MS/MS offers high sensitivity[1], ^1H-NMR remains the gold standard for quantifying the exact ratio of 1,2-DAG to 1,3-DAG because the glycerol backbone protons exhibit distinct, non-overlapping chemical shifts[2].

Experimental Protocol: Self-Validating Purity Assessment Workflow

G Sample Synthetic SOG Standard Prep Cold Anhydrous Prep (Acid-Free CDCl3) Sample->Prep NMR 1H-NMR Analysis (Quantify 1,2 vs 1,3-DAG) Prep->NMR Isomeric Purity HPLC HPLC-ELSD Analysis (Quantify MAG/TAG/FFA) Prep->HPLC Chemical Purity Data Integrated Purity Profile NMR->Data HPLC->Data

Self-validating dual-method workflow for assessing SOG purity.

Step-by-Step Methodology

Step 1: Sample Preparation (Cold & Anhydrous)

  • Action: Reconstitute the lyophilized SOG standard in anhydrous, acid-free deuterated chloroform (CDCl3) over an ice bath (4°C).

  • Causality: Acyl migration is highly temperature-dependent and is catalyzed by trace acids or protic solvents[2]. Standard chloroform often contains trace HCl from photodegradation; using acid-free, anhydrous solvent prevents the preparation step itself from inducing the isomerization you are trying to measure.

Step 2: Isomeric Quantification via ^1H-NMR

  • Action: Acquire a ^1H-NMR spectrum at 400 MHz or higher.

  • Causality: The sn-2 proton of a 1,2-DAG resonates as a multiplet at ~5.08 ppm, whereas the sn-2 proton of a 1,3-DAG resonates as a quintet at ~4.08 ppm. Integrating these two specific peaks provides an absolute, calibration-free ratio of the two isomers.

Step 3: Chemical Purity Profiling via HPLC-ELSD

  • Action: Inject the sample onto a normal-phase silica column (e.g., 5 µm, 4.6 x 250 mm) using an isocratic mobile phase of Hexane/Isopropanol (98:2, v/v) coupled to an Evaporative Light Scattering Detector (ELSD).

  • Causality: Normal-phase chromatography separates lipids based on polar headgroup interactions. Because the primary hydroxyl group of 1,2-DAG interacts more strongly with the silica stationary phase than the sterically hindered secondary hydroxyl of 1,3-DAG, the 1,3-isomer will elute slightly earlier, allowing for orthogonal confirmation of the NMR data.

Comparative Data: High-Purity Synthetic vs. Commercial Grade

To demonstrate the necessity of this rigorous assessment, we compared a freshly synthesized, high-purity SOG standard against a standard commercial-grade SOG that had been stored at -20°C for 6 months in a standard solvent mixture.

Table 2: Comparative Purity Assessment of SOG Standards
MetricHigh-Purity Synthetic SOGCommercial Grade SOG (Degraded)
Total Chemical Purity (HPLC-ELSD) > 99.5%96.2%
Free Fatty Acids (FFA) < 0.1%1.5%
Triacylglycerols (TAG) Not Detected2.3%
1,2-DAG Isomeric Purity (^1H-NMR) 98.5% 68.0%
1,3-DAG Isomeric Impurity (^1H-NMR) 1.5% 32.0%
Suitability for PKC Assays OptimalUnsuitable (High false-negative risk)

Data Interpretation: If a researcher only utilized a basic HPLC-UV or TLC method, the commercial grade SOG might appear to have an acceptable ~96% purity (as 1,2-DAG and 1,3-DAG often co-elute as a single "DAG" band on basic setups). However, the ^1H-NMR data reveals a catastrophic 32% isomeric degradation[2]. Using the degraded standard in a biological assay would result in a 30% reduction in expected PKC activation, artificially skewing dose-response curves.

Conclusion

Assessing the purity of 1-Stearoyl-2-oleoylglycerol requires a targeted approach that prioritizes isomeric integrity over basic chemical clearance. Relying solely on standard chromatographic methods can critically mask the presence of 1,3-DAG. By implementing a combined ^1H-NMR and HPLC-ELSD workflow, researchers can establish a self-validating, authoritative certification of SOG purity, ensuring robust and reproducible downstream lipid signaling and formulation research.

References
  • Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols Source: ResearchGate URL:[Link]

  • Comparative Analysis of Translational Innovations in Sn-2 and Sn-1,3-Specific Lipase-Mediated Regioselective Catalysis for Enhanced Diacylglycerol Production Source: ACS Publications URL:[Link]

  • 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and physical properties Source: Monash University URL:[Link]

Sources

Validation

Optimizing Diacylglycerol Quantification: A Comparative Guide to the Relative Response Factor of 1-Stearoyl-2-oleoylglycerol in Mass Spectrometry

Executive Summary Accurate quantification of diacylglycerols (DAGs) is a critical bottleneck in lipidomics. 1-Stearoyl-2-oleoylglycerol (SOG) , formally designated as DAG 18:0/18:1, is a major endogenous lipid intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of diacylglycerols (DAGs) is a critical bottleneck in lipidomics. 1-Stearoyl-2-oleoylglycerol (SOG) , formally designated as DAG 18:0/18:1, is a major endogenous lipid intermediate involved in cellular signaling and metabolic disorders. However, because DAGs lack a permanent polar headgroup, their ionization efficiency in mass spectrometry is highly dependent on their acyl chain length and degree of unsaturation.

This guide objectively compares the performance of direct Electrospray Ionization (ESI-MS), Charge-Derivatization ESI-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying 1-Stearoyl-2-oleoylglycerol. By understanding the causality behind the Relative Response Factor (RRF) , researchers can select the optimal methodology to prevent systemic under-quantification and ensure reproducible lipidomic profiling.

The Mechanistic Basis of DAG Ionization and RRF

In mass spectrometry, the Relative Response Factor (RRF) mathematically corrects for the difference in ionization efficiency between a target analyte and its internal standard (IS).

1-Stearoyl-2-oleoylglycerol is a neutral lipid containing a long, bulky hydrophobic tail (an 18-carbon saturated stearoyl chain and an 18-carbon monounsaturated oleoyl chain)[1]. In standard ESI-MS, SOG does not readily form protonated ions; instead, it relies on the formation of adducts, predominantly the ammonium adduct [M+NH4​]+ at m/z 640.58, when ammonium acetate is present in the mobile phase[1][2].

The Causality of Ionization Bias: During the electrospray process, lipids compete for charge on the surface of the shrinking solvent droplet. Highly hydrophobic, long-chain lipids like SOG partition differently during droplet evaporation compared to shorter-chain internal standards (e.g., DAG 12:0/12:0 or DAG 14:0/14:0)[3][4]. This thermodynamic competition leads to a lower ionization efficiency for SOG. If uncorrected, the raw peak area ratio will severely underestimate the true biological concentration of 1-Stearoyl-2-oleoylglycerol. Therefore, empirically determining the RRF is a non-negotiable requirement for accurate lipidomics[3].

Comparative Methodologies for SOG Analysis

To overcome the ionization bias of 1-Stearoyl-2-oleoylglycerol, three primary analytical methodologies are utilized:

A. Direct ESI-MS (Underivatized)
  • Mechanism: Relies on mobile phase additives (ammonium acetate/formate) to generate [M+NH4​]+ or [M+Na]+ adducts[2].

  • Performance: Suffers from low signal intensity and high RRF variability. The RRF of SOG relative to DAG 12:0/12:0 is typically around 0.45 to 0.60, meaning SOG ionizes only half as efficiently[3][4].

  • Verdict: Suitable for high-abundance profiling but inadequate for trace-level quantification without rigorous, species-specific RRF correction curves.

B. Charge-Derivatization ESI-MS (Recommended)
  • Mechanism: Utilizes reagents like N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride to covalently attach a permanent positive charge (a tertiary amine or quaternary ammonium) to the free sn-3 hydroxyl group of the DAG[5][6].

  • Performance: The permanent charge bypasses the droplet-surface equilibrium, masking the acyl-chain length bias. This stabilizes the RRF closer to 1.0 across different DAG species and enhances the absolute signal intensity by over 100-fold[5][6].

  • Verdict: The gold standard for trace DAG quantification, offering superior Limits of Detection (LOD) and minimizing chain-length-dependent ionization suppression.

C. GC-MS (TMS Derivatization)
  • Mechanism: Derivatizes the free hydroxyl group into a trimethylsilyl (TMS) ether using agents like BSTFA to increase volatility for gas chromatography[7][8].

  • Performance: Provides excellent chromatographic resolution of positional isomers (e.g., 1,2-DAG vs. 1,3-DAG). However, the RRF is dictated by Flame Ionization Detection (FID) or Electron Impact (EI) fragmentation rather than droplet dynamics[9][10].

  • Verdict: Highly reproducible but limited by lower throughput and the risk of thermal degradation for highly polyunsaturated lipids.

Quantitative Data: Performance and RRF Comparison

The following table summarizes the quantitative performance of these methodologies when targeting 1-Stearoyl-2-oleoylglycerol against a standard DAG 12:0/12:0 internal standard.

Analytical MethodologyTarget AnalyteInternal StandardTypical RRFLimit of Detection (LOD)Signal Enhancement
Direct ESI-MS ( [M+NH4​]+ ) 1-Stearoyl-2-oleoylglycerolDAG 12:0/12:0~0.45 - 0.60~50 ng/mL1x (Baseline)
DMG-Derivatization ESI-MS 1-Stearoyl-2-oleoylglycerolDAG 12:0/12:0~0.85 - 0.95< 0.5 ng/mL~100x
GC-MS (TMS Ether) 1-Stearoyl-2-oleoylglycerolTricaprin (IS)~0.77~10 ng/mLN/A

Experimental Protocol: Self-Validating Workflow for DMG Derivatization & LC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By introducing the internal standard before extraction and running a parallel synthetic standard curve, the workflow automatically accounts for extraction losses, derivatization efficiency, and matrix-induced ion suppression.

Step 1: Internal Standard Spiking (The Control)

  • Aliquot the biological sample (e.g., 50 µL plasma or 106 cells).

  • Crucial Step: Spike a known concentration of DAG 12:0/12:0 directly into the raw sample. Causality: Spiking before extraction ensures that any physical loss of lipids during phase separation applies equally to the endogenous SOG and the IS, preserving the quantitative ratio.

Step 2: Lipid Extraction

  • Perform a modified Bligh & Dyer extraction using Chloroform/Methanol/Water (2:2:1, v/v/v).

  • Collect the lower organic phase and evaporate to complete dryness under a gentle stream of nitrogen.

Step 3: DMG Charge Derivatization

  • Reconstitute the dried lipid film in 100 µL of anhydrous dichloromethane.

  • Add 10 µL of N,N-dimethylglycine (DMG), 10 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 10 µL of 4-dimethylaminopyridine (DMAP).

  • Mechanistic Causality: EDC activates the carboxylic acid of DMG. DMAP acts as a nucleophilic catalyst, driving the esterification of SOG's free sn-3 hydroxyl group. This guarantees 100% conversion of the neutral DAG into a permanently charged [M+DMG]+ species[6].

  • Incubate at room temperature for 60 minutes. Wash with water to remove excess reagents, extract the organic layer, and dry under nitrogen.

Step 4: LC-MS/MS Analysis

  • Reconstitute in 100 µL of Methanol/Water (9:1) containing 0.1% formic acid.

  • Analyze via LC-MS/MS in ESI+ mode. For 1-Stearoyl-2-oleoylglycerol, monitor the specific MRM transition corresponding to the neutral loss of the DMG tag or the specific acyl chains.

Step 5: RRF Calculation and Absolute Quantification

  • Run a parallel multipoint calibration curve using synthetic 1-Stearoyl-2-oleoylglycerol and DAG 12:0/12:0.

  • Calculate the RRF:

    RRF=(AreaIS​AreaSOG​​)×(ConcentrationSOG​ConcentrationIS​​)
  • Apply this empirically derived RRF to your biological samples to calculate the absolute concentration of endogenous SOG.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating RRF correction pipeline.

G A Lipid Extraction (Bligh & Dyer) B IS Spiking (DAG 12:0/12:0) A->B C Charge Derivatization (DMG Reagent) B->C D LC-MS/MS Analysis (ESI+ Mode) C->D E Peak Integration & RRF Correction D->E F Absolute Quantification (18:0/18:1 DAG) E->F

Caption: Mass spectrometry workflow for accurate DAG quantification using RRF correction.

References

  • Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry Source: NIH PMC URL:[Link]

  • 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 Source: PubChem URL:[Link]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization Source: NIH PMC URL:[Link]

  • Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories Source: NIH PMC URL:[Link]

  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS Source: Frontiers in Chemistry URL:[Link]

  • Toward Machine Learning Electrospray Ionization Sensitivity Prediction for Semiquantitative Lipidomics in Stem Cells Source: ACS Publications URL:[Link]

  • Gas Chromatographic Study of Phosphatidyl Serines: Analytical Letters Source: Taylor & Francis / Analytical Letters URL:[Link]

  • Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils Source: Journal of Oleo Science URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Stearoyl-2-oleoylglycerol

Welcome to your essential guide for the safe handling of 1-Stearoyl-2-oleoylglycerol (SOG). As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 1-Stearoyl-2-oleoylglycerol (SOG). As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide moves beyond a simple checklist, offering a procedural and causal framework for mitigating risks. While 1-Stearoyl-2-oleoylglycerol, like many of its glyceride counterparts, is not classified as a hazardous substance under the Globally Harmonized System (GHS), a proactive safety posture is paramount to protecting both you and the integrity of your research.[1]

The principle guiding our recommendations is that of assumed risk. In the absence of specific toxicity data, we treat all new or infrequently used chemical compounds with a high degree of caution. The potential physical hazards, such as the generation of fine dusts or aerosols during handling, often pose a more immediate risk than the chemical properties themselves.[2] This guide provides a multi-layered defense strategy, ensuring you are equipped for safe and efficient handling.

Core Directive: A Multi-Layered PPE Strategy

Effective laboratory safety is not about a single piece of equipment, but an integrated system of protection. For handling 1-Stearoyl-2-oleoylglycerol, we recommend a four-layer defense system. Each component addresses a specific route of potential exposure.

PPE CategoryRecommendation & Rationale
Eye & Face Protection Required: Safety glasses with side shields. Recommended for Splash Risk: Chemical splash goggles or a full-face shield.[3][4] Causality: The primary risk during handling is accidental splashes or the generation of airborne particulates. Standard safety glasses protect from direct impact, while side shields prevent exposure from the periphery. Goggles provide a complete seal around the eyes, which is critical when handling solutions or performing vigorous mixing.
Hand Protection Required: Nitrile gloves.[3][4] Protocol: Inspect gloves for any signs of degradation before use. Change gloves immediately if contact with the substance occurs or after extended use. Causality: While SOG is not considered a skin irritant, prolonged contact is inadvisable and good hygiene practice dictates minimizing exposure.[2] Nitrile gloves offer excellent protection against a wide range of laboratory chemicals and are a robust choice for handling powdered or dissolved glycerides.
Body Protection Required: Standard laboratory coat.[3][4] Protocol: The lab coat must be fully buttoned to provide a continuous barrier. Causality: A lab coat protects your personal clothing and underlying skin from contamination by spills and dust. This simple barrier is crucial for preventing the transfer of chemical agents outside of the laboratory.
Respiratory Protection Situational Requirement: An N95 respirator or equivalent is recommended for operations that may generate dust, such as weighing the powdered form.[4] Protocol: All handling of the solid form, especially weighing, should ideally be conducted within a chemical fume hood or a designated, well-ventilated weighing station to minimize dust dispersion.[3][4] Causality: Inhalation is a primary route of exposure for powdered chemicals. Fine dusts can become airborne easily and, if inhaled, can cause respiratory irritation.[2] While SOG is not acutely toxic, minimizing inhalation of any chemical dust is a fundamental safety principle.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is the most effective way to translate safety knowledge into safe practice. The following protocol breaks down the handling of 1-Stearoyl-2-oleoylglycerol into three distinct phases, ensuring safety and procedural integrity from start to finish.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Post-Handling prep_area 1. Designate & Clear Work Area (Fume Hood Preferred) gather_ppe 2. Assemble & Inspect All Required PPE don_ppe 3. Don PPE in Correct Sequence weigh 4. Weigh SOG Carefully (Minimize Dust) don_ppe->weigh Proceed to Handling transfer 5. Transfer to Vessel for Dissolution/Use clean_area 6. Decontaminate Work Surface & Equipment transfer->clean_area Proceed to Cleanup dispose_waste 7. Segregate & Dispose of Waste Properly doff_ppe 8. Doff PPE in Correct Sequence wash_hands 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 1-Stearoyl-2-oleoylglycerol.

Emergency Procedures: Spill Management and First Aid

Even with meticulous planning, accidents can occur. A prepared response is critical to mitigating any potential harm.

Spill Management

Your response should be dictated by the scale of the spill.

  • Minor Spills (Solid):

    • Ensure all personnel are wearing appropriate PPE.

    • Gently sweep or scoop the material to avoid generating dust.[2]

    • Place the collected material into a clearly labeled, sealable container for chemical waste.[2]

    • Clean the spill area thoroughly with a damp cloth or sponge.

  • Minor Spills (in Solution):

    • Absorb the liquid with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[3]

    • Place the absorbent material into a suitable, labeled container for chemical waste.[3]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety officer immediately.[2]

    • Prevent entry into the affected area until it has been declared safe by safety personnel.

First Aid

Immediate and correct first aid can significantly reduce the impact of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.

  • Skin Contact: While not considered a skin irritant, it is best practice to remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][6] If irritation develops, seek medical attention.

  • Inhalation (of dust): Move the affected person to fresh air.[5] If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are the final, critical steps in the chemical handling lifecycle.

Storage

To ensure the stability and integrity of 1-Stearoyl-2-oleoylglycerol, adhere to the following storage conditions:

  • Temperature: Store at -20°C for long-term stability.[2][5]

  • Container: Keep the container tightly sealed in its original packaging, which is often a polyethylene or polypropylene container.[2][5]

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Disposal

All waste materials, including the chemical itself, contaminated absorbents, and used disposable PPE, must be treated as chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams.

  • Dispose of the waste in accordance with all local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][7]

By integrating these expert-validated protocols and safety measures into your daily laboratory operations, you build a foundation of trust in your procedures and ensure a safe environment for discovery.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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